molecular formula C24H29N3O7S3 B3339848 B261 CAS No. 127070-69-3

B261

Cat. No.: B3339848
CAS No.: 127070-69-3
M. Wt: 567.7 g/mol
InChI Key: ZZBMLCMOOSUCTA-UHFFFAOYSA-N
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Description

B261 is a useful research compound. Its molecular formula is C24H29N3O7S3 and its molecular weight is 567.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-ethoxy-1-N,1-N,3-N,3-N,6-N,6-N-hexamethylpyrene-1,3,6-trisulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O7S3/c1-8-34-19-13-20(35(28,29)25(2)3)16-11-12-18-22(37(32,33)27(6)7)14-21(36(30,31)26(4)5)17-10-9-15(19)23(16)24(17)18/h9-14H,8H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBMLCMOOSUCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)N(C)C)S(=O)(=O)N(C)C)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401524
Record name 8-Ethoxypyrene-1,3,6-tris(dimethylsulfonamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127070-69-3
Record name 8-Ethoxypyrene-1,3,6-tris(dimethylsulfonamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Characteristics of Microbacterium esteraromaticum B261

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited publicly available data exists for the specific strain Microbacterium esteraromaticum B261. Therefore, this guide synthesizes information from various characterized strains of Microbacterium esteraromaticum to provide a comprehensive overview of the species' characteristics. Data presented here should be considered representative of the species, and not exclusively of strain this compound unless otherwise specified.

Introduction

Microbacterium esteraromaticum is a Gram-positive, rod-shaped bacterium belonging to the phylum Actinomycetota.[1] First described as "Bacterium esteraromaticum" by Omelianski in 1923, it has undergone several taxonomic reclassifications.[1][2][3][4][5] This bacterium is noted for its diverse metabolic capabilities, including the degradation of environmental pollutants and the production of enzymes with applications in the pharmaceutical industry. Strain this compound is held in the Belarusian Collection of Non-pathogenic Microorganisms.

Morphological and Physiological Characteristics

M. esteraromaticum is characterized by its rod shape and Gram-positive cell wall.[1] The species is generally mesophilic, with optimal growth temperatures around 30°C.[1][4] The G+C content of its DNA is typically between 69.3 and 69.7 mol%.[1][4]

Table 1: General Characteristics of Microbacterium esteraromaticum

CharacteristicDescription
Gram StainPositive
ShapeRod-shaped
Optimal Growth Temperature30°C
DNA G+C Content69.3 - 69.7 mol%

Metabolic Capabilities and Enzymatic Activities

Microbacterium esteraromaticum exhibits a wide range of metabolic activities, making it a subject of interest for various biotechnological applications. These include the biodegradation of plastics and the enzymatic transformation of complex molecules.

Biodegradation of Plastics

Certain strains of M. esteraromaticum have demonstrated the ability to degrade synthetic polymers. For instance, strain SW3 can utilize polystyrene (PS) and polyethylene (PE) as its sole carbon source.[6] This degradation is facilitated by the secretion of enzymes such as manganese peroxidase and lipase.[6]

Table 2: Plastic Biodegradation by Microbacterium esteraromaticum SW3

ParameterValue
SubstratePolystyrene (PS) or Polyethylene (PE)
Optimal Growth Temperature35°C
Optimal pH6.3
PS Degradation Rate (21 days)13.17%
PE Degradation Rate (21 days)5.39%
Enzymatic Biotransformation of Ginsenosides

M. esteraromaticum is a source of valuable enzymes, such as β-glucosidase, which can be used for the biotransformation of ginsenosides.[7][8][9] These transformations are significant as they can convert major ginsenosides into minor, more pharmacologically active forms like Compound K and 20(S)-Rg3.[7][8][9]

Table 3: Ginsenoside Biotransformation by Recombinant β-glucosidases from M. esteraromaticum

EnzymeSubstrateProductMolar Conversion YieldReaction Time
Bgp3Ginsenoside Rb1Compound K77%60 min
Bgp1Ginsenoside Rb120(S)-Rg3Not specified6 hours

Potential Applications

The unique metabolic and enzymatic characteristics of M. esteraromaticum open up possibilities for its use in various industrial and environmental applications.

Bioremediation

The ability of strains like SW3 to degrade plastics suggests a potential role for M. esteraromaticum in the bioremediation of plastic-contaminated environments.[6] The bacterium breaks down these complex polymers into simpler, less harmful compounds.[6]

Pharmaceutical and Nutraceutical Industries

The enzymatic capabilities of M. esteraromaticum, particularly in the biotransformation of ginsenosides, are highly relevant to the pharmaceutical and nutraceutical industries.[7][8][9][10] The production of more bioactive ginsenosides can lead to the development of novel therapeutic agents and health supplements.

Agriculture

Some strains of M. esteraromaticum have shown nematicidal activity, indicating their potential use as biocontrol agents in agriculture to protect crops from parasitic nematodes.[11][12]

Experimental Protocols

Protocol for Plastic Biodegradation Assay (based on M. esteraromaticum SW3)
  • Preparation of Mineral Salt Medium (MM): Prepare a basal mineral salt medium. The exact composition should be optimized but typically contains sources of nitrogen, phosphorus, and essential trace elements.

  • Inoculum Preparation: Culture M. esteraromaticum SW3 in a suitable growth medium (e.g., Luria-Bertani broth) to obtain a sufficient cell density.

  • Biodegradation Setup:

    • Add 2% (w/v) of either polystyrene or polyethylene film to flasks containing the sterile MM.

    • Inoculate the flasks with the prepared bacterial culture.

    • Incubate the flasks at 35°C with shaking for 21 days.

  • Analysis:

    • After the incubation period, carefully remove the plastic films.

    • Wash the films to remove any attached biomass.

    • Dry the films to a constant weight.

    • The degradation rate is calculated based on the weight loss of the plastic films.

    • Further analysis of the degradation products can be performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[6]

Protocol for Enzymatic Biotransformation of Ginsenoside Rb1 (based on recombinant Bgp3)
  • Enzyme and Substrate Preparation:

    • Purify the recombinant β-glucosidase (Bgp3) from the expression host (e.g., E. coli).

    • Prepare a solution of Ginsenoside Rb1 (1.0 mg/mL) in 20 mM sodium phosphate buffer (pH 7.0).

  • Enzymatic Reaction:

    • Add the purified Bgp3 enzyme to the ginsenoside solution to a final concentration of 0.1 mg/mL.

    • Incubate the reaction mixture at 40°C for 60 minutes.

  • Analysis of Products:

    • Stop the reaction (e.g., by heat inactivation).

    • Analyze the reaction products using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to identify and quantify the conversion of Ginsenoside Rb1 to Compound K.[7][9]

Visualizations

Signaling Pathways and Workflows

Ginsenoside_Biotransformation Rb1 Ginsenoside Rb1 Rd Ginsenoside Rd Rb1->Rd CpdK Compound K Rd->CpdK Bgp3 β-glucosidase (Bgp3) Bgp3->Rb1 Bgp3->Rd Plastic_Biodegradation_Workflow cluster_biodegradation Biodegradation Process Plastic Polystyrene / Polyethylene Degradation Degradation Plastic->Degradation Microbacterium Microbacterium esteraromaticum Enzymes Manganese Peroxidase & Lipase Microbacterium->Enzymes secretes Enzymes->Degradation catalyzes Products Alkanes, Ketones, Carboxylic acids, Esters Degradation->Products

References

The Terrestrial Niche of Microbacterium esteraromaticum B261: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the natural habitat of Microbacterium esteraromaticum B261, a strain with significant biotechnological potential. Drawing from available data, this document outlines the known environmental reservoirs of the species, with a specific focus on the isolation source of strain this compound. It further details relevant experimental protocols and presents key data in a structured format for ease of reference and comparison.

Natural Habitat and Isolation Source of Strain this compound

Microbacterium esteraromaticum is a versatile bacterium found in a wide range of terrestrial and aquatic environments. The species is known for its metabolic diversity, enabling it to thrive in various ecological niches.

The specific strain, This compound , was isolated from a soil sample in Tajikistan in 1964 [1]. It is cataloged under the accession number BIM B-261 in the Belarusian Collection of Non-pathogenic Microorganisms[1][2]. While detailed characterization of the original soil environment is not extensively documented, the terrestrial origin of this compound aligns with the broader understanding of the genus Microbacterium, which is commonly found in soils[3].

Members of the Microbacterium genus are frequently isolated from diverse soil types, including:

  • Agricultural Soil : Strains have been identified in cultivated lands, suggesting a role in the plant rhizosphere and nutrient cycling. A nematicidal strain, B24 (CECT9167), was isolated from agricultural soil in Spain[4].

  • Contaminated Environments : The species demonstrates remarkable resilience and degradative capabilities, having been isolated from hydrocarbon-contaminated soils and wastewater[1][5][6]. This highlights their potential for bioremediation.

  • Specialized Niches : Strains have also been found in more unique environments, such as the gut of a Red-crowned Crane, indicating their adaptability to symbiotic or commensal lifestyles[7].

The isolation of this compound from a general soil environment suggests its adaptation to a competitive microbial community and fluctuating environmental conditions typical of terrestrial ecosystems.

Quantitative Data Summary

The following tables summarize the key quantitative data available for Microbacterium esteraromaticum, providing a comparative overview of the characteristics of strain this compound and the species in general.

Parameter Value (Strain this compound) Reference
Optimal Cultivation Temp.28–30°C[1]
Recommended Culture MediumMeat Peptone Agar (MPA)[1]
Parameter Value (Species Level) Reference
G+C Content69.3 to 69.7 mol%[8][9][10]
Optimal Growth Temperature~30°C[8][10]
Gram StainPositive[8]
MorphologyRod-shaped[8]

Experimental Protocols

General Protocol for Isolation of Microbacterium from Soil

While the specific protocol for the isolation of strain this compound in 1964 is not detailed in the available literature, a general methodology for isolating Microbacterium species from soil can be outlined as follows. This workflow is based on standard microbiological techniques.

G cluster_0 Sample Collection & Preparation cluster_1 Cultivation cluster_2 Isolation & Purification cluster_3 Identification s1 Collect Soil Sample s2 Serially Dilute in Sterile Saline s1->s2 c1 Plate on Nutrient-Rich Agar (e.g., MPA) s2->c1 c2 Incubate at 28-30°C c1->c2 i1 Select Distinct Colonies c2->i1 i2 Streak for Pure Culture i1->i2 id1 Gram Staining & Microscopy i2->id1 id2 Biochemical Tests i2->id2 id3 16S rRNA Gene Sequencing id2->id3 G cluster_soil Soil Environments cluster_aquatic Aquatic & Waste Environments cluster_biotic Biotic Associations center Microbacterium esteraromaticum soil General Soil center->soil agri_soil Agricultural Soil center->agri_soil cont_soil Hydrocarbon-Contaminated Soil center->cont_soil wastewater Wastewater center->wastewater sediments Sediments center->sediments animal_gut Animal Gut (e.g., Crane) center->animal_gut human Human Clinical Specimens center->human strain_this compound Strain this compound (Tajikistan Soil) soil->strain_this compound

References

A Technical Guide to the Growth and Survival Mechanisms of Microbacterium esteraromaticum

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific data for a strain designated B261 of Microbacterium esteraromaticum is available in the reviewed scientific literature. The following guide is based on published research on other strains of Microbacterium esteraromaticum and the general characteristics of the Microbacterium genus.

This technical guide provides an in-depth overview of the known growth and survival mechanisms of Microbacterium esteraromaticum, a Gram-positive, rod-shaped bacterium belonging to the phylum Actinomycetota.[1] This document is intended for researchers, scientists, and drug development professionals interested in the physiology and adaptability of this bacterial species.

Growth Characteristics

Microbacterium esteraromaticum is a mesophilic and obligately aerobic organism, with optimal growth observed at 30°C.[1][2] Strains of this species have been isolated from diverse environments, including soil, human clinical specimens, and wastewater treatment facilities, highlighting their metabolic versatility.[2][3][4]

Table 1: Quantitative Growth and Tolerance Data for various Microbacterium strains

ParameterStrainValue/RangeReference
Optimal Growth TemperatureM. esteraromaticum (general)30°C[1]
Optimal Growth TemperatureM. esteraromaticum SW335°C[5]
Optimal pHM. esteraromaticum SW36.3[5]
pH Tolerance RangeM. resistens MZT75.0–11.0[6]
Temperature Tolerance RangeM. resistens MZT720–40°C[6]
Salinity ToleranceM. resistens MZT7up to 8%[6]
Polystyrene Degradation RateM. esteraromaticum SW313.17% in 21 days[5]
Polyethylene Degradation RateM. esteraromaticum SW35.39% in 21 days[5]

Survival Mechanisms

Members of the genus Microbacterium are known for their ability to survive in harsh and nutrient-limited environments. Their survival strategies are multifaceted, involving metabolic adaptations and stress response systems.

2.1. Nutrient Limitation

Under nutrient-deprived conditions, microorganisms employ various strategies to persist. These include entering a state of near-zero growth to minimize energy expenditure and the activation of pathways for producing secondary metabolites that may aid in competition or survival.[7] A common response to nutrient starvation is an increase in the expression of high-affinity transport systems to scavenge for available nutrients.[8] Some bacteria also undergo plasmolysis, a process where the cytoplasm contracts and detaches from the cell wall, which has been shown to be essential for starvation survival.[9]

2.2. Environmental Stress Response

Microbacterium species possess genetic machinery to counteract various environmental stresses. For instance, the genome of Microbacterium resistens MZT7 contains at least 29 genes associated with responses to pH fluctuations, cold/heat shock, and osmotic stress.[6] These genes encode for proteins such as cold shock proteins (CspA), heat shock proteins (DnaJ/DnaK, ClpB), and osmotic stress proteins (OsmC).[6] The ability to produce osmolytes is another key survival strategy, as demonstrated in Microbacterium species from high-altitude deserts.[10]

2.3. Metabolic Versatility

The survival of M. esteraromaticum is also attributed to its broad metabolic capabilities. Various strains can degrade complex organic compounds, including plastics like polystyrene and polyethylene, and aromatic hydrocarbons.[3][5][11][12] This metabolic diversity allows them to utilize a wide range of substrates as carbon and energy sources, which is advantageous in nutrient-poor environments.

Signaling Pathways

While specific signaling pathways for Microbacterium esteraromaticum are not well-documented, a generalized bacterial stress response pathway provides a model for how this bacterium likely senses and responds to adverse conditions.

General_Stress_Response cluster_input Environmental Stressors cluster_cellular_response Cellular Response Nutrient Limitation Nutrient Limitation Sensor_Kinase Sensor Kinase (Membrane-bound) Nutrient Limitation->Sensor_Kinase Oxidative Stress Oxidative Stress Oxidative Stress->Sensor_Kinase Temperature Shock Temperature Shock Temperature Shock->Sensor_Kinase Osmotic Stress Osmotic Stress Osmotic Stress->Sensor_Kinase Response_Regulator Response Regulator Sensor_Kinase->Response_Regulator Phosphorylation Gene_Expression Altered Gene Expression Response_Regulator->Gene_Expression Binds to DNA Physiological_Adaptation Physiological Adaptation Gene_Expression->Physiological_Adaptation Synthesis of stress proteins, altered metabolism

Caption: Generalized two-component signal transduction pathway for bacterial stress response.

Experimental Protocols

The following are detailed methodologies for key experiments to study the growth and survival of Microbacterium esteraromaticum.

4.1. Protocol for Determining Growth Kinetics

This protocol outlines the steps to measure the growth rate and generate a growth curve for M. esteraromaticum.

  • Inoculum Preparation:

    • Aseptically transfer a single colony of M. esteraromaticum from a solid agar plate to a sterile test tube containing 5 mL of a suitable liquid medium (e.g., Tryptic Soy Broth).

    • Incubate the culture at 30°C with shaking (200 rpm) for 24-48 hours to obtain a stationary phase culture.

  • Growth Measurement:

    • In a sterile flask, add 100 mL of fresh liquid medium.

    • Inoculate the fresh medium with the overnight culture to an initial optical density at 600 nm (OD600) of 0.05.

    • Incubate the flask at 30°C with shaking (200 rpm).

    • At regular time intervals (e.g., every 2 hours), aseptically remove a 1 mL aliquot of the culture.

    • Measure the OD600 of the aliquot using a spectrophotometer. Use sterile medium as a blank.

    • Continue measurements until the culture reaches the stationary phase (i.e., the OD600 no longer increases).

  • Data Analysis:

    • Plot the OD600 values against time to generate a growth curve.

    • Calculate the specific growth rate (µ) from the logarithmic phase of the curve.

Growth_Kinetics_Workflow A Prepare Inoculum (Overnight Culture) B Inoculate Fresh Medium (OD600 = 0.05) A->B C Incubate at 30°C with Shaking B->C D Measure OD600 at Regular Intervals C->D D->C Continue until stationary phase E Plot OD600 vs. Time D->E F Calculate Specific Growth Rate E->F

Caption: Experimental workflow for determining bacterial growth kinetics.

4.2. Protocol for Assessing Stress Tolerance

This protocol describes a method to evaluate the survival of M. esteraromaticum under a specific stress condition (e.g., heat shock).

  • Culture Preparation:

    • Grow a mid-log phase culture of M. esteraromaticum as described in the growth kinetics protocol.

  • Stress Application:

    • Divide the culture into two sterile sets of tubes. One set will be the control, and the other will be subjected to stress.

    • For heat shock, place the stress tubes in a water bath at an elevated temperature (e.g., 50°C) for a defined period (e.g., 30 minutes). The control tubes remain at the optimal growth temperature (30°C).

  • Viability Assessment (Serial Dilution and Plating):

    • Immediately after the stress exposure, prepare a series of 10-fold serial dilutions for both control and stressed cultures in a sterile saline solution.

    • Plate 100 µL of each appropriate dilution onto solid agar plates.

    • Incubate the plates at 30°C for 48-72 hours until colonies are visible.

  • Data Analysis:

    • Count the number of colony-forming units (CFU) on the plates from both control and stressed samples.

    • Calculate the survival percentage as: (CFU of stressed sample / CFU of control sample) x 100.

Stress_Tolerance_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Grow Mid-Log Phase Culture B Divide into Control and Stress Groups A->B C_control Incubate Control at 30°C B->C_control C_stress Apply Stress (e.g., Heat Shock at 50°C) B->C_stress D Perform Serial Dilutions C_control->D C_stress->D E Plate on Agar and Incubate D->E F Count Colony Forming Units (CFU) E->F G Calculate Survival Percentage F->G

Caption: Workflow for assessing bacterial stress tolerance.

References

Genomic Profile of Microbacterium esteraromaticum: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the genomic architecture and functional capabilities of Microbacterium esteraromaticum, with a focus on the MM1 strain, offers valuable insights for researchers, scientists, and drug development professionals. This technical guide provides a detailed examination of the bacterium's genetic makeup, experimental methodologies for its study, and key metabolic pathways.

Due to the absence of publicly available genomic data for the B261 strain, this report utilizes the draft genome of Microbacterium esteraromaticum strain MM1 as a representative model for the species. This strain, isolated from golf course soil, is noted for its ability to degrade organophosphorus pesticides and polycyclic aromatic hydrocarbons (PAHs).[1][2]

Genomic Architecture: A Quantitative Summary

The genomic landscape of M. esteraromaticum MM1 reveals a compact and efficient bacterial chromosome. The key quantitative features of its draft genome are summarized in the table below, providing a snapshot of its genetic content and organization.

Genomic FeatureValueReference
Genome Size3,625,508 bp[3]
GC Content63.6%[3]
Number of Contigs225[3]
N50 Value144,893 bp
Protein-Coding Genes3,277[4]
tRNA Genes75[4]
rRNA Operons8 (4 complete, 4 partial)[4]
Pseudogenes229[4]

Methodological Framework for Genomic Analysis

The genomic characterization of M. esteraromaticum MM1 involved a series of established molecular biology and bioinformatic techniques. The following protocols provide a detailed overview of the key experimental and computational workflows employed.

DNA Extraction and Sequencing

A pure culture of M. esteraromaticum MM1 was used for the isolation of high-quality genomic DNA. The detailed steps are outlined below:

  • Culture Preparation: The bacterium was cultured in a suitable growth medium to obtain sufficient biomass for DNA extraction.

  • Genomic DNA Isolation: A commercial DNA isolation kit was utilized to extract genomic DNA from the bacterial cells. The integrity of the extracted DNA was assessed using agarose gel electrophoresis to ensure it was of high molecular weight and free from degradation.[3]

  • Whole-Genome Sequencing: The genome was sequenced using the Illumina HiSeq 2000 platform, a widely used next-generation sequencing technology that generates short, highly accurate reads.[3]

Genome Assembly and Annotation

The raw sequencing reads were processed and assembled to reconstruct the bacterial genome. This was followed by a comprehensive annotation to identify genes and other functional elements.

  • De Novo Assembly: The SPAdes assembler was used for the de novo assembly of the genome from the short Illumina reads.[3] This process involves overlapping the reads to construct longer contiguous sequences (contigs).

  • Structural and Functional Annotation: The assembled genome was annotated to predict the locations of genes, RNA molecules, and other genomic features. This process typically involves both automated pipelines and manual curation.[5][6][7] Functional annotation assigns putative functions to the predicted genes based on sequence similarity to known proteins in public databases.[5][6][7]

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Culture Bacterial Culture DNA_Extraction Genomic DNA Extraction Culture->DNA_Extraction Biomass Sequencing Illumina Sequencing DNA_Extraction->Sequencing High-Quality DNA Assembly Genome Assembly (SPAdes) Sequencing->Assembly Raw Reads Annotation Genome Annotation (Structural & Functional) Assembly->Annotation Pathway_Analysis Metabolic Pathway Reconstruction Annotation->Pathway_Analysis

Fig. 1: Experimental workflow for genomic analysis.

Metabolic Capabilities: Degradation Pathways

A key feature of M. esteraromaticum MM1 is its ability to degrade xenobiotic compounds, particularly the organophosphorus pesticide fenamiphos and various polycyclic aromatic hydrocarbons (PAHs).[1] While the precise enzymatic steps in this strain are still under investigation, a putative degradation pathway for phenanthrene, a model PAH, can be proposed based on known bacterial metabolic routes.

Putative Phenanthrene Degradation Pathway

The degradation of phenanthrene is typically initiated by a dioxygenase enzyme that introduces hydroxyl groups into the aromatic ring structure, making it susceptible to further enzymatic cleavage. The proposed pathway involves the conversion of phenanthrene through several intermediates to central metabolic pathways.

phenanthrene_degradation Phenanthrene Phenanthrene Dihydrodiol cis-3,4-Dihydroxy-3,4- dihydrophenanthrene Phenanthrene->Dihydrodiol Dioxygenase Catechol_derivative 3,4-Dihydroxyphenanthrene Dihydrodiol->Catechol_derivative Dehydrogenase Ring_Cleavage_Product 2-Hydroxy-2H-benzo[h] chromene-2-carboxylate Catechol_derivative->Ring_Cleavage_Product Dioxygenase (Ring Cleavage) Further_Metabolites Further Degradation Products Ring_Cleavage_Product->Further_Metabolites TCA_Cycle Tricarboxylic Acid (TCA) Cycle Further_Metabolites->TCA_Cycle

Fig. 2: Putative phenanthrene degradation pathway.

This technical guide provides a foundational understanding of the genomic features of Microbacterium esteraromaticum, using the MM1 strain as a case study. Further research, including transcriptomic and proteomic analyses, will be crucial to fully elucidate the functional roles of its genes and the intricate details of its metabolic networks, paving the way for potential applications in bioremediation and drug discovery.

References

Potential Industrial Applications of Microbacterium esteraromaticum B261: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide explores the significant industrial potential of Microbacterium esteraromaticum B261, a Gram-positive bacterium belonging to the Actinomycetota phylum. While research directly on the this compound strain is limited, the diverse metabolic capabilities demonstrated by other strains of Microbacterium esteraromaticum highlight compelling applications in pharmaceuticals, bioremediation, agriculture, and enzyme production. This document provides an in-depth overview of these applications, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows. The presented data, derived from various strains, serves as a strong foundation for predicting the potential capabilities of the this compound strain, warranting further strain-specific investigation.

Pharmaceutical Biotransformation: Synthesis of High-Value Ginsenosides

Microbacterium esteraromaticum possesses potent β-glucosidase enzymes capable of transforming major protopanaxadiol (PPD) ginsenosides, such as Ginsenoside Rb1, into more pharmacologically active minor ginsenosides like 20(S)-Rg3 and Compound K. These minor ginsenosides exhibit enhanced bioavailability and are sought after for their anti-tumor, anti-inflammatory, and anti-diabetic properties.

Quantitative Data on Ginsenoside Biotransformation

The efficiency of ginsenoside conversion by β-glucosidases from M. esteraromaticum has been quantified in several studies. The tables below summarize the key performance indicators of two distinct β-glucosidase enzymes, Bgp1 and Bgp3, recombinantly expressed from this bacterium.

ParameterValueConditionsStrain Source
Enzyme Bgp1 (recombinant β-glucosidase)M. esteraromaticum
Substrate 1.0 mg/mL Ginsenoside Rb120 mM sodium phosphate buffer (pH 7.0), 37°C
Product 0.444 mg/mL 20(S)-Ginsenoside Rg3
Reaction Time 6 hours
Molar Conversion Yield 71%
Enzyme Concentration 0.1 mg/mL
ParameterValueConditionsStrain Source
Enzyme Bgp3 (recombinant β-glucosidase)M. esteraromaticum
Substrate 1.0 mg/mL Ginsenoside Rb120 mM sodium phosphate buffer (pH 7.0), 40°C
Product 0.46 mg/mL Compound K
Reaction Time 60 minutes
Molar Conversion Yield 77%[1][2]
Enzyme Concentration 0.1 mg/mL[1][2]
Experimental Protocol: Recombinant β-glucosidase Production and Biotransformation

This protocol outlines the key steps for producing recombinant β-glucosidase from M. esteraromaticum in E. coli and its subsequent use for ginsenoside biotransformation.[1][3]

  • Gene Cloning and Expression:

    • Isolate genomic DNA from M. esteraromaticum.

    • Amplify the β-glucosidase gene (e.g., bgp1 or bgp3) using specific primers.

    • Clone the amplified gene into an expression vector (e.g., pMAL).

    • Transform the recombinant vector into an expression host, such as E. coli BL21 (DE3).

  • Protein Production and Purification:

    • Grow the transformed E. coli in Luria-Bertani (LB) medium with ampicillin at 37°C until an OD600 of 0.4 is reached.

    • Induce protein expression by adding 0.5 mM isopropyl-β-D-thiogalactopyranoside (IPTG).

    • Incubate for an additional 9 hours at 28°C.

    • Harvest cells by centrifugation and resuspend in a suitable buffer (e.g., 20 mM sodium phosphate buffer, pH 7.0).

    • Lyse the cells and purify the recombinant β-glucosidase using affinity chromatography.

  • Biotransformation Reaction:

    • Prepare a reaction mixture containing 1.0 mg/mL of Ginsenoside Rb1 in 20 mM sodium phosphate buffer (pH 7.0).

    • Add the purified recombinant β-glucosidase to a final concentration of 0.1 mg/mL.

    • Incubate the reaction at the optimal temperature (37°C for Bgp1, 40°C for Bgp3).

    • Monitor the reaction progress over time by taking samples for analysis.

  • Product Analysis:

    • Analyze the reaction products using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to identify and quantify the converted ginsenosides.

Visualization: Ginsenoside Rb1 Biotransformation Pathways

The following diagrams illustrate the enzymatic conversion pathways of Ginsenoside Rb1 to 20(S)-Ginsenoside Rg3 and Compound K by the β-glucosidases from M. esteraromaticum.

Ginsenoside_Rb1_to_Rg3_Pathway Rb1 Ginsenoside Rb1 Rd Ginsenoside Rd Rb1->Rd  - Glucose (C-20 outer) Bgp1 Rg3 20(S)-Ginsenoside Rg3 Rd->Rg3  - Glucose (C-20 inner) Bgp1

Caption: Pathway of Ginsenoside Rb1 to 20(S)-Rg3 by Bgp1 enzyme.

Ginsenoside_Rb1_to_CompoundK_Pathway Rb1 Ginsenoside Rb1 Rd Ginsenoside Rd Rb1->Rd  - Glucose (C-20 outer) Bgp3 CompoundK Compound K Rd->CompoundK  - Glucose (C-3 inner) Bgp3

Caption: Pathway of Ginsenoside Rb1 to Compound K by Bgp3 enzyme.

Bioremediation of Environmental Pollutants

Various strains of Microbacterium esteraromaticum have demonstrated a remarkable ability to degrade a wide range of persistent environmental pollutants, including polycyclic aromatic hydrocarbons (PAHs), volatile organic compounds (VOCs), and plastics. This makes the this compound strain a promising candidate for bioremediation applications.

Quantitative Data on Pollutant Degradation

The degradation efficiency of M. esteraromaticum for different pollutants is summarized below.

PollutantStrainInitial ConcentrationDegradation (%)TimeConditions
PyreneMM1100 mg/L98.7%[4]15 daysM9 medium with 0.1% glucose, pH 7.0[4]
PyreneMM1100 mg/L57.81%[4]15 daysSole carbon source, pH 7.0[4]
PyreneSL950 mg/L89.28%[5]21 daysMineral salt medium[5]
TolueneCS3-1Not specified2.26 (rate)1Not specifiedSole carbon and energy source
Toluene (+ Xylene)CS3-1Not specified4.74 (rate)1Not specifiedCo-metabolism with xylene
PolystyreneSW3Not specifiedNot specifiedNot specifiedSoil microcosm
PolyethyleneSW3Not specifiedNot specifiedNot specifiedSoil microcosm

1Rate in mmol toluene · g-DCW-1 · h-1

Experimental Protocol: Pollutant Degradation Assay

This protocol provides a general framework for assessing the degradation of a target pollutant, such as pyrene, by M. esteraromaticum.

  • Bacterial Culture Preparation:

    • Inoculate M. esteraromaticum into a suitable growth medium (e.g., Nutrient Broth) and incubate until the late exponential phase.

    • Harvest the cells by centrifugation, wash with a sterile saline solution, and resuspend in a mineral salts medium (MSM) to a specific optical density.

  • Degradation Experiment Setup:

    • Prepare flasks containing MSM with the target pollutant (e.g., 100 mg/L pyrene) as the sole carbon source.

    • For co-metabolism studies, supplement the medium with an additional carbon source (e.g., 0.1% glucose).

    • Inoculate the flasks with the prepared bacterial suspension.

    • Include abiotic control flasks (without bacteria) to account for non-biological degradation.

    • Incubate the flasks under controlled conditions (e.g., 30°C, 150 rpm).

  • Sample Analysis:

    • At regular intervals, withdraw samples from the flasks.

    • Extract the remaining pollutant from the medium using a suitable solvent (e.g., dichloromethane for pyrene).

    • Analyze the concentration of the pollutant using Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC.

    • Identify degradation metabolites by comparing mass spectra with known standards and libraries.

Visualization: Proposed Pyrene Degradation Pathway

The degradation of pyrene by Mycobacterium species, a close relative of Microbacterium, typically proceeds through dioxygenation and subsequent ring cleavage. The following diagram illustrates a plausible degradation pathway.

Pyrene_Degradation_Pathway Pyrene Pyrene Dihydrodiol cis-4,5-Pyrene-dihydrodiol Pyrene->Dihydrodiol Dioxygenase Dihydroxypyrene 4,5-Dihydroxypyrene Dihydrodiol->Dihydroxypyrene Dehydrogenase Phenanthrene_dicarboxylic Phenanthrene-4,5-dicarboxylic acid Dihydroxypyrene->Phenanthrene_dicarboxylic Ortho-cleavage Phthalic_acid Phthalic Acid Phenanthrene_dicarboxylic->Phthalic_acid TCA TCA Cycle Phthalic_acid->TCA

Caption: Proposed pathway for pyrene degradation by Microbacterium.

Agricultural Applications: Biocontrol and Plant Growth Promotion

A specific strain of M. esteraromaticum (B24) has been identified for its potent nematicidal activity against plant-parasitic nematodes, offering a biological alternative to chemical pesticides. Furthermore, the bacterium produces compounds that promote plant growth.

Quantitative Data on Nematicidal Activity and Enzyme Production

A patent application for M. esteraromaticum strain B24 provides evidence of its nematicidal effects and production of beneficial enzymes.

ApplicationTargetEffectStrain
Nematicidal Activity Meloidogyne spp. (Root-knot nematodes)Inhibition of egg hatching, juvenile mortalityB24
Globodera spp. (Cyst nematodes)Antagonistic activityB24
Enzyme Production N-acetyl-β-glucosaminidaseChitin degradation (nematode eggshells)B24
Leucine arylamidaseOrganic nitrogen mobilizationB24
α-glucosidase, α-mannosidaseCarbohydrate breakdown for nutrient supplyB24
Other SiderophoresIron sequestration for plant uptakeB24
Experimental Protocol: In Vitro Nematicidal Assay

This protocol describes a method to evaluate the nematicidal activity of M. esteraromaticum culture filtrates.[6]

  • Preparation of Culture Filtrate:

    • Grow M. esteraromaticum in a suitable liquid medium (e.g., Nutrient Broth) for 3-5 days at 30°C with shaking.

    • Centrifuge the culture to pellet the bacterial cells.

    • Filter the supernatant through a 0.22 µm sterile filter to obtain a cell-free culture filtrate.

  • Nematode Suspension Preparation:

    • Extract second-stage juveniles (J2s) of the target nematode (e.g., Meloidogyne incognita) from infected plant roots.

    • Prepare a suspension of J2s in sterile water and adjust the concentration to approximately 100 J2s per 100 µL.

  • Toxicity Assay:

    • In a multi-well plate, add the bacterial culture filtrate to the wells.

    • Add the J2 suspension to each well.

    • Use the sterile growth medium as a negative control.

    • Incubate the plate at room temperature.

  • Mortality Assessment:

    • At various time points (e.g., 24, 48, 72 hours), observe the nematodes under a microscope.

    • Count the number of dead (immobile and straight) versus live nematodes to calculate the percentage of mortality.

Visualization: Workflow for Biocontrol Agent Screening

The following diagram outlines the general workflow for identifying and validating a bacterial strain as a potential biocontrol agent against nematodes.

Biocontrol_Screening_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Characterization A Isolate Bacteria from Soil B Prepare Cell-Free Culture Filtrates A->B C In Vitro Nematicidal Assay (J2 Mortality, Egg Hatching) B->C D Select Potent Strains C->D E Pot Experiments with Infected Plants D->E F Apply Bacterial Inoculum E->F G Assess Plant Health and Nematode Population F->G H Confirm Efficacy G->H I Identify Nematicidal Compounds (GC-MS, LC-MS) H->I J Genome Sequencing H->J K Characterize Mode of Action I->K J->K

Caption: General workflow for screening nematicidal bacteria.

Industrial Enzyme Production: Chitin Deacetylase

Microbacterium esteraromaticum is a source of valuable industrial enzymes, such as chitin deacetylase (CDA). This enzyme converts chitin, a widespread biopolymer, into chitosan, a versatile product with applications in biomedicine, agriculture, and water treatment.

Quantitative Data on Chitin Deacetylase Properties

The biochemical properties of a purified chitin deacetylase (MeCDA) from M. esteraromaticum MCDA02 are detailed below.[7]

ParameterValue
Enzyme Chitin Deacetylase (MeCDA)
Molecular Weight ~26 kDa
Optimal pH 8.0
Optimal Temperature 30°C
Metal Ion Effectors Enhanced by K+, Sr+; Inhibited by Co2+, Cd2+, EDTA
Substrate α-chitin
Degree of Deacetylation 32.75% removal of acetyl groups
Experimental Protocol: Chitin Deacetylase Activity Assay

This protocol outlines a method for determining the activity of chitin deacetylase.[8]

  • Enzyme and Substrate Preparation:

    • Purify chitin deacetylase from the culture supernatant of M. esteraromaticum using methods like ammonium sulfate precipitation and chromatography.

    • Prepare a substrate solution, for example, 10 g/L N-acetyl-D-glucosamine (GlcNAc) or colloidal chitin.

  • Enzymatic Reaction:

    • In a reaction tube, combine 400 µL of the substrate solution with 400 µL of a suitable buffer (e.g., 0.01 M Tris-HCl, pH 8.0).

    • Initiate the reaction by adding 100 µL of the enzyme solution.

    • Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 6 hours).

  • Quantification of Acetic Acid:

    • Terminate the reaction (e.g., by boiling).

    • Measure the amount of acetic acid released from the deacetylation reaction. This can be done using a commercial acetic acid determination kit.

    • One unit of enzyme activity is typically defined as the amount of enzyme that releases a specific amount of acetic acid per unit of time.

Visualization: Chitin Deacetylation Reaction

The following diagram illustrates the basic enzymatic reaction catalyzed by chitin deacetylase.

References

A Technical Guide to the Secondary Metabolite Landscape of Microbacterium esteraromaticum B261

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge and methodologies for investigating the production of secondary metabolites in Microbacterium esteraromaticum B261. While specific data for the this compound strain remains limited in publicly available literature, this document consolidates information from closely related Microbacterium species and established protocols for Actinobacteria to offer a foundational framework for research and development. This guide covers the known and predicted classes of secondary metabolites, detailed experimental protocols for their cultivation, extraction, and analysis, and visual representations of key workflows and regulatory pathways. The information presented herein is intended to serve as a valuable resource for initiating and advancing research into the bioactive potential of Microbacterium esteraromaticum this compound.

Introduction to Microbacterium esteraromaticum and its Secondary Metabolite Potential

Microbacterium esteraromaticum is a Gram-positive, aerobic, rod-shaped bacterium belonging to the phylum Actinobacteria, a group renowned for its prolific production of diverse and bioactive secondary metabolites. Members of the Microbacterium genus have been isolated from a wide range of environments, including soil, water, and in association with plants, suggesting a high degree of metabolic adaptability. Genomic studies of various Microbacterium species have revealed the presence of biosynthetic gene clusters (BGCs) encoding for the production of secondary metabolites, including terpenoids, polyketides, and non-ribosomal peptides. These compounds are of significant interest to the pharmaceutical and agricultural industries due to their potential as antibiotics, antitumor agents, immunosuppressants, and nematicides.

While research directly focusing on the secondary metabolite profile of Microbacterium esteraromaticum this compound is not extensively published, the available data from related species indicates a promising potential for the discovery of novel bioactive compounds. This guide aims to provide researchers with the necessary tools and knowledge to explore this potential.

Known and Potential Secondary Metabolites from Microbacterium Species

Genomic and experimental evidence from various Microbacterium species suggests the potential for a rich diversity of secondary metabolites. The following table summarizes some of the key classes of compounds that have been identified or are predicted based on genomic data.

Secondary Metabolite ClassKnown/Potential BioactivityKey Genes/PathwaysRepresentative Microbacterium Species (if known)
Non-Ribosomal Peptides (NRPs) Siderophores (iron acquisition), AntibioticsNon-Ribosomal Peptide Synthetases (NRPS)Microbacterium spp.
Polyketides (PKS) Antibiotics, AntifungalsPolyketide Synthases (PKS)Microbacterium spp.
Terpenoids Volatile signaling molecules, AntimicrobialsTerpene SynthasesMicrobacterium spp.
Indole-3-Acetic Acid (IAA) and other Auxins Plant growth promotionTryptophan-dependent pathwaysMicrobacterium spp.
Volatile Organic Compounds (VOCs) Nematicidal, AntimicrobialVarious metabolic pathwaysMicrobacterium maritypicum
Siderophores Iron chelation, BiocontrolNRPS-dependent and -independent pathwaysMicrobacterium spp.
Nematicidal Activity of Microbacterium Culture Filtrates

A notable example of bioactive secondary metabolite production in a closely related species is the nematicidal activity of Microbacterium maritypicum Sneb159. Studies have shown that the cell-free culture filtrate of this bacterium exhibits significant mortality against the soybean cyst nematode, Heterodera glycines. The active compounds were identified as volatile organic compounds (VOCs).

TreatmentMortality Rate (24h)Mortality Rate (48h)Mortality Rate (72h)
M. maritypicum Sneb159 Culture Filtrate88.43%93.70%95.53%
Control (LB Medium)9.57%12.88%13.45%

Data from a study on M. maritypicum Sneb159, presented as an example of potential activity.

Experimental Protocols

The following protocols are generalized methods based on standard practices for Actinobacteria and related microorganisms. Researchers should optimize these protocols for Microbacterium esteraromaticum this compound.

General Experimental Workflow

Experimental_Workflow cluster_cultivation Cultivation & Induction cluster_extraction Extraction & Fractionation cluster_analysis Analysis & Identification Cultivation Strain Cultivation (e.g., LB, ISP media) Induction Induction of Secondary Metabolism (OSMAC, Co-culture, Elicitors) Cultivation->Induction Extraction Solvent Extraction (e.g., Ethyl Acetate) Induction->Extraction Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Extraction->Fractionation Screening Bioactivity Screening (e.g., Antimicrobial, Nematicidal assays) Fractionation->Screening Analysis Chemical Analysis (HPLC, GC-MS, LC-MS) Screening->Analysis Identification Structure Elucidation (NMR, HRMS) Analysis->Identification

A general workflow for the discovery of secondary metabolites.
Cultivation for Secondary Metabolite Production

Objective: To culture Microbacterium esteraromaticum this compound under conditions that promote the production of secondary metabolites.

Materials:

  • Microbacterium esteraromaticum this compound culture

  • Lysogeny Broth (LB) medium: 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl

  • International Streptomyces Project (ISP) media (e.g., ISP2, ISP4)

  • Shaking incubator

  • Sterile culture flasks

Procedure:

  • Prepare sterile LB or ISP medium in culture flasks.

  • Inoculate the medium with a fresh culture of M. esteraromaticum this compound.

  • Incubate the culture at 28-30°C with shaking at 150-200 rpm for 3-7 days.

  • To induce a wider range of secondary metabolites (OSMAC approach), vary cultivation parameters such as media composition, temperature, pH, and aeration.

  • For inducing potential nematicidal VOCs, cultivate in LB medium for 72 hours at 28°C with shaking at 200 rpm.

Extraction of Secondary Metabolites

Objective: To extract secondary metabolites from the culture broth.

Materials:

  • Bacterial culture

  • Ethyl acetate

  • Centrifuge and centrifuge tubes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Centrifuge the culture broth at 8,000 x g for 15 minutes to separate the supernatant from the cell pellet.

  • Transfer the supernatant to a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Shake vigorously for 5-10 minutes and then allow the layers to separate.

  • Collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer with ethyl acetate two more times.

  • Pool the ethyl acetate extracts and evaporate the solvent using a rotary evaporator to obtain the crude extract.

  • Resuspend the crude extract in a suitable solvent (e.g., methanol) for further analysis.

Quantification of Auxins (Salkowski Assay)

Objective: To quantify the production of indole-3-acetic acid (IAA) and other auxins.

Materials:

  • Bacterial culture supernatant

  • Salkowski's reagent (2% 0.5 M FeCl₃ in 35% perchloric acid)

  • IAA standard solution

  • Spectrophotometer

Procedure:

  • Grow M. esteraromaticum this compound in a medium supplemented with L-tryptophan (0.1-1 mg/mL) for 48-72 hours.

  • Centrifuge the culture to obtain the supernatant.

  • Mix 1 mL of the supernatant with 2 mL of Salkowski's reagent.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 530 nm.

  • Create a standard curve using known concentrations of IAA to quantify the auxin concentration in the sample.

Detection of Siderophores (CAS Assay)

Objective: To qualitatively or semi-quantitatively detect the production of siderophores.

Materials:

  • Chrome Azurol S (CAS) agar plates

  • M. esteraromaticum this compound culture

Procedure:

  • Prepare CAS agar plates.

  • Spot-inoculate the CAS agar plates with a fresh culture of M. esteraromaticum this compound.

  • Incubate the plates at 28-30°C for 3-7 days.

  • Observe the formation of a color change (typically from blue to orange/yellow) around the colonies, which indicates siderophore production.

  • The diameter of the halo can be measured for a semi-quantitative estimation of siderophore production.

Analysis of Volatile Organic Compounds (GC-MS)

Objective: To identify and analyze volatile organic compounds produced by M. esteraromaticum this compound.

Materials:

  • Bacterial culture grown in a sealed vial

  • Solid-Phase Microextraction (SPME) fiber

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Grow M. esteraromaticum this compound in a sealed headspace vial containing a suitable medium (e.g., LB) for 48-72 hours at 28°C.

  • Expose an SPME fiber to the headspace of the culture vial for a defined period (e.g., 30 minutes) to adsorb the VOCs.

  • Inject the SPME fiber into the GC-MS inlet for thermal desorption of the analytes.

  • Separate the VOCs on a suitable GC column (e.g., DB-5ms). A typical temperature program would be: start at 40°C for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min.

  • Identify the compounds based on their mass spectra by comparison with a spectral library (e.g., NIST).

Signaling Pathways and Regulation of Secondary Metabolism

The regulation of secondary metabolite production in bacteria is a complex process often controlled by intricate signaling networks. While specific pathways in Microbacterium esteraromaticum have not been elucidated, general bacterial models provide a framework for understanding potential regulatory mechanisms.

Signaling_Pathway cluster_TCS Two-Component System (TCS) Environmental_Signal Environmental Signal (e.g., Nutrient Limitation, pH, Quorum Sensing) Sensor_Kinase Sensor Kinase (Membrane-bound) Environmental_Signal->Sensor_Kinase Response_Regulator Response Regulator (Cytoplasmic) Sensor_Kinase->Response_Regulator ~P DNA_Binding DNA Binding Response_Regulator->DNA_Binding Phosphorylation Phosphorylation Gene_Expression Regulation of Gene Expression DNA_Binding->Gene_Expression Secondary_Metabolite_Genes Secondary Metabolite Biosynthetic Genes Gene_Expression->Secondary_Metabolite_Genes Production Secondary Metabolite Production Secondary_Metabolite_Genes->Production

A generalized two-component signaling pathway regulating secondary metabolism.

Two-component systems (TCS) are a common mechanism in bacteria for sensing and responding to environmental changes. A membrane-bound sensor kinase detects an external signal, autophosphorylates, and then transfers the phosphate group to a cytoplasmic response regulator. The phosphorylated response regulator can then bind to DNA and either activate or repress the transcription of target genes, including those in secondary metabolite biosynthetic gene clusters. Quorum sensing, where bacteria communicate via small signaling molecules, is another key regulatory mechanism that can control the expression of secondary metabolite genes in a cell-density-dependent manner.

Potential Applications of Microbacterium Secondary Metabolites

The diverse chemical structures of secondary metabolites produced by Microbacterium species suggest a wide range of potential applications in various fields.

Applications cluster_applications Potential Applications M_esteraromaticum Microbacterium esteraromaticum Secondary Metabolites Agriculture Agriculture (Biopesticides, Biofertilizers) M_esteraromaticum->Agriculture Pharma Pharmaceuticals (Antibiotics, Anticancer Agents) M_esteraromaticum->Pharma Biotech Biotechnology (Enzyme Inhibitors, Siderophores) M_esteraromaticum->Biotech

Potential applications of secondary metabolites from M. esteraromaticum.
  • Agriculture: The production of nematicidal compounds and plant growth-promoting auxins makes Microbacterium a strong candidate for the development of biopesticides and biofertilizers. Siderophores can also enhance plant growth by improving iron availability and suppressing plant pathogens.

  • Pharmaceuticals: As members of the Actinobacteria, Microbacterium species are a potential source of novel antibiotics and other clinically relevant compounds. The polyketide and non-ribosomal peptide biosynthetic pathways are particularly promising in this regard.

  • Biotechnology: The discovery of novel enzymes and enzyme inhibitors from Microbacterium could have various biotechnological applications. Siderophores also have potential uses in bioremediation for the chelation of heavy metals.

Conclusion and Future Directions

Microbacterium esteraromaticum this compound represents an untapped resource in the search for novel bioactive secondary metabolites. While direct research on this specific strain is needed, the genomic potential of the Microbacterium genus and the bioactivities observed in related species provide a strong rationale for further investigation. The experimental protocols and conceptual frameworks presented in this guide offer a solid starting point for researchers to explore the secondary metabolome of M. esteraromaticum this compound.

Future research should focus on:

  • Genome sequencing and bioinformatic analysis of M. esteraromaticum this compound to identify its specific biosynthetic gene clusters.

  • Systematic application of the OSMAC approach and other induction strategies to unlock the full chemical diversity of this strain.

  • Bioactivity-guided fractionation of crude extracts to isolate and identify novel bioactive compounds.

  • Elucidation of the specific signaling pathways that regulate secondary metabolite production in M. esteraromaticum this compound to enable targeted strain engineering for improved yields.

By pursuing these avenues of research, the scientific community can unlock the potential of Microbacterium esteraromaticum this compound as a source of valuable secondary metabolites for a range of applications.

Methodological & Application

Application Notes and Protocols for the Laboratory Cultivation of Microbacterium esteraromaticum B261

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microbacterium esteraromaticum is a genus of Gram-positive bacteria characterized by its aerobic and mesophilic nature.[1] This document provides detailed protocols for the laboratory cultivation of Microbacterium esteraromaticum B261, a strain originally isolated from soil in Tajikistan.[2] The following sections outline the necessary media, environmental conditions, and procedures for successful culture, as well as a summary of available growth kinetics based on a closely related strain.

I. Optimal Growth Conditions

Successful cultivation of Microbacterium esteraromaticum this compound relies on maintaining specific environmental parameters. The optimal conditions derived from various sources are summarized below.

Table 1: Optimal Growth Parameters for Microbacterium esteraromaticum

ParameterOptimal RangeNotes
Temperature28-30°CCan grow in a broader range of 6-42°C.
pH7.0-8.0Can tolerate a wider pH range of 4.0-10.0.
AerationObligate aerobeRequires sufficient oxygen supply. Shaking or sparging is recommended for liquid cultures.
Inoculum Size3-7% (v/v)For liquid cultures, inoculation from a fresh, exponentially growing starter culture is recommended.

II. Recommended Culture Media

Microbacterium esteraromaticum this compound can be cultivated on several standard laboratory media. The compositions and preparation methods for three commonly used media are detailed below.

Table 2: Composition of Recommended Culture Media

IngredientTrypticase Soy Yeast Extract Medium (DSMZ Medium 92) (g/L)Nutrient Agar/Broth (ATCC Medium 3) (g/L)Meat Peptone Agar (g/L)
Trypticase Soy Broth30.0--
Yeast Extract3.0--
Beef Extract-3.03.0
Peptone-5.010.0
Sodium Chloride--5.0
Agar15.0 (for solid medium)15.0 (for solid medium)15.0
Distilled Water1000 mL1000 mL1000 mL
Final pH 7.0-7.2 6.8 ± 0.2 7.4 ± 0.2

III. Experimental Protocols

This section provides step-by-step protocols for the preparation of culture media and the cultivation of Microbacterium esteraromaticum this compound in both liquid and solid formats.

Protocol 1: Media Preparation

1. Trypticase Soy Yeast Extract Medium (DSMZ Medium 92) a. Dissolve 30.0 g of Trypticase soy broth and 3.0 g of yeast extract in 1000 mL of distilled water. b. If preparing solid medium, add 15.0 g of agar. c. Adjust the pH to 7.0-7.2 using 1M NaOH or 1M HCl. d. Sterilize by autoclaving at 121°C for 15 minutes.

2. Nutrient Agar/Broth (ATCC Medium 3) a. Dissolve 3.0 g of beef extract and 5.0 g of peptone in 1000 mL of distilled water. b. For Nutrient Agar, add 15.0 g of agar. For Nutrient Broth, omit the agar. c. Adjust the final pH to 6.8 ± 0.2. d. Sterilize by autoclaving at 121°C for 15 minutes.

3. Meat Peptone Agar a. Dissolve 10.0 g of peptone, 3.0 g of beef extract, and 5.0 g of sodium chloride in 1000 mL of distilled water. b. Add 15.0 g of agar. c. Heat to boiling to dissolve the medium completely. d. Sterilize by autoclaving at 121°C for 15 minutes. e. Cool to 45-50°C before pouring into sterile Petri plates.

Protocol 2: Cultivation from a Lyophilized Culture
  • Aseptically open the lyophilized culture vial.

  • Add a small amount (0.5-1.0 mL) of sterile Trypticase Soy Broth or Nutrient Broth to the vial to rehydrate the culture.

  • Aseptically transfer the entire contents to a larger volume of sterile broth (5-10 mL).

  • Incubate at 28-30°C for 24-48 hours, or until growth is observed (indicated by turbidity).

  • For solid culture, streak a loopful of the revived culture onto a Trypticase Soy Agar or Nutrient Agar plate and incubate under the same conditions.

Protocol 3: Subculturing in Liquid Medium
  • Aseptically transfer a 3-7% (v/v) inoculum from a fresh, actively growing culture to a flask containing the desired volume of sterile broth.

  • Incubate the flask at 28-30°C with agitation (e.g., 150-200 rpm on an orbital shaker) to ensure adequate aeration.

  • Monitor growth by measuring the optical density at 600 nm (OD600) at regular intervals.

Protocol 4: Maintaining Cultures on Solid Medium
  • Using a sterile inoculating loop, streak a fresh agar plate from a single colony of a previous culture.

  • Incubate the plate in an inverted position at 28-30°C for 24-48 hours, or until colonies are well-formed.

  • For short-term storage, seal the plates with paraffin film and store at 4°C for up to 4 weeks. For long-term storage, prepare glycerol stocks (see Protocol 5).

Protocol 5: Preparation of Glycerol Stocks for Long-Term Storage
  • Grow a culture of Microbacterium esteraromaticum this compound in a suitable liquid medium to the late exponential or early stationary phase.

  • In a sterile cryovial, mix 0.5 mL of the culture with 0.5 mL of sterile 50% glycerol solution to achieve a final glycerol concentration of 25%.

  • Gently vortex the mixture to ensure homogeneity.

  • Store the cryovial at -80°C for long-term preservation.

IV. Growth Kinetics

Table 3: Growth Kinetics of Microbacterium esteraromaticum strain SL9 on Pyrene [3]

ParameterValue
Specific Growth Rate (µ)0.023 h⁻¹
Doubling Time (t_d)1.25 h
Note: This data is for the SL9 strain and may not be representative of the this compound strain.

V. Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the laboratory cultivation of Microbacterium esteraromaticum this compound.

G cluster_prep Preparation cluster_culture Cultivation cluster_downstream Downstream media_prep Media Preparation sterilization Sterilization media_prep->sterilization inoculation Inoculation sterilization->inoculation incubation Incubation (28-30°C) inoculation->incubation monitoring Growth Monitoring (OD600) incubation->monitoring harvesting Harvesting monitoring->harvesting storage Long-term Storage (-80°C) harvesting->storage analysis Experimental Analysis harvesting->analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SK Sensor Kinase ADP ADP SK->ADP P P SK->P 2. Autophosphorylation RR Response Regulator P2 P RR->P2 DNA DNA Gene Target Gene DNA->Gene 5. Gene Regulation Stimulus Environmental Stimulus Stimulus->SK 1. Signal Perception ATP ATP ATP->SK P->RR 3. Phosphotransfer P2->DNA 4. DNA Binding

References

Optimal Growth Media for Microbacterium esteraromaticum B261: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cultivation of Microbacterium esteraromaticum B261, a bacterium with various biotechnological applications. The following sections outline optimal growth media, experimental protocols for cultivation and biomass measurement, and a generalized metabolic pathway relevant to its growth.

Introduction

Microbacterium esteraromaticum is a Gram-positive, rod-shaped bacterium known for its diverse metabolic capabilities, including the degradation of environmental pollutants and the production of enzymes with pharmaceutical relevance.[1] Strain this compound, in particular, is of interest for its potential in various industrial and drug development applications. Optimal growth is crucial for maximizing biomass and product yields. This document details suitable complex and defined media for the cultivation of M. esteraromaticum this compound and provides protocols for accurate growth monitoring.

Recommended Complex Growth Media

Table 1: Composition of Recommended Complex Media

ComponentTrypticase Soy Broth (TSB) (g/L)[2][3][4]Nutrient Broth (g/L)[5]Meat Peptone Agar (MPA) (g/L)
Pancreatic Digest of Casein17.05.0 (Peptone)5.0 (Peptone)
Papaic Digest of Soybean Meal3.0--
Beef Extract-3.03.0
Dextrose2.5--
Sodium Chloride5.05.05.0
Dipotassium Phosphate2.5--
Agar--15.0
pH 7.3 ± 0.2 7.0 ± 0.2 7.0 ± 0.2

Table 2: Illustrative Growth Characteristics of Microbacterium species in Complex Media at 30°C

MediumMaximum Specific Growth Rate (µ_max) (h⁻¹)Doubling Time (h)Final Biomass (OD₆₀₀)Final Biomass (g/L dry weight)
Trypticase Soy Broth0.252.773.51.4
Nutrient Broth0.203.472.81.1

Note: The data in this table is representative of typical growth for Microbacterium species and should be used as a guideline. Actual values for strain this compound may vary.

Proposed Defined Growth Medium

For studies requiring precise control over nutrient composition, a defined minimal medium is essential. While a specific defined medium for M. esteraromaticum this compound has not been published, the following formulation is proposed based on the known nutritional requirements of Microbacterium and related actinobacteria.[1][6][7][8]

Table 3: Composition of Proposed Defined Minimal Medium (MMin-1)

ComponentConcentration (g/L)Role
Carbon Source
Glucose10.0Primary carbon and energy source
Nitrogen Source
(NH₄)₂SO₄2.0Inorganic nitrogen source
Salts
K₂HPO₄1.0Buffering agent, source of K⁺ and PO₄³⁻
KH₂PO₄1.0Buffering agent, source of K⁺ and PO₄³⁻
MgSO₄·7H₂O0.2Source of Mg²⁺ and SO₄²⁻
NaCl0.1Osmotic balance
CaCl₂·2H₂O0.02Source of Ca²⁺
Trace Elements
FeSO₄·7H₂O0.001
MnSO₄·H₂O0.001
ZnSO₄·7H₂O0.001
pH 7.0 ± 0.2

Experimental Protocols

Protocol for Cultivation in Liquid Medium

This protocol describes the steps for growing Microbacterium esteraromaticum this compound in a liquid medium to generate a growth curve.

Materials:

  • Selected growth medium (e.g., Tryptic Soy Broth)

  • Cryovial of M. esteraromaticum this compound

  • Sterile inoculation loop or pipette tips

  • Sterile culture flasks

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Prepare Media: Prepare the desired liquid growth medium according to the formulations in Table 1 or 3 and sterilize by autoclaving.

  • Inoculation: Aseptically inoculate 50 mL of the sterile medium in a 250 mL flask with a single colony of M. esteraromaticum this compound from a fresh agar plate or with 100 µL of a thawed cryostock.

  • Incubation: Incubate the flask at 30°C with agitation (200 rpm) to ensure adequate aeration.

  • Growth Monitoring: At regular intervals (e.g., every 2 hours), aseptically remove a small aliquot (1 mL) of the culture.

  • Optical Density Measurement: Measure the optical density (OD) of the aliquot at 600 nm using a spectrophotometer. Use sterile medium as a blank.[9][10][11]

  • Plot Growth Curve: Plot the OD₆₀₀ values against time to generate a growth curve.

Protocol for Biomass Measurement by Dry Weight

This protocol details the procedure for determining the dry weight of the bacterial biomass, which can be correlated with OD measurements.[12][13][14][15][16]

Materials:

  • Bacterial culture

  • Centrifuge and sterile centrifuge tubes

  • Drying oven

  • Analytical balance

  • Pre-weighed, dry weighing dishes or aluminum foil

Procedure:

  • Harvest Cells: Transfer a known volume (e.g., 10 mL) of the bacterial culture at a specific growth phase into a pre-weighed centrifuge tube.

  • Centrifugation: Centrifuge the culture at 8,000 x g for 10 minutes to pellet the cells.

  • Washing: Carefully decant the supernatant. Resuspend the cell pellet in an equal volume of sterile distilled water or saline solution to wash away residual media components.

  • Repeat Centrifugation: Repeat the centrifugation step.

  • Drying: Decant the supernatant and transfer the cell pellet to a pre-weighed, dry weighing dish.

  • Incubation: Place the weighing dish in a drying oven at 80-100°C until a constant weight is achieved (typically 24 hours).

  • Weighing: Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

  • Calculation: The dry weight of the biomass is the final weight minus the initial weight of the empty dish. Express the biomass concentration in g/L.

Visualization of Experimental Workflow and a Representative Metabolic Pathway

Experimental Workflow for Determining Optimal Growth Medium

The following diagram illustrates the workflow for comparing different growth media.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_output Output Media_Prep Prepare Media Formulations (TSB, Nutrient Broth, MMin-1) Cultivation Cultivate in Different Media (30°C, 200 rpm) Media_Prep->Cultivation Inoculum_Prep Prepare Inoculum of M. esteraromaticum this compound Inoculum_Prep->Cultivation Sampling Aseptic Sampling at Regular Intervals Cultivation->Sampling OD_Measure Measure Optical Density (OD600) Sampling->OD_Measure DW_Measure Determine Biomass Dry Weight Sampling->DW_Measure Data_Analysis Analyze Data: Growth Rate, Yield OD_Measure->Data_Analysis DW_Measure->Data_Analysis Comparison Compare Media Performance Data_Analysis->Comparison Optimal_Medium Identify Optimal Growth Medium Comparison->Optimal_Medium

Caption: Workflow for identifying the optimal growth medium.

Generalized Glycolysis Pathway

The following diagram illustrates a generalized glycolysis pathway, a central metabolic route for glucose utilization, which is a common carbon source in the recommended growth media. This is a representative pathway and may have variations in M. esteraromaticum this compound.[17][18][19]

G cluster_investment Energy Investment Phase cluster_payoff Energy Payoff Phase cluster_products Products Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P ATP -> ADP F6P Fructose-6-phosphate G6P->F6P F16BP Fructose-1,6-bisphosphate F6P->F16BP ATP -> ADP Glyceraldehyde3P Glyceraldehyde-3-phosphate F16BP->Glyceraldehyde3P BPG 1,3-Bisphosphoglycerate Glyceraldehyde3P->BPG NAD+ -> NADH NADH_out NADH Glyceraldehyde3P->NADH_out PG3 3-Phosphoglycerate BPG->PG3 ADP -> ATP ATP_out ATP BPG->ATP_out PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate ADP -> ATP PEP->ATP_out TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle

Caption: Generalized glycolysis pathway for glucose metabolism.

References

Application Notes and Protocols for the Cultivation of Microbacterium esteraromaticum B261

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microbacterium esteraromaticum, a Gram-positive, rod-shaped bacterium, is noted for its role in various biotechnological applications.[1][2] This document provides a detailed protocol for the cultivation of Microbacterium esteraromaticum strain B261, outlining the necessary media preparation, culture conditions, and methods for monitoring growth. The provided protocols are intended to serve as a guide for researchers in microbiology, biotechnology, and drug development to ensure reproducible and optimal growth of this bacterium for experimental purposes.

Data Presentation: Representative Growth Kinetics

Time (Hours)Optical Density (OD₆₀₀)Growth Phase
00.05Lag
20.06Lag
40.12Exponential
60.25Exponential
80.50Exponential
100.95Exponential
121.50Stationary
141.52Stationary
161.51Stationary
181.45Decline
201.38Decline
221.30Decline
241.22Decline

Experimental Protocols

Media Preparation

Two primary media are recommended for the cultivation of Microbacterium esteraromaticum.

a) Trypticase Soy Yeast Extract Medium (DSMZ Medium 92)

ComponentAmount per 1 Liter
Trypticase Soy Broth30.0 g
Yeast Extract3.0 g
Agar (for solid medium)15.0 g
Distilled Water1000 mL

Protocol:

  • Weigh out the Trypticase Soy Broth and Yeast Extract and dissolve in 1 liter of distilled water.

  • For solid medium, add the agar.

  • Heat the mixture while stirring to ensure all components are fully dissolved.

  • Adjust the pH to 7.0-7.2.

  • Sterilize by autoclaving at 121°C for 15 minutes.

  • Allow the medium to cool to approximately 45-50°C before pouring into sterile petri dishes (for solid medium) or using for broth cultures.

b) Nutrient Agar/Broth (ATCC Medium 3)

ComponentAmount per 1 Liter
Beef Extract3.0 g
Peptone5.0 g
Agar (for solid medium)15.0 g
Distilled Water1000 mL

Protocol:

  • Weigh out the beef extract and peptone and dissolve in 1 liter of distilled water.

  • For solid medium, add the agar.

  • Heat the mixture while stirring to ensure all components are fully dissolved.

  • Adjust the final pH to 6.8 ± 0.2.

  • Sterilize by autoclaving at 121°C for 15 minutes.

  • Allow the medium to cool to approximately 45-50°C before pouring into sterile petri dishes (for solid medium) or using for broth cultures.

Inoculum Preparation

Protocol:

  • From a cryopreserved stock of Microbacterium esteraromaticum this compound, streak a loopful of the culture onto a Nutrient Agar or Trypticase Soy Yeast Extract Agar plate.

  • Incubate the plate at 30°C for 24-48 hours, or until visible colonies appear.

  • Select a single, well-isolated colony and inoculate it into a 10 mL tube of Trypticase Soy Broth or Nutrient Broth.

  • Incubate the broth culture at 30°C with shaking at 150-200 rpm for 18-24 hours. This will serve as the seed culture.

Cultivation Protocol

Protocol:

  • Inoculate a larger volume of sterile Trypticase Soy Broth or Nutrient Broth with the seed culture. A typical inoculation volume is 1-2% (v/v) of the final culture volume.

  • Incubate the culture at 30°C with shaking at 150-200 rpm.[3][4] Microbacterium esteraromaticum is an obligate aerobe, so adequate aeration is crucial for optimal growth.

  • Monitor the growth of the culture by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals (e.g., every 2 hours). Use sterile medium as a blank for the spectrophotometer.

  • For a typical growth curve, continue monitoring until the culture reaches the stationary phase and begins to decline.

  • Harvest the cells during the late exponential or early stationary phase for downstream applications by centrifugation at approximately 5000 x g for 10-15 minutes at 4°C.

  • Resuspend the cell pellet in a suitable buffer for your experimental needs.

Mandatory Visualizations

Experimental Workflow for Cultivation

G Experimental Workflow for M. esteraromaticum this compound Cultivation cluster_prep Preparation cluster_culture Cultivation cluster_harvest Harvesting media_prep Media Preparation (TSY or Nutrient Broth) inoculation Inoculation (1-2% v/v) media_prep->inoculation inoculum_prep Inoculum Preparation (from single colony) inoculum_prep->inoculation incubation Incubation (30°C, 150-200 rpm) inoculation->incubation monitoring Growth Monitoring (OD600) incubation->monitoring monitoring->incubation Continue until desired phase centrifugation Centrifugation (5000 x g, 10-15 min) monitoring->centrifugation resuspension Resuspend Pellet centrifugation->resuspension

Caption: A flowchart illustrating the key steps for the successful cultivation of Microbacterium esteraromaticum this compound.

Generalized Quorum Sensing Pathway in Gram-Positive Bacteria

While a specific signaling pathway for the cultivation of Microbacterium esteraromaticum has not been detailed in the literature, quorum sensing is a known mechanism in the Microbacterium genus. The following diagram illustrates a generalized quorum sensing pathway typical for Gram-positive bacteria, which involves the production, secretion, and detection of autoinducing peptides (AIPs) to regulate gene expression in response to cell population density.

G Generalized Quorum Sensing in Gram-Positive Bacteria cluster_cell Bacterial Cell gene_reg Gene Regulation (e.g., biofilm formation, competence) rr Response Regulator (RR) rr->gene_reg Activation hk Histidine Kinase (HK) hk->rr Phosphorylation Cascade abc ABC Transporter aip_ext Autoinducing Peptide (AIP) (Extracellular) abc->aip_ext Secretion aip_precursor AIP Precursor aip_precursor->abc Processing & Secretion aip_ext->hk Binding at high concentration

Caption: A diagram of a typical quorum sensing circuit in Gram-positive bacteria.

References

Application Notes & Protocols: Polyethylene Biodegradation Assays Using Microbacterium esteraromaticum

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively documents the polyethylene biodegradation capabilities of various microorganisms. While specific data for a strain designated "B261" of Microbacterium esteraromaticum was not found in the available search results, this document provides comprehensive protocols based on the published activities of the closely related strain, Microbacterium esteraromaticum SW3 , and established methodologies for assessing polymer biodegradation. These protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Polyethylene (PE) is one of the most abundant synthetic polymers, contributing significantly to global plastic pollution due to its high resistance to degradation.[1][2] Bioremediation using microorganisms presents an eco-friendly and promising solution for managing plastic waste.[1][3] The bacterial genus Microbacterium includes species capable of degrading various pollutants. Notably, Microbacterium esteraromaticum SW3 has been identified as a candidate for the biodegradation of PE, utilizing it as a sole carbon source.[4][5]

This document provides detailed protocols for preparing and conducting polyethylene biodegradation assays using Microbacterium esteraromaticum. It covers the cultivation of the microorganism, preparation of polyethylene samples, and analytical methods to quantify and characterize the degradation process. The primary mechanism involves microbial colonization on the polymer surface, followed by enzymatic action that breaks down the long polymer chains into smaller, assimilable molecules.[1][6][7]

Strain Characteristics & Optimal Conditions

Microbacterium esteraromaticum is an aerobic, mesophilic, Gram-positive bacterium.[8][9] For effective polyethylene degradation, specific environmental conditions are crucial. Studies on strain SW3 have identified the optimal parameters for growth and degradation activity.[4]

Table 1: Optimal Growth and Degradation Conditions for M. esteraromaticum SW3

ParameterOptimal ValueSource
Temperature35°C[4]
pH6.3[4]
PE Concentration2% (w/v)[4]
Incubation Period21 days[4]

Quantitative Biodegradation Data

The efficacy of Microbacterium esteraromaticum SW3 in degrading polyethylene has been quantified through weight loss analysis and characterization of the degradation byproducts.

Table 2: Summary of Polyethylene Degradation by M. esteraromaticum SW3 after 21 Days

MetricResultAnalytical MethodSource
Degradation Rate (Weight Loss) 5.39%Gravimetric Analysis[4]
Key Enzymes Involved Manganese peroxidase, LipaseEnzymatic Assays[4]
Chemical Changes Detected Formation of carbonyl, hydroxyl, and amidogen groupsFTIR Spectroscopy[4]
Identified Degradation Products Alkanes, ketones, carboxylic acids, estersGC-MS[4]

Experimental Workflow and Protocols

The overall process for conducting a polyethylene biodegradation assay is outlined below. It involves preparing the bacterial culture and plastic material, co-incubation, and subsequent analysis of the plastic to determine the extent of degradation.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A 1. Prepare PE Films (Cut, Clean, Weigh) B 2. Sterilize PE Films (70% Ethanol, UV) A->B D 4. Inoculate Mineral Salt Medium (PE as sole carbon source) B->D C 3. Prepare Bacterial Inoculum (M. esteraromaticum Culture) C->D E 5. Incubate (e.g., 21-60 days, 35°C, shaking) D->E F 6. Harvest & Clean PE Films E->F G 7a. Gravimetric Analysis (Weight Loss %) F->G H 7b. Surface Analysis (SEM) F->H I 7c. Chemical Analysis (FTIR) F->I

Caption: Overall experimental workflow for PE biodegradation assay.

Protocol 1: Preparation of Polyethylene (PE) Samples

This protocol details the preparation of low-density polyethylene (LDPE) films for use in biodegradation assays. Proper preparation is essential to remove surface contaminants and ensure accurate measurements.

Materials:

  • Low-density polyethylene (LDPE) films (e.g., 60 µm thickness)

  • Scissors or punch

  • 70% (v/v) ethanol

  • Sterile distilled water

  • Analytical balance

  • Laminar flow hood

  • Sterile petri dishes or glass desiccator

Procedure:

  • Cut the LDPE film into uniform pieces (e.g., 1.5 cm x 1.5 cm squares or 18 mm diameter circles).[10][11]

  • Wash the prepared PE fragments thoroughly with sterile distilled water to remove any loose debris.

  • In a laminar flow hood, immerse the fragments in 70% ethanol for 30 minutes for surface sterilization.[10][11]

  • Aseptically wash the sterilized fragments three times with sterile distilled water to remove residual ethanol.

  • Dry the fragments in a hot air oven at 40-60°C overnight until a constant weight is achieved.[10][11]

  • Record the initial dry weight (W_initial) of each fragment using an analytical balance.

  • Store the dried, weighed PE samples in a sterile glass desiccator or petri dish until use.[10]

Protocol 2: Biodegradation Assay Setup

This protocol describes how to set up the liquid culture for the biodegradation assay, using PE as the sole carbon source for M. esteraromaticum.

Materials:

  • Microbacterium esteraromaticum culture

  • Trypticase Soy Yeast Extract Medium (or other suitable growth medium)[9]

  • Mineral Salt Medium (MSM) or Bushnell Haas (BH) broth.[10][12] A typical synthetic medium composition (g/L) is: K₂HPO₄, 1; KH₂PO₄, 0.2; (NH₄)₂SO₄, 1; MgSO₄·7H₂O, 0.5; NaCl, 1; and trace elements.[11]

  • Sterile Erlenmeyer flasks (250 mL or 500 mL)

  • Prepared sterile PE films (from Protocol 4.1)

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Grow a seed culture of M. esteraromaticum in a suitable rich medium (e.g., Trypticase Soy Broth) at 30-35°C until it reaches the late logarithmic phase of growth.

  • Harvest the bacterial cells by centrifugation and wash them twice with sterile MSM to remove any residual rich medium. Resuspend the cell pellet in MSM.

  • Prepare 250 mL Erlenmeyer flasks, each containing 100 mL of sterile MSM.

  • Aseptically add the pre-weighed sterile PE films to each flask.

  • Inoculate the "Test" flasks with the washed M. esteraromaticum cell suspension to a final optical density at 600 nm (OD₆₀₀) of approximately 0.1.

  • Prepare "Control" flasks containing MSM and sterile PE films but without the bacterial inoculum.[10] This accounts for any abiotic degradation.

  • Incubate all flasks in an incubator shaker at 35°C with constant agitation (e.g., 130 rpm) for the desired duration (e.g., 21 to 60 days).[4][11]

Protocol 3: Assessment of Polyethylene Biodegradation

After the incubation period, the PE films are harvested and analyzed to determine the extent and nature of biodegradation.

Materials:

  • 2% (w/v) Sodium Dodecyl Sulfate (SDS) solution

  • Sterile distilled water

  • Equipment for analysis: Analytical balance, Scanning Electron Microscope (SEM), Fourier Transform Infrared (FTIR) Spectrometer.

Procedure:

1. Gravimetric Analysis (Weight Loss): a. At the end of the incubation period, harvest the PE films from both Test and Control flasks. b. Wash the films with a 2% SDS solution to remove the biofilm and attached cells, followed by rinsing thoroughly with distilled water.[11] c. Dry the cleaned films at 60°C overnight to a constant weight. d. Record the final dry weight (W_final) of each fragment. e. Calculate the percentage of weight loss using the formula: Weight Loss (%) = [(W_initial - W_final) / W_initial] x 100

2. Scanning Electron Microscopy (SEM) Analysis: a. Take a representative piece of the dried PE film from both Test and Control groups. b. Mount the samples on aluminum stubs and coat them with a thin layer of gold or palladium using a sputter coater. c. Observe the surface morphology under an SEM. Look for signs of degradation on the test samples, such as pits, cracks, fissures, and surface erosion, compared to the smooth surface of the control samples.[7][11][13]

3. Fourier Transform Infrared (FTIR) Spectroscopy Analysis: a. Analyze the dried PE films from both Test and Control groups using an FTIR spectrometer. b. Record the spectra, typically in the range of 4000 to 400 cm⁻¹. c. Compare the spectra of the test and control samples. The appearance of new peaks, particularly in the regions of 1710-1750 cm⁻¹ (C=O, carbonyl groups) and 3200-3600 cm⁻¹ (O-H, hydroxyl groups), indicates oxidation of the polymer, a key step in biodegradation.[4][14][15]

Proposed Biodegradation Mechanism

The biodegradation of polyethylene by microorganisms is a multi-step process. It begins with the colonization of the plastic surface and culminates in the mineralization of the polymer into carbon dioxide and water.

G A M. esteraromaticum C 1. Biofilm Formation (Adhesion & Colonization) A->C B Polyethylene (PE) Surface B->C D 2. Enzyme Secretion (Peroxidases, Lipases) C->D Induces E 3. Bio-fragmentation (Oxidation of PE chains, C-C bond cleavage) D->E Catalyzes F Formation of Carbonyl (-C=O) & Hydroxyl (-OH) groups E->F Results in G Oligomers, Dimers, Monomers (Alkanes, Carboxylic Acids, Esters) E->G Produces H 4. Assimilation (Transport into cell & metabolism) G->H Uptake of I 5. Mineralization H->I J CO2 + H2O + Biomass I->J

Caption: Proposed mechanism of PE biodegradation by M. esteraromaticum.

References

Application Notes and Protocols for Testing Plastic Degradation by Microbacterium esteraromaticum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for testing the degradation of polystyrene (PS) and polyethylene (PE) by the bacterium Microbacterium esteraromaticum. The protocols cover the preparation of materials, cultivation of the microorganism, and analysis of plastic degradation through various analytical techniques.

Introduction

Plastic pollution is a significant environmental concern. Microbacterium esteraromaticum, a non-pathogenic microorganism, has demonstrated the ability to degrade common plastics such as polystyrene and polyethylene, offering a potential bioremediation solution. This document outlines the experimental procedures to culture Microbacterium esteraromaticum with PS or PE as the sole carbon source and to quantify the extent of degradation. A recent study demonstrated that Microbacterium esteraromaticum SW3 can degrade PS and PE at rates of 13.17% and 5.39%, respectively, over a 21-day period.[1] The degradation process involves the secretion of enzymes, including manganese peroxidase and lipase.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from studies on plastic degradation by Microbacterium esteraromaticum SW3.[1]

ParameterPolystyrene (PS)Polyethylene (PE)
Optimal Concentration 2% (w/v)2% (w/v)
Optimal Temperature 35°C35°C
Optimal pH 6.36.3
Degradation Rate (21 days) 13.17%5.39%
Key Enzymes Involved Manganese Peroxidase, LipaseManganese Peroxidase, Lipase
Degradation Products Alkanes, Ketones, Carboxylic acids, EstersAlkanes, Ketones, Carboxylic acids, Esters

Experimental Protocols

Preparation of Materials

3.1.1. Plastic Sample Preparation

  • Obtain polystyrene (PS) and polyethylene (PE) films or powders.

  • If using films, cut them into small pieces (e.g., 1x1 cm).

  • Wash the plastic samples with a 2% (w/v) sodium dodecyl sulfate (SDS) solution for 4 hours to remove any surface contaminants and adhering microbial biomass.[2]

  • Rinse the samples thoroughly with sterile deionized water.

  • Dry the plastic samples in an oven at 60°C until a constant weight is achieved.

  • Sterilize the plastic samples using UV irradiation for 30 minutes on each side.

3.1.2. Mineral Salt Medium (MSM) Preparation

Prepare the mineral salt medium with the following composition per liter of deionized water. This medium will provide essential nutrients for the bacteria, with the plastic serving as the sole carbon source.[3][4]

  • Macronutrients:

    • K₂HPO₄: 1.0 g

    • KH₂PO₄: 0.5 g

    • (NH₄)₂SO₄: 1.0 g

    • MgSO₄·7H₂O: 0.2 g

    • NaCl: 0.1 g

    • CaCl₂·2H₂O: 0.02 g

  • Trace Element Solution (1 ml/L):

    • FeSO₄·7H₂O: 0.001 g/L

    • MnSO₄·H₂O: 0.0005 g/L

    • ZnSO₄·7H₂O: 0.001 g/L

Instructions:

  • Dissolve the macronutrients in 900 ml of deionized water.

  • Adjust the pH to 6.3 using 1M HCl or 1M NaOH.[1]

  • Add the trace element solution.

  • Bring the final volume to 1 liter with deionized water.

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.

Cultivation of Microbacterium esteraromaticum
  • Inoculate a sterile flask containing 50 ml of nutrient broth with a pure culture of Microbacterium esteraromaticum.

  • Incubate the culture at 35°C with shaking at 150 rpm for 24-48 hours, or until the culture reaches the exponential growth phase.

  • Harvest the bacterial cells by centrifugation at 5000 rpm for 10 minutes.

  • Wash the cell pellet twice with sterile phosphate-buffered saline (PBS) to remove any residual nutrient broth.

  • Resuspend the cell pellet in sterile MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).

  • In a sterile 250 ml Erlenmeyer flask, add 50 ml of sterile MSM and the pre-weighed sterile plastic sample (2% w/v).

  • Inoculate the flask with 1 ml of the prepared Microbacterium esteraromaticum suspension.

  • Prepare a control flask containing MSM and the plastic sample without the bacterial inoculum.

  • Incubate the flasks at 35°C with shaking at 150 rpm for 21 days.

Analysis of Plastic Degradation

3.3.1. Weight Loss Determination

  • After the incubation period, carefully remove the remaining plastic pieces from the culture medium.

  • Wash the plastic pieces with 2% (w/v) SDS solution to remove the biofilm, followed by a thorough rinse with deionized water.

  • Dry the plastic pieces at 60°C to a constant weight.

  • Calculate the percentage of weight loss using the following formula:

    Weight Loss (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100

3.3.2. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify changes in the functional groups on the plastic surface, indicating biodegradation.[1][5]

  • Sample Preparation: The dried plastic films from the degradation experiment are used directly.

  • Analysis:

    • Record the FTIR spectra of the control and bacterially-treated plastic samples.

    • Use an FTIR spectrometer in the Attenuated Total Reflectance (ATR) mode.

    • Scan the samples in the wavenumber range of 4000 to 400 cm⁻¹.

    • Look for the appearance or increase in the intensity of peaks corresponding to carbonyl (C=O, around 1715 cm⁻¹) and hydroxyl (-OH, broad peak around 3400 cm⁻¹) groups, which are indicative of oxidation and hydrolysis of the polymer chains.[6][7][8]

3.3.3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to identify the low molecular weight degradation byproducts released into the culture medium.[1]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Centrifuge the culture medium to remove bacterial cells.

    • Take the supernatant and acidify it to pH 2 with HCl.

    • Extract the supernatant twice with an equal volume of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Concentrate the extract using a rotary evaporator.

    • Derivatize the sample if necessary (e.g., for carboxylic acids) using a suitable agent like BSTFA.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 10°C/minute.

      • Hold at 280°C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 ml/min).

    • MS Detector:

      • Ion Source Temperature: 230°C

      • Scan Range: m/z 40-550

    • Identify the degradation products by comparing the mass spectra with a library (e.g., NIST).

Visualizations

Experimental Workflow

G cluster_prep Material Preparation cluster_culture Cultivation cluster_analysis Degradation Analysis plast_prep Plastic Sample Preparation (Wash, Dry, Sterilize) inoculation Inoculation into MSM with Plastic plast_prep->inoculation media_prep Mineral Salt Medium (MSM) Preparation media_prep->inoculation preculture Pre-culture of M. esteraromaticum preculture->inoculation incubation Incubation (35°C, 21 days) inoculation->incubation weight_loss Weight Loss Determination incubation->weight_loss ftir FTIR Spectroscopy (Surface Chemistry) incubation->ftir gcms GC-MS Analysis (Degradation Products) incubation->gcms

Caption: Experimental workflow for testing plastic degradation.

Proposed Metabolic Pathway for Polystyrene Degradation

G PS Polystyrene Polymer Oligomers Polystyrene Oligomers PS->Oligomers Manganese Peroxidase (Oxidative Cleavage) Styrene Styrene Oligomers->Styrene Lipase (Hydrolysis) PhenylaceticAcid Phenylacetic Acid Styrene->PhenylaceticAcid Monooxygenase/ Dioxygenase TCA TCA Cycle PhenylaceticAcid->TCA Further Metabolism

Caption: Proposed metabolic pathway for polystyrene degradation.

Proposed Metabolic Pathway for Polyethylene Degradation

G PE Polyethylene Polymer OxidizedPE Oxidized Polyethylene (Carbonyl & Hydroxyl groups) PE->OxidizedPE Manganese Peroxidase (Oxidation) Oligomers Shorter Alkane Chains (Alkanes, Alcohols, Ketones) OxidizedPE->Oligomers Lipase (Hydrolysis) FattyAcids Fatty Acids Oligomers->FattyAcids Further Oxidation AcetylCoA Acetyl-CoA FattyAcids->AcetylCoA β-oxidation TCA TCA Cycle AcetylCoA->TCA

Caption: Proposed metabolic pathway for polyethylene degradation.

References

Application Notes and Protocols for Pesticide Degradation Studies Using Microbacterium esteraromaticum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microbacterium esteraromaticum is a genus of Gram-positive bacteria known for its metabolic versatility and potential in bioremediation. Strains of this bacterium have demonstrated the ability to degrade various environmental pollutants, including organophosphorus pesticides. This document provides detailed application notes and protocols for utilizing Microbacterium esteraromaticum in pesticide degradation studies, with a focus on the degradation of organophosphate pesticides. While specific data for strain B261 is not publicly available, the following protocols and data are based on studies of the closely related strain Microbacterium esteraromaticum MM1 and general methodologies for microbial pesticide degradation.[1]

Application Notes

Microbacterium esteraromaticum can be employed as a model organism for investigating the biodegradation of a range of pesticides, particularly organophosphates like fenamiphos and malathion.[1] These studies are crucial for developing bioremediation strategies for contaminated soil and water. Key applications include:

  • Screening for pesticide degradation potential: Isolating and identifying bacterial strains capable of utilizing specific pesticides as a source of carbon, phosphorus, or nitrogen.

  • Optimization of degradation conditions: Determining the optimal pH, temperature, and nutrient conditions for efficient pesticide degradation by the bacterium.

  • Identification of metabolic pathways: Elucidating the enzymatic pathways involved in the breakdown of pesticide molecules.

  • Toxicity assessment of degradation byproducts: Evaluating the toxicity of intermediate and final metabolites to ensure a complete detoxification process.

Quantitative Data Summary

The following table summarizes the degradation of pyrene, a polycyclic aromatic hydrocarbon, by Microbacterium esteraromaticum MM1, illustrating its degradative capabilities. While not a pesticide, this data demonstrates the bacterium's potential for breaking down complex organic compounds.

CompoundInitial Concentration (mg L⁻¹)Incubation Time (days)Degradation (%)Carbon SourceReference
Pyrene1001598.70.1% Glucose[1]
Pyrene100Not Specified57.81Sole Carbon Source[1]

Experimental Protocols

Protocol 1: Bacterial Culture Preparation

A pure culture of Microbacterium esteraromaticum is essential for reproducible pesticide degradation studies.

Materials:

  • Microbacterium esteraromaticum strain

  • Nutrient Broth (NB) or Tryptic Soy Broth (TSB)

  • Sterile culture tubes and flasks

  • Incubator shaker

Procedure:

  • Inoculate a single colony of Microbacterium esteraromaticum from a fresh agar plate into 5 mL of sterile NB or TSB in a culture tube.

  • Incubate at 30°C with shaking at 150 rpm for 24-48 hours, or until the culture appears turbid.

  • Transfer the starter culture to a larger volume of fresh broth (e.g., 100 mL in a 250 mL flask) to achieve the desired cell density for the degradation experiment.

  • Monitor the bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).

Protocol 2: Pesticide Degradation Assay in Liquid Culture

This protocol outlines the steps to assess the degradation of a target pesticide by Microbacterium esteraromaticum in a liquid medium.

Materials:

  • Prepared bacterial culture of Microbacterium esteraromaticum

  • Mineral Salts Medium (MSM)

  • Target pesticide stock solution (in a suitable solvent)

  • Sterile flasks

  • Incubator shaker

  • Analytical equipment for pesticide quantification (e.g., HPLC, GC-MS)

Procedure:

  • Prepare MSM and dispense into sterile flasks. The composition of MSM can be adapted from standard microbiology literature.

  • Inoculate the MSM with the prepared bacterial culture to a final OD₆₀₀ of approximately 0.1.

  • Spike the inoculated medium with the target pesticide to the desired final concentration (e.g., 50-100 mg L⁻¹). A solvent control (medium with pesticide but without bacteria) and a culture control (medium with bacteria but without pesticide) should be included.

  • Incubate the flasks at 30°C with shaking at 150 rpm.

  • Collect samples at regular time intervals (e.g., 0, 24, 48, 72, 96, 120 hours).

  • Extract the pesticide from the collected samples using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Analyze the concentration of the remaining pesticide in the extracts using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculate the percentage of pesticide degradation over time.

Protocol 3: Analytical Method for Pesticide Quantification

Accurate quantification of the pesticide is critical for degradation studies. The choice of analytical method depends on the physicochemical properties of the pesticide.

Example using HPLC:

  • Sample Preparation:

    • Centrifuge the collected culture sample to pellet the bacterial cells.

    • Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate) by vigorous vortexing.

    • Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase for HPLC analysis.

  • HPLC Conditions (Example for a generic organophosphate):

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile:Water gradient

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detector: UV detector at a wavelength specific to the pesticide.

  • Quantification:

    • Prepare a standard curve of the pesticide with known concentrations.

    • Quantify the pesticide concentration in the samples by comparing the peak area with the standard curve.

Visualizations

Experimental_Workflow cluster_prep 1. Culture Preparation cluster_assay 2. Degradation Assay cluster_analysis 3. Analysis A Inoculate Microbacterium esteraromaticum B Incubate and Grow Culture A->B D Inoculate with Bacteria B->D C Prepare Mineral Salts Medium C->D E Spike with Pesticide D->E F Incubate and Collect Samples E->F G Extract Pesticide F->G H Analyze by HPLC/GC-MS G->H I Quantify Degradation H->I

Caption: Experimental workflow for pesticide degradation studies.

Signaling_Pathway Pesticide Organophosphate Pesticide Enzyme Hydrolase / Phosphotriesterase Pesticide->Enzyme Enzymatic Hydrolysis Intermediate1 Primary Metabolite (e.g., Alcohol/Thiol) Enzyme->Intermediate1 Intermediate2 Further Breakdown Products Intermediate1->Intermediate2 Further Metabolism Products CO2 + H2O + Biomass Intermediate2->Products Mineralization

Caption: Generalized organophosphate degradation pathway.

References

Application Notes and Protocols: Fenamiphos Degradation by Microbacterium esteraromaticum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the fenamiphos degradation pathway by Microbacterium esteraromaticum, with detailed protocols for the key experimental procedures. This document is intended to serve as a valuable resource for researchers in the fields of environmental microbiology, bioremediation, and enzymology.

Introduction

Fenamiphos is a widely used organophosphorus nematicide and insecticide that poses significant environmental and health risks due to its neurotoxicity. The bacterium Microbacterium esteraromaticum strain MM1, isolated from golf course soil, has demonstrated a remarkable ability to hydrolyze fenamiphos and its toxic oxidation products, fenamiphos sulfoxide and fenamiphos sulfone, into less toxic phenolic compounds.[1][2][3] This detoxification process is primarily mediated by a novel fenamiphos hydrolyzing enzyme (FHE), which has been identified as an enolase.[4][5] Understanding the degradation pathway and the enzymatic machinery involved is crucial for developing effective bioremediation strategies.

Fenamiphos Degradation Pathway in Microbacterium esteraromaticum MM1

The initial and most critical step in the detoxification of fenamiphos by M. esteraromaticum MM1 is the hydrolysis of the P-O-C bond in the parent molecule and its oxidized forms. This reaction is catalyzed by a fenamiphos hydrolyzing enolase.

The degradation proceeds as follows:

  • Fenamiphos is hydrolyzed to fenamiphos phenol .

  • Fenamiphos sulfoxide is hydrolyzed to fenamiphos sulfoxide phenol .

  • Fenamiphos sulfone is hydrolyzed to fenamiphos sulfone phenol .

While M. esteraromaticum MM1 efficiently carries out this initial hydrolysis, the subsequent fate of the resulting phenolic compounds by this specific bacterium is not yet fully elucidated in the available literature. It has been noted that these phenols are transient in non-sterile groundwater, suggesting they are further metabolized by native microorganisms.[6] The genome of M. esteraromaticum MM1 contains genes for enzymes such as salicylate hydroxylase and catechol 1,2-dioxygenase, which are known to be involved in the degradation of aromatic compounds in other bacteria.[1][2] This suggests a potential for further breakdown of the aromatic ring, as depicted in the hypothetical pathway below.

Degradation Pathway Diagram

Fenamiphos_Degradation cluster_initial Initial Hydrolysis by Enolase cluster_hypothetical Hypothetical Downstream Pathway Fenamiphos Fenamiphos Fenamiphos_Phenol Fenamiphos_Phenol Fenamiphos->Fenamiphos_Phenol Fenamiphos_Sulfoxide Fenamiphos_Sulfoxide FSO_Phenol Fenamiphos Sulfoxide Phenol Fenamiphos_Sulfoxide->FSO_Phenol Fenamiphos_Sulfone Fenamiphos_Sulfone FSO2_Phenol Fenamiphos Sulfone Phenol Fenamiphos_Sulfone->FSO2_Phenol Aromatic_Ring_Cleavage_Intermediates Ring Cleavage Intermediates Fenamiphos_Phenol->Aromatic_Ring_Cleavage_Intermediates Salicylate Hydroxylase, Catechol 1,2-Dioxygenase FSO_Phenol->Aromatic_Ring_Cleavage_Intermediates FSO2_Phenol->Aromatic_Ring_Cleavage_Intermediates Central_Metabolism Central Metabolism (e.g., TCA Cycle) Aromatic_Ring_Cleavage_Intermediates->Central_Metabolism

Fenamiphos degradation pathway in M. esteraromaticum.

Quantitative Data Summary

The fenamiphos hydrolyzing enolase from M. esteraromaticum MM1 has been characterized, and its kinetic parameters and optimal conditions have been determined.

ParameterValueReference
Enzyme Enolase (Phosphopyruvate hydratase)[4][5]
Molecular Mass 45 kDa[4][5]
pI Value 4.5[4][5]
Optimal pH 7.0[4][5]
Optimal Temperature 25 °C[4][5]
Km (for Fenamiphos) 584.15 ± 16.22 µM[4][5]
Vmax (for Fenamiphos) 6.46 ± 0.13 µM min-1[4][5]
Km (for 2-phosphoglycerate) 5.82 ± 1.42 µM[4][5]
Vmax (for 2-phosphoglycerate) 4.2 ± 0.1 µM min-1[4][5]
Activator Mg2+[4][5]
Inhibitors Hg2+, Phenylmethyl sulfonyl fluoride (PMSF)[4][5]

Experimental Protocols

The following are adaptable protocols for the purification and activity assay of the fenamiphos hydrolyzing enolase, based on general biochemical methodologies, as specific detailed protocols for the enzyme from M. esteraromaticum MM1 are not publicly available.

Protocol 1: Purification of Fenamiphos Hydrolyzing Enolase

This protocol is a generalized procedure and may require optimization for M. esteraromaticum MM1.

1. Cell Culture and Harvest:

  • Grow M. esteraromaticum MM1 in a suitable broth medium (e.g., Tryptic Soy Broth) to the mid-logarithmic phase.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

2. Cell Lysis:

  • Resuspend the washed cell pellet in lysis buffer (50 mM Tris-HCl, pH 7.5, containing 1 mM PMSF and 10 mM MgCl2).

  • Lyse the cells by sonication on ice or using a French press.

3. Crude Extract Preparation:

  • Centrifuge the cell lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris.

  • The resulting supernatant is the crude cell-free extract.

4. Ammonium Sulfate Precipitation:

  • Slowly add solid ammonium sulfate to the crude extract to achieve 40-70% saturation while stirring on ice.

  • Centrifuge at 15,000 x g for 30 minutes at 4°C.

  • Resuspend the pellet in a minimal volume of chromatography buffer (e.g., 20 mM Tris-HCl, pH 7.5, with 10 mM MgCl2).

  • Dialyze against the same buffer to remove excess ammonium sulfate.

5. Chromatographic Purification:

  • Ion-Exchange Chromatography: Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sepharose) equilibrated with the chromatography buffer. Elute the bound proteins with a linear gradient of NaCl (e.g., 0-1 M) in the same buffer. Collect fractions and assay for enolase activity.

  • Gel Filtration Chromatography: Pool the active fractions and concentrate them. Load the concentrated sample onto a gel filtration column (e.g., Sephacryl S-200) equilibrated with the chromatography buffer containing 150 mM NaCl. Elute with the same buffer and collect fractions.

  • Purity Check: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Experimental Workflow for Enzyme Purification

Enzyme_Purification_Workflow Start Start Cell_Culture Cell Culture of M. esteraromaticum MM1 Start->Cell_Culture Harvest_Wash Harvest and Wash Cells Cell_Culture->Harvest_Wash Cell_Lysis Cell Lysis (Sonication) Harvest_Wash->Cell_Lysis Crude_Extract Crude Cell-Free Extract Cell_Lysis->Crude_Extract Ammonium_Sulfate Ammonium Sulfate Precipitation Crude_Extract->Ammonium_Sulfate Dialysis Dialysis Ammonium_Sulfate->Dialysis Ion_Exchange Anion-Exchange Chromatography Dialysis->Ion_Exchange Gel_Filtration Gel Filtration Chromatography Ion_Exchange->Gel_Filtration Purity_Check Purity Check (SDS-PAGE) Gel_Filtration->Purity_Check End Purified Enolase Purity_Check->End

Workflow for the purification of fenamiphos hydrolyzing enolase.
Protocol 2: Fenamiphos Hydrolyzing Enzyme Activity Assay

This spectrophotometric assay measures the formation of the fenamiphos phenol product.

1. Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.0.

  • Substrate Stock Solution: 10 mM Fenamiphos in methanol.

  • Purified Enzyme Solution.

2. Assay Procedure:

  • Prepare a reaction mixture containing 980 µL of assay buffer and 10 µL of the purified enzyme solution in a cuvette.

  • Pre-incubate the mixture at 25°C for 5 minutes.

  • Start the reaction by adding 10 µL of the fenamiphos stock solution (final concentration 100 µM).

  • Monitor the increase in absorbance at the wavelength corresponding to the maximum absorbance of fenamiphos phenol (to be determined experimentally, typically around 270-290 nm) for 5-10 minutes using a spectrophotometer.

  • A control reaction without the enzyme should be run in parallel.

3. Calculation of Enzyme Activity:

  • Calculate the rate of change in absorbance per minute (ΔA/min).

  • Use the molar extinction coefficient (ε) of fenamiphos phenol to convert the rate to µmoles of product formed per minute.

  • One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Conclusion

Microbacterium esteraromaticum MM1 presents a promising avenue for the bioremediation of fenamiphos-contaminated environments. The key to its detoxification ability is the fenamiphos hydrolyzing enolase. The data and protocols presented in these application notes provide a solid foundation for further research into this important enzymatic process. Future studies should focus on elucidating the complete degradation pathway of the resulting phenolic compounds by M. esteraromaticum and on optimizing the large-scale production and application of its fenamiphos hydrolyzing enzyme.

References

Application Notes and Protocols for Enzyme Extraction from Microbacterium esteraromaticum B261

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microbacterium esteraromaticum, a gram-positive bacterium, is a source of various enzymes with potential applications in biotechnology and pharmaceuticals.[1] Effective extraction of these intracellular enzymes is a critical first step for their characterization and downstream applications. This document provides detailed protocols for several common and effective methods for enzyme extraction from Microbacterium esteraromaticum B261, tailored from established techniques for gram-positive bacteria.

The choice of extraction method can significantly impact the yield and activity of the target enzyme. Therefore, the following protocols offer a range of options from gentle enzymatic lysis to more rigorous mechanical disruption. It is recommended to empirically test and optimize these methods for your specific enzyme of interest.

Key Considerations for Enzyme Extraction from Gram-Positive Bacteria

Gram-positive bacteria, such as Microbacterium esteraromaticum, possess a thick peptidoglycan cell wall which can make them resistant to lysis.[2] Successful enzyme extraction protocols for these bacteria often involve a combination of methods to weaken and disrupt this barrier. Common strategies include:

  • Enzymatic Digestion: Lysozyme is frequently used to hydrolyze the β-1,4-glycosidic bonds in the peptidoglycan layer, weakening the cell wall.[3]

  • Mechanical Disruption: Techniques like sonication, bead beating, and high-pressure homogenization physically break the cell wall.

  • Chemical Lysis: Detergents and other chemical agents can permeabilize the cell membrane.

  • Physical Methods: Freeze-thaw cycles can disrupt cell membranes through the formation of ice crystals.[3]

Experimental Protocols

Protocol 1: Enzymatic Lysis using Lysozyme

This method is relatively gentle and is suitable for enzymes that are sensitive to harsh physical treatments.

Materials:

  • Cell pellet of Microbacterium esteraromaticum this compound

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA)

  • Lysozyme solution (10 mg/mL in Lysis Buffer)

  • Protease inhibitor cocktail

  • DNase I (optional)

  • Centrifuge

  • Ice

Procedure:

  • Harvest bacterial cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Discard the supernatant and wash the cell pellet with Lysis Buffer.

  • Centrifuge again and discard the supernatant.

  • Resuspend the cell pellet in an appropriate volume of cold Lysis Buffer. Add protease inhibitors to prevent protein degradation.

  • Add lysozyme to a final concentration of 0.2-1.0 mg/mL.[4][5]

  • Incubate on ice for 30-60 minutes with gentle agitation.[5]

  • (Optional) If the lysate becomes viscous due to DNA release, add DNase I (to a final concentration of ~10 µg/mL) and incubate on ice for another 10-15 minutes.

  • Centrifuge the lysate at high speed (e.g., 16,000 x g for 20-30 minutes at 4°C) to pellet cell debris.[6]

  • Carefully collect the supernatant containing the soluble enzymes.

Protocol 2: Mechanical Disruption by Sonication

Sonication uses high-frequency sound waves to disrupt cells. It is a highly effective method but can generate heat, which may denature sensitive enzymes.

Materials:

  • Cell pellet of Microbacterium esteraromaticum this compound

  • Lysis Buffer

  • Protease inhibitor cocktail

  • Sonicator with a probe

  • Ice bath

  • Centrifuge

Procedure:

  • Follow steps 1-4 of Protocol 1 to obtain a resuspended cell pellet in Lysis Buffer with protease inhibitors.

  • Place the cell suspension in an ice bath to keep it cool throughout the sonication process.

  • Immerse the sonicator probe into the cell suspension.

  • Apply short bursts of sonication (e.g., 10-30 seconds) followed by cooling periods (30-60 seconds) to prevent overheating.[4]

  • Repeat the sonication cycles until the cell suspension becomes less opaque, indicating lysis.

  • Centrifuge the lysate at high speed (e.g., 16,000 x g for 20-30 minutes at 4°C) to pellet cell debris.

  • Collect the supernatant containing the soluble enzymes.

Protocol 3: Combined Lysozyme and Sonication Method

This protocol combines enzymatic weakening of the cell wall with mechanical disruption, often leading to higher extraction efficiency.[7][8]

Materials:

  • All materials from Protocols 1 and 2

Procedure:

  • Follow steps 1-6 of Protocol 1 for lysozyme treatment.

  • After the lysozyme incubation, proceed with sonication as described in Protocol 2 (steps 2-5).

  • Centrifuge the lysate at high speed (e.g., 16,000 x g for 20-30 minutes at 4°C).

  • Collect the supernatant.

Protocol 4: Physical Lysis by Freeze-Thaw Cycles

This method relies on the formation of ice crystals to disrupt the cell membrane. It is a gentle method but may be less efficient than others. It is often used in conjunction with other techniques.[3]

Materials:

  • Cell pellet of Microbacterium esteraromaticum this compound

  • Lysis Buffer

  • Dry ice/ethanol bath or -80°C freezer

  • Water bath (37°C)

  • Centrifuge

Procedure:

  • Resuspend the cell pellet in Lysis Buffer.

  • Freeze the cell suspension rapidly by immersing it in a dry ice/ethanol bath or placing it in a -80°C freezer until completely frozen.[3]

  • Thaw the suspension quickly in a 37°C water bath.[3]

  • Repeat the freeze-thaw cycle 3-5 times.[3]

  • Centrifuge the lysate to pellet debris and collect the supernatant.

Data Presentation

Extraction MethodTarget Organism(s)Key FindingsReference
Sonication and GrindingBacillus subtilis, Pseudomonas putrefaciens, Streptococcus duransYielded more protein in cell-free extracts compared to freezing and thawing, acetone-powder, and toluene methods.[9][9]
Acetone-PowderBacillus subtilis, Pseudomonas putrefaciens, Streptococcus duransResulted in the highest specific activity of extracted proteases.[9][9]
Lysozyme + Sonication + Freeze-ThawGram-positive bacteriaAchieved over 90% yield for most studied membrane enzyme activities.[7][8][7][8]
High-Pressure HomogenizationAspergillus nigerComplete release of a cytoplasmic enzyme was achieved after 2-3 passes at 80 MPa.[10][10]

Visualizations

Experimental Workflow: Enzyme Extraction Protocols

The following diagrams illustrate the general workflows for the described enzyme extraction methods.

Enzyme_Extraction_Workflow cluster_harvest Cell Harvesting cluster_lysis Cell Lysis cluster_clarification Clarification Harvest Harvest M. esteraromaticum this compound cells (Centrifugation) Wash Wash cell pellet Harvest->Wash Resuspend Resuspend in Lysis Buffer Wash->Resuspend Lysozyme Protocol 1: Enzymatic Lysis (Lysozyme Incubation) Resuspend->Lysozyme Sonication Protocol 2: Mechanical Disruption (Sonication) Resuspend->Sonication Combined Protocol 3: Combined Method (Lysozyme + Sonication) Resuspend->Combined FreezeThaw Protocol 4: Physical Lysis (Freeze-Thaw Cycles) Resuspend->FreezeThaw Centrifuge High-Speed Centrifugation Lysozyme->Centrifuge Sonication->Centrifuge Combined->Centrifuge FreezeThaw->Centrifuge Supernatant Collect Supernatant (Soluble Enzyme Extract) Centrifuge->Supernatant

Caption: General workflow for enzyme extraction from bacterial cells.

Logical Relationship: Factors Influencing Extraction Efficiency

This diagram illustrates the interplay of factors that determine the success of an enzyme extraction protocol.

Extraction_Factors cluster_cell Cellular Properties cluster_method Methodological Parameters cluster_enzyme Enzyme Characteristics center Enzyme Extraction Efficiency CellWall Cell Wall Thickness center->CellWall GrowthPhase Growth Phase center->GrowthPhase LysisMethod Choice of Lysis Method center->LysisMethod Buffer Buffer Composition (pH, Ionic Strength) center->Buffer Additives Additives (Protease Inhibitors, DNase) center->Additives Temp Temperature Control center->Temp Stability Enzyme Stability center->Stability Location Subcellular Location center->Location

Caption: Key factors influencing the efficiency of enzyme extraction.

References

Application Notes and Protocols for the Analysis of B261 Degradation Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of a pharmaceutical compound is a critical attribute that can impact its safety, efficacy, and shelf-life. Degradation of the active pharmaceutical ingredient (API) can lead to loss of potency and the formation of potentially toxic byproducts. Therefore, it is essential to identify and quantify degradation products to understand the degradation pathways and to develop stable formulations.[1][2][3] This document provides a comprehensive overview of the analytical methods and protocols for conducting forced degradation studies on the hypothetical compound B261 to identify and measure its degradation byproducts.

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies to predict its degradation profile.[2][4] These studies are crucial for developing stability-indicating analytical methods, elucidating degradation pathways, and understanding the intrinsic stability of the molecule.[1][2][5]

Analytical Approaches for Detecting Degradation Byproducts

A multi-faceted analytical approach is typically employed to separate, identify, and quantify the degradation byproducts of a drug substance like this compound. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the cornerstone of this analysis.

A stability-indicating HPLC method should be able to separate the parent drug from all its degradation products.[1] Mass spectrometry (MS) is an invaluable tool for the structural elucidation of these byproducts.[6][7][8][9]

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): Used for the separation of this compound from its degradation byproducts. A typical setup would involve a C18 column and a gradient elution program.[9]

  • UV-Vis Spectroscopy: Often used as a detector for HPLC, it provides information on the presence of chromophores in the separated compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides molecular weight information and fragmentation patterns of the degradation products, which is crucial for their structural identification.[7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for the definitive structural elucidation of isolated degradation byproducts.[6]

Experimental Protocols for Forced Degradation Studies

Forced degradation studies on this compound should be conducted under various stress conditions to cover the most likely degradation pathways.[2][3] The extent of degradation should be targeted to be between 5-20%.[4]

General Sample Preparation:

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent.[4] This stock solution will be subjected to different stress conditions.

Hydrolytic Degradation (Acidic and Basic)

Hydrolysis is a common degradation pathway for many pharmaceuticals.[5]

Protocol:

  • Acidic Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).[4]

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 12, 24 hours).[4]

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with mobile phase to the desired concentration for analysis.[9]

  • Basic Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).[4]

    • Follow the same incubation and sampling procedure as for acidic hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.[9]

Oxidative Degradation

Oxidation can be a significant degradation pathway, often initiated by exposure to air, light, or certain excipients.

Protocol:

  • To 1 mL of this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[4]

  • Keep the solution at room temperature and protect it from light.

  • Monitor the degradation over a specified period (e.g., 2, 4, 8, 12, 24 hours).

  • At each time point, withdraw an aliquot and dilute it with the mobile phase for analysis.

Photolytic Degradation

Exposure to light can cause photodegradation of light-sensitive compounds.

Protocol:

  • Expose a solution of this compound (in a photostable, transparent container) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[4]

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

  • Analyze the samples at appropriate time intervals.

Thermal Degradation

High temperatures can accelerate the degradation of thermally labile compounds.

Protocol:

  • Place a solid sample of this compound powder in a controlled temperature oven (e.g., 70°C).

  • Place a solution of this compound in a controlled temperature oven.

  • Analyze the samples at specified time points (e.g., 1, 3, 5, 7 days).[4]

Data Presentation

The quantitative data from the forced degradation studies should be summarized in a clear and organized manner to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionTime (hours)This compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (Area %)
Acid Hydrolysis 0.1 M HCl, 60°C2485.23DP-A1 (8.5%)
Base Hydrolysis 0.1 M NaOH, RT878.94DP-B1 (12.3%)
Oxidation 3% H₂O₂, RT1289.12DP-O1 (6.7%)
Photolysis ICH Q1B4892.51DP-P1 (4.2%)
Thermal (Solid) 70°C16898.11DP-T1 (1.1%)
Thermal (Solution) 70°C7291.32DP-T2 (5.4%)

Visualizations

Experimental Workflow

The overall workflow for conducting forced degradation studies and analyzing the byproducts can be visualized as follows:

G Workflow for this compound Degradation Studies cluster_0 Forced Degradation cluster_1 Sample Analysis cluster_2 Data Interpretation A This compound Stock Solution B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, RT) A->C D Oxidation (3% H2O2, RT) A->D E Photolysis (ICH Q1B) A->E F Thermal Degradation (70°C) A->F G Sample Neutralization & Dilution B->G C->G D->G E->G F->G H HPLC-UV Analysis G->H I LC-MS/MS Analysis H->I J Quantification of Degradation Products H->J K Structural Elucidation of Byproducts I->K L Degradation Pathway Proposal J->L K->L

Caption: Workflow for this compound Degradation Studies.

Hypothetical Degradation Pathway

Based on the results, a hypothetical degradation pathway for this compound can be proposed. For instance, if acidic conditions lead to the hydrolysis of an ester group and oxidative conditions lead to the oxidation of a sulfide group, the pathway could be visualized as follows:

G Hypothetical Degradation Pathway of this compound This compound This compound (Parent Compound) DP_A1 DP-A1 (Hydrolysis Product) This compound->DP_A1 Acid Hydrolysis (0.1M HCl) DP_O1 DP-O1 (Oxidation Product) This compound->DP_O1 Oxidation (3% H2O2) DP_AO1 DP-AO1 (Hydrolysis & Oxidation Product) DP_A1->DP_AO1 Oxidation DP_O1->DP_AO1 Acid Hydrolysis

Caption: Hypothetical Degradation Pathway of this compound.

Conclusion

A systematic approach to forced degradation studies is paramount for understanding the stability of a new chemical entity like this compound. The protocols outlined in this document provide a solid foundation for initiating these studies. The combination of controlled stress conditions and powerful analytical techniques like HPLC and LC-MS/MS will enable the comprehensive characterization of degradation byproducts, which is a critical step in the drug development process.[1][5]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Growth Conditions for Microbacterium esteraromaticum B261

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the growth conditions for Microbacterium esteraromaticum B261. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal temperature and pH for cultivating Microbacterium esteraromaticum this compound?

A1: Microbacterium esteraromaticum this compound is a mesophilic bacterium. For optimal growth, a temperature of 28-30°C is recommended. The bacterium can tolerate a wider temperature range of 6 to 42°C, but growth will be slower outside the optimal range. The ideal pH for growth is between 7.0 and 8.0. While it can survive in a pH range of 4 to 10, significant deviations from the optimal pH will negatively impact growth rates.[1]

Q2: What is the recommended culture medium for routine growth of Microbacterium esteraromaticum this compound?

A2: Trypticase Soy Yeast Extract Medium (DSMZ Medium 92) is a commonly used and effective medium for the routine cultivation of Microbacterium esteraromaticum this compound. This medium provides the necessary nutrients, including peptides, amino acids, and vitamins, to support robust growth. Other synthetic media like Lysogeny Broth (LB) and plant-derived media such as molasses can also be suitable.

Q3: What are the aeration requirements for Microbacterium esteraromaticum this compound?

A3: Microbacterium esteraromaticum this compound is an obligate aerobe, meaning it requires oxygen for growth.[1] Therefore, it is crucial to ensure adequate aeration during cultivation. This can be achieved by using baffled flasks to increase the surface area for oxygen exchange, maintaining a low culture volume to headspace ratio (e.g., 1:5), and providing agitation through shaking. An optimal oxygen concentration is around 50%, with a broader tolerance between 10% and 100%.

Q4: My Microbacterium esteraromaticum this compound culture is growing very slowly or not at all. What are the possible causes and solutions?

A4: Slow or no growth can be attributed to several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Key areas to check include the viability of the inoculum, the composition and pH of the medium, and the incubation conditions (temperature and aeration).

Q5: I am observing contamination in my Microbacterium esteraromaticum this compound cultures. How can I prevent this?

A5: Contamination is a common issue in microbiology labs. Strict aseptic techniques are paramount. This includes working in a laminar flow hood, sterilizing all media and equipment properly, and using sterile loops and pipettes. Regularly cleaning and disinfecting incubators and work surfaces is also essential. Refer to the troubleshooting section on contamination for more detailed prevention strategies.

Troubleshooting Guides

This section provides solutions to common problems encountered during the cultivation of Microbacterium esteraromaticum this compound.

Issue 1: No or Poor Growth
Possible Cause Troubleshooting Steps
Inoculum Quality - Ensure the starting culture is viable and not too old. - Use a fresh colony from a recently streaked plate for inoculation. - Increase the inoculum size if growth is consistently slow to start.
Media Composition - Double-check the recipe and preparation of your culture medium. - Ensure all components are correctly weighed and dissolved. - Verify the quality and expiration dates of media components.
Incorrect pH - Measure the pH of the medium after autoclaving and cooling. Adjust to the optimal range of 7.0-8.0 if necessary. - Use a buffered medium to maintain a stable pH during growth.
Suboptimal Temperature - Verify the incubator temperature is set to the optimal range of 28-30°C. - Use a calibrated thermometer to confirm the incubator's accuracy.
Inadequate Aeration - For liquid cultures, use baffled flasks and ensure vigorous shaking (e.g., 150-200 rpm). - Maintain a low culture volume relative to the flask volume (e.g., 20% of the total volume).
Presence of Inhibitors - Ensure glassware is thoroughly rinsed to remove any residual detergents or inhibitors. - Use high-purity water for media preparation.
Issue 2: Contamination
Possible Cause Troubleshooting Steps
Poor Aseptic Technique - Always work in a certified laminar flow hood or biosafety cabinet. - Sterilize all media, glassware, and equipment before use. - Flame the mouths of flasks and tubes before and after inoculation. - Use sterile, disposable loops, spreaders, and pipette tips.
Contaminated Reagents or Media - Sterilize all media and solutions by autoclaving. Filter-sterilize heat-labile components. - Prepare fresh media and reagents regularly. - Visually inspect media for any signs of contamination before use.
Environmental Contamination - Regularly clean and disinfect the incubator, water bath, and work surfaces with 70% ethanol. - Keep the laboratory environment clean and minimize traffic in the culture area.

Quantitative Data

The following tables summarize the optimal and tolerable growth conditions for Microbacterium esteraromaticum this compound.

Table 1: Optimal and Tolerable Growth Conditions

ParameterOptimal RangeTolerable Range
Temperature 28 - 30°C6 - 42°C
pH 7.0 - 8.04.0 - 10.0
Oxygen Concentration ~50%10 - 100%

Experimental Protocols

Protocol 1: Preparation of Trypticase Soy Yeast Extract Medium (DSMZ Medium 92)

Materials:

  • Trypticase Soy Broth: 30.0 g

  • Yeast Extract: 3.0 g

  • Agar (for solid medium): 15.0 g

  • Distilled Water: 1000.0 ml

Procedure:

  • Weigh the Trypticase Soy Broth and Yeast Extract and add them to 1000 ml of distilled water.

  • If preparing a solid medium, add the agar.

  • Heat the mixture while stirring to dissolve all components completely.

  • Adjust the pH of the medium to 7.0 - 7.2 using 1M NaOH or 1M HCl.

  • Dispense the medium into appropriate culture vessels (e.g., flasks or test tubes).

  • Sterilize the medium by autoclaving at 121°C for 15 minutes.

  • Allow the medium to cool to room temperature before use. For agar plates, cool to approximately 50°C before pouring.

Protocol 2: Cultivation of Microbacterium esteraromaticum this compound in Liquid Culture

Materials:

  • Sterile Trypticase Soy Yeast Extract Broth

  • A fresh culture of Microbacterium esteraromaticum this compound on an agar plate

  • Sterile baffled flasks

  • Incubator shaker

Procedure:

  • Aseptically transfer a single, well-isolated colony of Microbacterium esteraromaticum this compound from the agar plate into a flask containing the sterile broth.

  • Incubate the flask at 28-30°C with shaking at 150-200 rpm.

  • Monitor the growth of the culture by measuring the optical density at 600 nm (OD600) at regular intervals.

  • For subculturing, transfer a small volume of the actively growing culture to a fresh flask of sterile medium.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_culture Cultivation cluster_analysis Analysis Media_Prep Media Preparation Sterilization Sterilization Media_Prep->Sterilization Inoculation Inoculation Sterilization->Inoculation Incubation Incubation (28-30°C, 150-200 rpm) Inoculation->Incubation Monitoring Growth Monitoring (OD600) Incubation->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis Troubleshooting Troubleshooting Monitoring->Troubleshooting Troubleshooting->Inoculation

Caption: Experimental workflow for the cultivation of M. esteraromaticum this compound.

Troubleshooting_Logic Start Poor or No Growth Check_Inoculum Check Inoculum Viability Start->Check_Inoculum Inoculum_OK Inoculum Viable? Check_Inoculum->Inoculum_OK Check_Media Verify Media Composition & pH Media_OK Media Correct? Check_Media->Media_OK Check_Conditions Confirm Incubation Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Inoculum_OK->Check_Media Yes Remake_Inoculum Prepare Fresh Inoculum Inoculum_OK->Remake_Inoculum No Media_OK->Check_Conditions Yes Remake_Media Remake Media Media_OK->Remake_Media No Solution Growth Should Improve Conditions_OK->Solution Yes Adjust_Conditions Adjust Temperature/Aeration Conditions_OK->Adjust_Conditions No Remake_Inoculum->Start Remake_Media->Start Adjust_Conditions->Start

Caption: Troubleshooting logic for addressing poor or no growth issues.

References

Troubleshooting common culture problems with Microbacterium esteraromaticum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the cultivation and experimentation with Microbacterium esteraromaticum.

Frequently Asked Questions (FAQs)

Q1: What are the optimal growth conditions for Microbacterium esteraromaticum?

A1: Microbacterium esteraromaticum is a mesophilic and obligate aerobe. For optimal growth, adhere to the conditions summarized in the table below.

Q2: What is the typical morphology of Microbacterium esteraromaticum?

A2: Microbacterium esteraromaticum is a Gram-positive, rod-shaped bacterium. Colonies on agar plates are typically beige or colorless.[1] Any significant deviation from this morphology may indicate a culture problem.

Q3: What are the recommended culture media for Microbacterium esteraromaticum?

A3: Several standard media can be used for the successful cultivation of M. esteraromaticum. Trypticase Soy Yeast Extract Medium (DSMZ Medium 92) and Nutrient Broth/Agar are commonly recommended.[1] The choice of medium may be optimized based on the specific experimental goals, such as maximizing biomass or ester production.

Q4: How can I prevent contamination in my Microbacterium esteraromaticum cultures?

A4: Preventing contamination is crucial for reliable experimental outcomes. Key prevention strategies include:

  • Aseptic Technique: Always work in a sterile environment, such as a laminar flow hood.

  • Sterilization: Properly sterilize all media, glassware, and equipment.

  • Personal Hygiene: Wear appropriate personal protective equipment, including gloves and a lab coat.

  • Incubator and Water Bath Maintenance: Regularly clean and disinfect incubators and water baths to prevent microbial growth.[2][3]

Troubleshooting Guides

This section addresses specific problems that may arise during the cultivation of Microbacterium esteraromaticum.

Issue 1: Slow or No Growth

Symptoms:

  • Low optical density (OD) readings over an extended period.

  • Lack of visible turbidity in liquid cultures.

  • Small or no colony formation on solid media.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Suboptimal Temperature Ensure the incubator is set to the optimal temperature range of 28-30°C.[4] Verify the incubator's temperature with a calibrated thermometer.
Incorrect pH of Medium Check the pH of the culture medium before inoculation. The optimal pH range is 7.0-8.0.[4] Adjust the pH if necessary using sterile acid or base.
Inadequate Aeration M. esteraromaticum is an obligate aerobe. For liquid cultures, use baffled flasks and ensure vigorous shaking (e.g., 150-200 rpm) to provide sufficient oxygen. For solid media, ensure the petri dish lids are not sealed airtight.
Nutrient-Depleted Medium Prepare fresh medium. Ensure all components are added in the correct concentrations as per the recommended formulation.
Low Inoculum Density Increase the initial inoculum concentration. A final concentration of 3-7% v/v of a healthy, exponentially growing culture is recommended for inoculating fresh media.[4]
Issue 2: Culture Contamination

Symptoms:

  • Unusual colony morphology or color on agar plates.

  • Cloudy or clumpy appearance in liquid culture with a foul odor.

  • Presence of motile, non-rod-shaped organisms under the microscope.

  • Sudden changes in the pH of the culture medium.

Troubleshooting Workflow for Culture Contamination

start Contamination Suspected microscopy Microscopic Examination start->microscopy gram_stain Gram Stain microscopy->gram_stain Observe non-rod shapes or mixed morphologies discard Discard Contaminated Culture gram_stain->discard Confirm presence of contaminants review_technique Review Aseptic Technique discard->review_technique sterilize Re-sterilize Equipment and Media review_technique->sterilize new_culture Start New Culture from Stock sterilize->new_culture substrate Carbon Source (e.g., Glucose) glycolysis Glycolysis substrate->glycolysis pyruvate Pyruvate glycolysis->pyruvate acetyl_coa Acetyl-CoA pyruvate->acetyl_coa alcohol_syn Alcohol Biosynthesis pyruvate->alcohol_syn fatty_acid_syn Fatty Acid Biosynthesis acetyl_coa->fatty_acid_syn acyl_coa Acyl-CoA fatty_acid_syn->acyl_coa esterase Esterase / Alcohol Acyltransferase acyl_coa->esterase alcohol Alcohol alcohol_syn->alcohol alcohol->esterase ester Ester esterase->ester

References

How to prevent contamination in Microbacterium esteraromaticum B261 cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing contamination in Microbacterium esteraromaticum B261 cultures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal growth conditions for Microbacterium esteraromaticum this compound?

Microbacterium esteraromaticum is a Gram-positive, rod-shaped bacterium.[1][2] For optimal growth, cultures are typically incubated at 30°C.[1][2][3] This bacterium is an obligate aerobe, requiring oxygen for growth.[4]

Q2: What is the recommended culture medium for Microbacterium esteraromaticum this compound?

A common medium used for the cultivation of Microbacterium esteraromaticum is Trypticase Soy Broth (TSB) or Trypticase Soy Yeast Extract Medium.[4][5] For solid medium, Nutrient Agar can be used.

Q3: What are the most common sources of contamination in bacterial cultures?

Contamination in bacterial cultures can arise from various sources. The most common include the laboratory environment (unfiltered air), improper handling by personnel, contaminated reagents or media, and non-sterile equipment.[6][7][8][9] Water baths and incubators can also serve as reservoirs for contaminants if not regularly cleaned and disinfected.[10]

Q4: How can I visually identify contamination in my Microbacterium esteraromaticum this compound culture?

Bacterial contamination often leads to a sudden change in the pH of the culture medium, which can be observed if a pH indicator is present.[10] The culture may also appear turbid or cloudy.[6] Under a microscope, contaminating bacteria may be visible as small, motile particles between the M. esteraromaticum cells.[10] Fungal contamination typically appears as filamentous structures or visible clumps in the medium.[6]

Q5: Is it advisable to use antibiotics in my culture medium to prevent contamination?

While antibiotics can be used to control bacterial contamination, their routine use is generally discouraged. Continuous use of antibiotics can mask low-level chronic infections and lead to the development of antibiotic-resistant strains.[7] If you suspect contamination, it is better to discard the culture and start a new one from a frozen stock.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving contamination issues in your Microbacterium esteraromaticum this compound cultures.

Issue 1: Persistent Contamination in Multiple Cultures

If you are experiencing contamination across multiple cultures, the source is likely systemic. Follow these steps to identify and eliminate the source:

  • Review Aseptic Technique: Ensure all personnel are strictly adhering to proper aseptic techniques. This includes working near a Bunsen burner, minimizing the time culture vessels are open, and avoiding contact with non-sterile surfaces.[11]

  • Check Sterilization Procedures: Verify that your autoclave is reaching the correct temperature and pressure for the required duration. Monitor sterilization cycles with biological indicators or temperature-sensitive tape.[11]

  • Evaluate Media and Reagents: Test for contamination in your stock media and reagents by incubating a sample without the addition of your bacterial culture.[11]

  • Sanitize Equipment: Thoroughly clean and disinfect incubators, water baths, and the cell culture hood.[10]

Issue 2: Isolating M. esteraromaticum this compound from a Contaminated Culture

If a valuable culture becomes contaminated, it may be possible to rescue the desired strain.

  • Streak for Isolation: Perform a streak plate on a non-selective solid medium to obtain isolated colonies.

  • Colony Selection: Identify colonies with the characteristic morphology of Microbacterium esteraromaticum.

  • Gram Staining: Perform a Gram stain on the selected colonies to confirm they are Gram-positive rods.[6]

  • Inoculate Fresh Medium: Inoculate a single, confirmed colony into fresh, sterile liquid medium.

Data Presentation

Table 1: Optimal Growth Parameters for Microbacterium esteraromaticum

ParameterOptimal ConditionReference(s)
Temperature30°C[1][2][3]
Oxygen RequirementAerobic[4]
pH Range~7.0[4]

Table 2: Composition of Trypticase Soy Broth (TSB)

ComponentAmount per Liter
Tryptone17 g
Soytone3 g
Dextrose2.5 g
Sodium Chloride5 g
Dipotassium Phosphate2.5 g

Experimental Protocols

Protocol 1: Preparation and Sterilization of Culture Medium
  • Weighing: Accurately weigh the required amounts of each component for the desired volume of Trypticase Soy Broth.

  • Dissolving: Dissolve the components in distilled or deionized water.

  • pH Adjustment: Adjust the pH of the medium to approximately 7.0 using 1N HCl or 1N NaOH.

  • Dispensing: Dispense the medium into appropriate culture vessels (e.g., flasks, tubes).

  • Sterilization: Autoclave the medium at 121°C for 15-20 minutes. Allow the autoclave to cool down completely before removing the sterilized medium.[11]

Protocol 2: Aseptic Inoculation of Microbacterium esteraromaticum this compound
  • Work Area Preparation: Disinfect the work surface of the laminar flow hood or biological safety cabinet with 70% ethanol.

  • Sterilize Inoculating Loop: Flame the inoculating loop until it is red hot and allow it to cool completely.

  • Transfer of Inoculum: Aseptically remove the cap from the stock culture tube. Briefly flame the mouth of the tube.

  • Inoculation: Dip the cooled loop into the stock culture and then streak it onto the surface of a fresh agar plate or dip it into a flask of sterile broth.

  • Incubation: Flame the mouth of the stock culture tube again before replacing the cap. Incubate the newly inoculated culture at 30°C.

Visualizations

Contamination_Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Investigation cluster_2 Action cluster_3 Prevention Contamination_Suspected Contamination Suspected (e.g., turbidity, color change) Microscopy Microscopic Examination Contamination_Suspected->Microscopy Confirm visually Check_Controls Check Sterile Controls Contamination_Suspected->Check_Controls Check for systemic issues Discard Discard Contaminated Culture(s) Microscopy->Discard Contamination confirmed Isolate Attempt to Isolate (if culture is valuable) Microscopy->Isolate Valuable culture Review_Protocols Review Aseptic Technique & Sterilization Records Check_Controls->Review_Protocols Controls are clean Systemic_Check Systemic Check: - Sanitize Equipment - Test Media/Reagents Check_Controls->Systemic_Check Controls also contaminated Retrain Reinforce Training on Aseptic Technique Review_Protocols->Retrain Discard->Systemic_Check Systemic_Check->Retrain Implement_QC Implement Routine QC Checks Retrain->Implement_QC

Caption: Workflow for troubleshooting microbial contamination.

Aseptic_Technique_Workflow start Start prepare_workspace Prepare Workspace (Disinfect surfaces with 70% ethanol) start->prepare_workspace gather_materials Gather All Sterile Materials prepare_workspace->gather_materials sterilize_tools Sterilize Inoculating Loop/Tools (Flame until red hot) gather_materials->sterilize_tools open_culture Aseptically Open Culture Vessel (Flame neck of tube/bottle) sterilize_tools->open_culture transfer Perform Inoculation/Transfer (Work quickly and efficiently) open_culture->transfer close_culture Aseptically Close Culture Vessel (Flame neck before closing) transfer->close_culture incubate Incubate Culture close_culture->incubate cleanup Clean and Disinfect Workspace incubate->cleanup end End cleanup->end

Caption: Key steps for maintaining aseptic technique.

References

Technical Support Center: Metabolic Engineering of Microbacterium esteraromaticum B261

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the metabolic engineering of Microbacterium esteraromaticum B261.

Frequently Asked Questions (FAQs)

Q1: What are the basic cultivation conditions for Microbacterium esteraromaticum this compound?

A1: Microbacterium esteraromaticum this compound is a Gram-positive, rod-shaped bacterium.[1][2] Optimal growth is typically achieved under the following conditions:

  • Temperature: 28-30°C[1][3]

  • Media: Meat Peptone Agar (MPA) or other standard nutrient-rich media.[3]

  • Aeration: It is an obligate aerobe and requires sufficient oxygen for growth.[4]

  • pH: A neutral pH range of 7.0-7.4 is generally suitable.[4]

Q2: What are the known metabolic capabilities of Microbacterium esteraromaticum that are relevant for metabolic engineering?

A2: While detailed metabolic models for strain this compound are not extensively published, the species is known for its ability to degrade aromatic compounds.[5] This suggests a robust metabolism for aromatic amino acid biosynthesis and catabolism, which can be engineered for the production of valuable aromatic chemicals.[5] Additionally, some strains have shown capabilities for biotransformation, such as the modification of ginsenosides, indicating the presence of useful enzymes for pharmaceutical applications.[5]

Q3: Are there established genetic tools for the metabolic engineering of Microbacterium esteraromaticum this compound?

A3: Specific genetic tools for M. esteraromaticum this compound are not well-documented in publicly available literature. However, general strategies for Gram-positive bacteria can be adapted. These include the use of shuttle vectors that can replicate in both E. coli and Microbacterium, and the exploration of electroporation for genetic transformation. Codon optimization of heterologous genes is also a crucial step to ensure efficient expression.[6][7]

Q4: What are the key considerations for expressing heterologous genes in M. esteraromaticum this compound?

A4: Key considerations include:

  • Codon Usage: The G+C content of M. esteraromaticum is high (69.3 to 69.7 mol%).[1][2] Therefore, codon optimization of genes from organisms with different codon biases is critical for efficient translation.[7]

  • Promoter Selection: Identifying strong constitutive or inducible promoters that function effectively in Microbacterium is essential for achieving desired expression levels.

  • Ribosome Binding Site (RBS) Engineering: The sequence of the RBS can significantly impact translation initiation and protein yield.

  • Plasmid Stability: Ensuring the stable maintenance of expression plasmids during cultivation is crucial for consistent production.

Troubleshooting Guides

Low Transformation Efficiency
Potential Cause Recommended Solution
Cell Wall Thickness Pre-treat cells with glycine or penicillin to weaken the cell wall before preparing competent cells.
Inefficient DNA Uptake Optimize electroporation parameters (voltage, capacitance, resistance). Ensure DNA is pure and free of contaminants.
Restriction-Modification System If possible, use a methylation-deficient E. coli strain for plasmid propagation to avoid degradation of DNA by the host's restriction enzymes.
Incorrect Recovery Phase Ensure the recovery medium is non-selective and allows sufficient time for the expression of antibiotic resistance genes before plating.
Poor Heterologous Gene Expression
Potential Cause Recommended Solution
Suboptimal Codon Usage Synthesize a codon-optimized version of the gene based on the known codon bias of Microbacterium or related high G+C Gram-positive bacteria.[6][7]
Weak Promoter Activity Test a library of promoters known to be effective in other Gram-positive bacteria like Corynebacterium glutamicum.
Inefficient Translation Initiation Design and test different Ribosome Binding Site (RBS) sequences.
Protein Misfolding/Degradation Lower the cultivation temperature after induction to slow down protein synthesis and facilitate proper folding. Co-express molecular chaperones.
Plasmid Instability Integrate the expression cassette into the host chromosome for stable maintenance.
Metabolic Imbalance or Low Product Titer
Potential Cause Recommended Solution
Precursor Limitation Overexpress genes in the upstream pathway leading to the desired precursor. Supplement the medium with limiting precursors.
Toxicity of Intermediate or Final Product Engineer efflux pumps to export the toxic compound. Use adaptive laboratory evolution to select for more tolerant strains.
Competing Metabolic Pathways Use gene knockouts or CRISPRi to downregulate or block metabolic pathways that divert precursors away from the desired product.
Suboptimal Fermentation Conditions Optimize medium composition (carbon source, nitrogen source, trace elements), pH, temperature, and aeration to improve cell growth and product formation.

Experimental Protocols

Protocol 1: Preparation of Electrocompetent M. esteraromaticum this compound Cells
  • Inoculate a single colony of M. esteraromaticum this compound into 5 mL of MPA broth and grow overnight at 30°C with shaking.

  • Inoculate 100 mL of fresh MPA broth with the overnight culture to an initial OD600 of ~0.1.

  • Grow the culture at 30°C with shaking to an OD600 of 0.6-0.8.

  • Chill the culture on ice for 20-30 minutes.

  • Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold, sterile 10% glycerol.

  • Resuspend the final cell pellet in 1 mL of ice-cold 10% glycerol.

  • Aliquot 50 µL of the competent cells into pre-chilled microcentrifuge tubes, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Electroporation of M. esteraromaticum this compound
  • Thaw an aliquot of competent cells on ice.

  • Add 10-100 ng of plasmid DNA to the cells and mix gently.

  • Transfer the cell-DNA mixture to a pre-chilled 0.2 cm electroporation cuvette.

  • Pulse the mixture with an electroporator. (Starting parameters: 2.5 kV, 25 µF, 200 Ω).

  • Immediately add 1 mL of pre-warmed SOC medium to the cuvette and transfer the cell suspension to a new tube.

  • Incubate at 30°C for 2-4 hours with gentle shaking to allow for recovery and expression of the antibiotic resistance marker.

  • Plate appropriate dilutions of the cell suspension on selective MPA plates containing the corresponding antibiotic.

  • Incubate the plates at 30°C for 2-3 days until colonies appear.

Visualizations

Metabolic_Pathway cluster_0 Central Metabolism cluster_1 Engineered Pathway cluster_2 Competing Pathway Glucose Glucose Chorismate Chorismate Glucose->Chorismate Glycolysis & PPP Precursor_A Precursor_A Chorismate->Precursor_A Gene A (Overexpressed) Aromatic_Amino_Acids Trp, Tyr, Phe Chorismate->Aromatic_Amino_Acids Native Pathway Intermediate_B Intermediate_B Precursor_A->Intermediate_B Gene B (Heterologous) Target_Aromatic_Compound Target_Aromatic_Compound Intermediate_B->Target_Aromatic_Compound Gene C (Heterologous)

Caption: Hypothetical engineered pathway for aromatic compound production.

Experimental_Workflow Gene_Design Gene Design & Codon Optimization Plasmid_Construction Plasmid Construction (E. coli) Gene_Design->Plasmid_Construction Transformation Transformation of M. esteraromaticum this compound Plasmid_Construction->Transformation Strain_Cultivation Strain Cultivation & Induction Transformation->Strain_Cultivation Analysis Metabolite Analysis (HPLC/GC-MS) Strain_Cultivation->Analysis Optimization Process Optimization Analysis->Optimization Iterative Improvement Optimization->Strain_Cultivation

Caption: General workflow for metabolic engineering experiments.

References

Technical Support Center: Microbacterium esteraromaticum Biotransformation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the biotransformation efficiency of Microbacterium esteraromaticum. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using Microbacterium esteraromaticum for biotransformation?

Microbacterium esteraromaticum is a Gram-positive bacterium known for its diverse metabolic capabilities, making it a valuable tool for various biotransformation processes. It is particularly recognized for its role in the degradation of organic pollutants.[1] Some strains have been shown to metabolize sulfonamide antibiotics and polycyclic aromatic hydrocarbons.[2][3] Additionally, esterases from Microbacterium have been utilized in the synthesis of chiral intermediates for pharmaceuticals.[4]

Q2: What are the optimal growth conditions for Microbacterium esteraromaticum?

Microbacterium esteraromaticum is an obligate aerobe and mesophilic bacterium, typically isolated from soil.[5] Optimal growth is generally observed at a pH between 7.0 and 7.4.[5] Specific media formulations, such as those containing oat flakes, can be used for cultivation.[5]

Q3: How can the thermostability of enzymes from Microbacterium esteraromaticum be improved?

Rational design and mutagenesis are effective strategies for enhancing the thermostability of enzymes from M. esteraromaticum. For instance, the thermostability of the esterase EstSIT01 was improved through surface residue substitution and consensus mutation methods.[4] Specific mutations, such as E301P, have been shown to increase the thermal inactivation half-life of the enzyme at various temperatures.[4]

Q4: What are common limiting factors for biotransformation efficiency in Microbacterium esteraromaticum?

Several factors can limit biotransformation efficiency, including:

  • Enzyme activity and stability: The intrinsic properties of the catalytic enzymes are crucial.[4][6]

  • Cofactor availability and regeneration: Many enzymatic reactions depend on cofactors like NAD(P)H and ATP, making their regeneration essential.[7][8][9]

  • Mass transfer limitations: The rate at which substrates reach the microbial cells can be a significant bottleneck.[10][11][12]

  • Substrate and product toxicity/inhibition: High concentrations of the substrate or product can inhibit microbial growth and enzyme activity.[13]

  • Cell permeability: The cell envelope can restrict the uptake of substrates.[14]

Troubleshooting Guide

Issue 1: Low Biotransformation Yield

Potential Causes & Solutions

Potential CauseSuggested Solutions
Suboptimal Reaction Conditions Optimize temperature, pH, and buffer composition. For example, the optimal pH for the Microbacterium esterase EstSIT01 is 10.0.[4]
Insufficient Enzyme Activity Consider protein engineering to enhance enzyme catalytic efficiency. The G293A mutation in EstSIT01 resulted in a 1.3-fold increase in enzymatic activity.[4]
Cofactor Limitation Implement a cofactor regeneration system. This can be achieved by adding co-substrates (e.g., glucose for NADPH regeneration) or by co-expressing enzymes like formate dehydrogenase.[7][9]
Product Degradation Analyze time-course data to check for product degradation. Consider downstream processing strategies to remove the product as it is formed.
Poor Substrate Bioavailability Increase substrate solubility by adding surfactants (e.g., Tween-85) or co-solvents.[15] Be mindful that surfactants can also impact cell membrane integrity.
Issue 2: Slow Reaction Rate

Potential Causes & Solutions

Potential CauseSuggested Solutions
Low Enzyme Concentration Increase the biomass concentration in the reaction. Optimize fermentation conditions to enhance the expression of the target enzyme.
Mass Transfer Limitation Improve agitation to enhance the mixing of substrate and cells. Consider cell immobilization techniques to increase the local cell density.[11]
Substrate Inhibition Implement a fed-batch or continuous feeding strategy to maintain a low, non-inhibitory substrate concentration.[13]
Low Cell Permeability Investigate cell envelope engineering strategies. For instance, in Mycobacterium, deleting genes involved in cell wall synthesis has been shown to increase substrate uptake.[14]
Issue 3: Poor Cell Viability/Growth

Potential Causes & Solutions

Potential CauseSuggested Solutions
Toxicity of Substrate/Product Reduce the initial substrate concentration or use a fed-batch approach. Consider in-situ product removal techniques.
Nutrient Limitation Ensure the growth medium contains all essential nutrients, including trace elements.[15]
Accumulation of Toxic Byproducts Analyze the reaction mixture for the presence of inhibitory byproducts. Modify the biotransformation pathway through genetic engineering to reduce byproduct formation.

Data Presentation

Table 1: Impact of Mutations on the Thermostability and Activity of Microbacterium Esterase EstSIT01 [4]

MutantPropertyWild-TypeMutant ValueFold Change
E301P Half-life at 45 °C--1.4
Half-life at 55 °C--2.4
Half-life at 65 °C--1.8
G293A Enzymatic Activity100%-1.3

Table 2: Kinetic Parameters of Wild-Type and E301P Mutant Esterase [4]

EnzymeKm (mM)kcat (s-1)
Wild-Type EstSIT01 --
E301P 0.22 ± 0.035.1 ± 0.28

Experimental Protocols

Protocol 1: Optimization of Fermentation Conditions
  • Prepare Seed Culture: Inoculate a single colony of M. esteraromaticum into 5 mL of appropriate growth medium (e.g., Nutrient Broth) and incubate at 30°C with shaking at 200 rpm for 24-48 hours.

  • Inoculate Production Culture: Transfer the seed culture to a larger volume of production medium (e.g., 50 mL in a 250 mL flask) to an initial OD600 of 0.1.

  • Vary a Single Parameter: To test the effect of different parameters, set up multiple flasks and vary one condition per set while keeping others constant. Parameters to test include:

    • Temperature: 25°C, 30°C, 37°C

    • pH: 6.0, 7.0, 8.0, 9.0, 10.0

    • Carbon Source: Glucose, Sucrose, Maltose (at a fixed concentration)

    • Nitrogen Source: Peptone, Yeast Extract, Ammonium Sulfate (at a fixed concentration)

    • Inducer Concentration (if applicable): Vary the concentration of the inducing agent.

  • Monitor Growth and Product Formation: At regular intervals (e.g., every 12 hours), withdraw samples to measure cell density (OD600) and product concentration using a suitable analytical method (e.g., HPLC, GC).

  • Analyze Results: Plot cell growth and product formation over time for each condition to determine the optimal parameters.

Protocol 2: Site-Directed Mutagenesis for Enzyme Improvement
  • Plasmid DNA Preparation: Isolate the plasmid containing the gene of interest from E. coli using a commercial miniprep kit.

  • Primer Design: Design primers containing the desired mutation. The primers should be complementary to each other and flank the mutation site.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid DNA as the template and the designed mutagenic primers. The PCR product will be a linear DNA molecule containing the desired mutation.

  • Template DNA Digestion: Digest the parental, non-mutated plasmid DNA using the DpnI restriction enzyme. DpnI specifically cleaves methylated DNA, which is characteristic of DNA replicated in E. coli.

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Selection and Screening: Plate the transformed cells on a selective agar medium (e.g., containing an antibiotic). Pick individual colonies and grow them in liquid culture.

  • Plasmid Isolation and Sequencing: Isolate the plasmid DNA from the selected colonies and verify the presence of the desired mutation by DNA sequencing.

  • Expression and Characterization: Transform the confirmed mutant plasmid into an appropriate expression host (e.g., E. coli BL21(DE3)) and characterize the properties of the mutant enzyme.

Visualizations

Experimental_Workflow_for_Enzyme_Improvement cluster_gene Gene of Interest cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression & Characterization Gene Target Gene in Plasmid PCR PCR with Mutagenic Primers Gene->PCR Template Digestion DpnI Digestion of Template PCR->Digestion Transformation_Ecoli Transformation into E. coli Digestion->Transformation_Ecoli Sequencing Sequence Verification Transformation_Ecoli->Sequencing Transformation_Host Transformation into Expression Host Sequencing->Transformation_Host Verified Mutant Expression Protein Expression Transformation_Host->Expression Purification Protein Purification Expression->Purification Assay Enzyme Activity & Stability Assay Purification->Assay

Caption: Workflow for improving enzyme properties via site-directed mutagenesis.

Troubleshooting_Logic_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Biotransformation Yield Conditions Suboptimal Conditions Problem->Conditions Enzyme Low Enzyme Activity Problem->Enzyme Cofactor Cofactor Limitation Problem->Cofactor MassTransfer Mass Transfer Limitation Problem->MassTransfer Optimize Optimize T, pH, Media Conditions->Optimize Mutate Protein Engineering Enzyme->Mutate Regen Cofactor Regeneration System Cofactor->Regen Agitate Improve Agitation / Cell Immobilization MassTransfer->Agitate

Caption: Troubleshooting logic for addressing low biotransformation yield.

References

Overcoming low yield in Microbacterium esteraromaticum B261 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Microbacterium esteraromaticum B261 experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low yield and optimize their experimental outcomes.

Troubleshooting Guide: Overcoming Low Yield

This guide addresses common issues encountered during the cultivation of Microbacterium esteraromaticum this compound that may lead to suboptimal yields of biomass or desired bioproducts.

Q1: My Microbacterium esteraromaticum this compound culture shows poor or no growth. What are the potential causes and solutions?

A1: Low or no growth is a primary indicator of suboptimal culture conditions. Several factors could be contributing to this issue. Refer to the table below for potential causes and recommended troubleshooting steps.

Potential CauseRecommended Solution
Inoculum Quality Use a fresh, actively growing pre-culture for inoculation. Ensure the inoculum volume is between 2-5% of the final culture volume.
Media Composition Verify the composition of your culture medium. Trypticase Soy Yeast Extract Medium (TSYEM) is generally suitable. Ensure all components are correctly weighed and dissolved.
Incubation Temperature M. esteraromaticum is a mesophilic bacterium. Maintain the incubation temperature between 30°C and 37°C for optimal growth.
Aeration As an aerobic organism, adequate oxygen supply is critical. For shake flask cultures, use baffled flasks and an agitation speed of 150-200 rpm. For fermenters, ensure proper aeration and agitation to maintain dissolved oxygen (DO) levels above 20%.
pH of the Medium The optimal pH for growth is typically between 7.0 and 7.4. Buffer the medium or monitor and adjust the pH during cultivation.
Contamination Visually inspect the culture for any signs of contamination (e.g., unusual turbidity, film formation, or off-odors). If contamination is suspected, discard the culture and review aseptic techniques.

Q2: I have decent cell growth, but the yield of my target product is low. How can I improve product formation?

A2: Low product yield despite good biomass production suggests that the metabolic flux is not optimally directed towards your product of interest. The following strategies can help enhance product formation.

StrategyDescription
Media Optimization The carbon-to-nitrogen (C/N) ratio in the medium can significantly influence secondary metabolite production. Systematically vary the concentrations of carbon and nitrogen sources to identify the optimal ratio for your product.
Precursor Feeding If the biosynthetic pathway of your target product is known, feeding the culture with direct precursors can significantly boost the yield.
Elicitation The addition of small amounts of elicitors (e.g., specific signaling molecules or stressors) can trigger secondary metabolite production. This needs to be empirically tested for your specific product.
Metabolic Engineering If feasible, genetic modification of M. esteraromaticum this compound to overexpress key enzymes in the biosynthetic pathway or to block competing pathways can dramatically increase product yield.

Frequently Asked Questions (FAQs)

Q3: What is a typical growth curve for Microbacterium esteraromaticum this compound, and how do I generate one?

A3: A typical bacterial growth curve consists of four phases: lag, exponential (log), stationary, and death. To generate a growth curve, inoculate a fresh medium and measure the optical density (OD) at 600 nm at regular intervals. Plot the logarithm of the OD600 values against time. This will allow you to determine the duration of each growth phase and the specific growth rate.

Q4: How can I systematically optimize the culture medium for improved yield?

A4: A common approach is the "one-factor-at-a-time" (OFAT) method, where you vary one component of the medium while keeping others constant. A more efficient method is to use statistical designs of experiments (DoE), such as Response Surface Methodology (RSM), to investigate the interactions between different media components.

Q5: What are the critical physical parameters to control during fermentation?

A5: The most critical physical parameters are temperature, pH, and dissolved oxygen. Continuous monitoring and control of these parameters within their optimal ranges are essential for reproducible and high-yield fermentations.

Experimental Protocols

Protocol 1: Standard Cultivation of Microbacterium esteraromaticum this compound

  • Prepare Trypticase Soy Yeast Extract Medium (TSYEM):

    • Trypticase Soy Broth: 30 g/L

    • Yeast Extract: 3 g/L

    • Dissolve in distilled water and sterilize by autoclaving at 121°C for 15 minutes.

  • Inoculation: Inoculate the sterile TSYEM with a 2% (v/v) of an overnight pre-culture of M. esteraromaticum this compound.

  • Incubation: Incubate at 30°C with shaking at 180 rpm.

  • Monitoring: Monitor growth by measuring the OD600 periodically.

Protocol 2: Optimization of Carbon and Nitrogen Sources (OFAT Method)

  • Prepare Basal Medium: Prepare TSYEM as the basal medium.

  • Carbon Source Optimization:

    • Prepare flasks with the basal medium, but vary the concentration of the primary carbon source (e.g., glucose) in a range (e.g., 10 g/L, 20 g/L, 30 g/L, 40 g/L).

    • Keep the nitrogen source concentration constant.

    • Inoculate and incubate as per the standard protocol.

    • Measure biomass and product yield to determine the optimal carbon source concentration.

  • Nitrogen Source Optimization:

    • Using the optimal carbon source concentration determined in the previous step, prepare flasks where the concentration of the primary nitrogen source (e.g., yeast extract) is varied (e.g., 3 g/L, 6 g/L, 9 g/L, 12 g/L).

    • Inoculate and incubate as per the standard protocol.

    • Measure biomass and product yield to determine the optimal nitrogen source concentration.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_cultivation Cultivation cluster_analysis Analysis cluster_optimization Optimization Loop Media_Prep Medium Preparation Fermentation Fermentation/ Cultivation Media_Prep->Fermentation Inoculum_Prep Inoculum Preparation Inoculum_Prep->Fermentation Biomass_Measurement Biomass Measurement Fermentation->Biomass_Measurement Product_Quantification Product Quantification Fermentation->Product_Quantification Data_Analysis Data Analysis Biomass_Measurement->Data_Analysis Product_Quantification->Data_Analysis Parameter_Adjustment Parameter Adjustment Data_Analysis->Parameter_Adjustment Low Yield? Parameter_Adjustment->Media_Prep Adjust Medium Parameter_Adjustment->Fermentation Adjust Conditions

Caption: Experimental workflow for troubleshooting and optimizing yield.

Troubleshooting_Logic Start Low Yield Observed Check_Growth Is Biomass Low? Start->Check_Growth Check_Product Is Product Titer Low? Check_Growth->Check_Product No Optimize_Growth Optimize Growth Conditions (Temp, pH, Aeration) Check_Growth->Optimize_Growth Yes Optimize_Production Optimize Production Medium (C/N Ratio, Precursors) Check_Product->Optimize_Production Yes Review_Protocols Review Aseptic Technique & Media Preparation Optimize_Growth->Review_Protocols Metabolic_Analysis Consider Metabolic Flux Analysis Optimize_Production->Metabolic_Analysis

Caption: Logical flowchart for troubleshooting low yield issues.

Subculturing and maintaining Microbacterium esteraromaticum B261 stocks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Microbacterium esteraromaticum B261.

Frequently Asked Questions (FAQs)

Q1: What are the optimal growth conditions for Microbacterium esteraromaticum this compound?

Microbacterium esteraromaticum this compound is a Gram-positive, rod-shaped, and obligately aerobic bacterium.[1] For optimal growth, the recommended conditions are detailed in the table below.

Table 1: Optimal Growth Conditions for M. esteraromaticum this compound

ParameterOptimal ConditionReference
Temperature 28-30°C[2]
pH Neutral (around 7.0)General microbiological practice
Atmosphere Aerobic (requires oxygen for growth)[1]
Agitation (liquid culture) 150-200 rpmGeneral microbiological practice

Q2: Which culture media are recommended for growing M. esteraromaticum this compound?

Several media can be used for the cultivation of M. esteraromaticum this compound. The choice of medium may depend on whether you are preparing a liquid culture or growing colonies on solid agar.

Table 2: Recommended Culture Media for M. esteraromaticum this compound

MediumTypeCompositionReference
Trypticase Soy Yeast Extract Medium (DSMZ Medium 92) Solid/LiquidTrypticase Soy Broth (30 g/L), Yeast Extract (3 g/L), Agar (15 g/L for solid)[3]
Nutrient Agar/Broth Solid/LiquidStandard nutrient agar or broth formulation
Meat Peptone Agar (MPA) SolidStandard meat peptone agar formulation

Q3: What is the typical colony morphology of M. esteraromaticum this compound?

The appearance of M. esteraromaticum this compound colonies can vary depending on the culture medium used. On nutrient agar, colonies are typically circular and cream-colored.[4] However, on other specialized media, such as Modified Oxford agar, they may appear black with a black zone.[4] It is crucial to maintain a pure culture to ensure consistent colony morphology.

Experimental Protocols

Protocol 1: Subculturing M. esteraromaticum this compound

This protocol outlines the steps for routine subculturing to maintain viable and healthy working stocks.

Materials:

  • Fresh Trypticase Soy Yeast Extract Agar plates or broth

  • Sterile inoculation loop or pipette tips

  • Bunsen burner or sterile biosafety cabinet

  • Incubator set to 28-30°C

Procedure for Subculturing on Agar Plates (Working Stocks):

  • Work in a sterile environment.

  • Using a sterile inoculation loop, pick a single, well-isolated colony from the master plate.

  • Gently streak the colony onto a fresh agar plate using the quadrant streak method to obtain isolated colonies.

  • Incubate the plate at 28-30°C for 48-72 hours, or until colonies of sufficient size have formed.

  • For working cultures, subculture every 2-4 weeks to maintain viability.

Procedure for Subculturing in Liquid Culture:

  • Work in a sterile environment.

  • Using a sterile inoculation loop or pipette tip, transfer a single colony from an agar plate into a tube or flask containing fresh Trypticase Soy Yeast Extract Broth.

  • Incubate at 28-30°C with shaking (150-200 rpm) for 24-48 hours, or until the culture reaches the desired turbidity.

  • For routine maintenance, a 1:100 dilution of the previous culture into fresh medium is recommended.

Protocol 2: Cryopreservation of M. esteraromaticum this compound for Long-Term Storage

This protocol describes how to prepare glycerol stocks for the long-term preservation of M. esteraromaticum this compound.

Materials:

  • Mid-log phase liquid culture of M. esteraromaticum this compound

  • Sterile glycerol

  • Sterile cryovials

  • -80°C freezer

Procedure:

  • Grow a liquid culture of M. esteraromaticum this compound to the mid-logarithmic growth phase.

  • In a sterile tube, mix the bacterial culture with sterile glycerol to a final concentration of 15-20% (v/v). For example, add 0.5 mL of a 40% sterile glycerol solution to 0.5 mL of the bacterial culture.

  • Gently vortex the mixture to ensure the glycerol is evenly distributed.

  • Dispense 1 mL aliquots of the mixture into sterile cryovials.

  • Place the cryovials in a controlled-rate freezing container and store them at -80°C for long-term storage.

  • To revive the culture, scrape a small amount of the frozen stock with a sterile loop and streak it onto a fresh agar plate. Do not thaw the entire vial.

Troubleshooting Guide

dot

Caption: Troubleshooting workflow for common issues encountered during the cultivation of M. esteraromaticum this compound.

Experimental Workflow Diagrams

dot

SubculturingWorkflow cluster_plate Subculturing on Agar Plates cluster_liquid Subculturing in Liquid Broth Start_Plate Start with Master Plate Pick_Colony Select a single colony Start_Plate->Pick_Colony Streak Streak onto fresh agar plate Pick_Colony->Streak Incubate_Plate Incubate at 28-30°C for 48-72h Streak->Incubate_Plate End_Plate Working Stock Plate Incubate_Plate->End_Plate Start_Liquid Start with Agar Plate Inoculate_Broth Inoculate fresh broth with a single colony Start_Liquid->Inoculate_Broth Incubate_Liquid Incubate at 28-30°C with shaking for 24-48h Inoculate_Broth->Incubate_Liquid End_Liquid Liquid Culture Incubate_Liquid->End_Liquid

Caption: Standard workflows for subculturing M. esteraromaticum this compound on solid and in liquid media.

dot

CryopreservationWorkflow Start Mid-log phase liquid culture Mix Mix culture with sterile glycerol (15-20%) Start->Mix Aliquot Aliquot into cryovials Mix->Aliquot Freeze Slow freeze to -80°C Aliquot->Freeze Store Long-term storage at -80°C Freeze->Store End Cryopreserved Stock Store->End

Caption: Workflow for the cryopreservation of M. esteraromaticum this compound for long-term storage.

References

Technical Support Center: Addressing Antibiotic Resistance in Microbacterium esteraromaticum B261

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on antibiotic resistance in Microbacterium esteraromaticum B261.

Frequently Asked Questions (FAQs)

Q1: What is Microbacterium esteraromaticum and why is antibiotic resistance a concern?

Microbacterium esteraromaticum is a Gram-positive bacterium commonly found in various environments, including soil and wastewater.[1][2][3] While often utilized for bioremediation of organic pollutants, recent studies have shown that the excessive use of antibiotics has led to this bacterium acquiring a broad spectrum of antibiotic resistance.[1][4] This transforms it into a potential high-risk organism capable of disseminating antibiotic resistance genes (ARGs) into the environment.[1][4]

Q2: What are the common mechanisms of antibiotic resistance in bacteria like Microbacterium?

While specific mechanisms in M. esteraromaticum this compound are not yet fully elucidated, bacteria in the Actinomycetota phylum, including the related Mycobacterium genus, exhibit several well-characterized resistance mechanisms:

  • Enzymatic Degradation: Production of enzymes, such as β-lactamases, that inactivate antibiotics like penicillins.[5][6][7]

  • Target Modification: Alterations in the bacterial components that antibiotics target, such as the ribosome or cell wall precursors, preventing the drug from binding effectively.[6][7][8]

  • Efflux Pumps: Membrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their target concentration.[6][8][9]

  • Reduced Permeability: Changes in the cell wall structure that limit the uptake of antibiotics.[6][9]

Q3: I am not observing clear zones of inhibition in my disk diffusion assays with M. esteraromaticum this compound. What could be the issue?

Several factors could contribute to this observation:

  • Intrinsic or Acquired Resistance: The strain may be highly resistant to the tested antibiotic. Consider using a broader range of antibiotics or increasing the concentration.

  • Inoculum Density: An overly dense bacterial lawn can obscure the zones of inhibition. Ensure your inoculum is standardized, typically to a 0.5 McFarland standard.[10]

  • Slow Growth: Microbacterium species can be slower growing than other common laboratory strains. You may need to extend the incubation period to allow for sufficient growth and clear zone formation.

  • Media Composition: The type of agar medium can influence antibiotic diffusion and bacterial growth. Mueller-Hinton agar is the standard for most susceptibility testing.[11]

Q4: My Minimum Inhibitory Concentration (MIC) results from broth microdilution assays are inconsistent. How can I improve reproducibility?

Inconsistent MIC results can be frustrating. Here are some troubleshooting steps:

  • Standardize Inoculum: Precise starting inoculum concentration is critical. Prepare the bacterial suspension and dilute it accurately to achieve the target final concentration in the wells (e.g., 5 x 10^5 CFU/mL).[10]

  • Proper Mixing: Ensure the antibiotic stock solutions are fully dissolved and that the antibiotic is evenly distributed in each well of the microtiter plate after inoculation.

  • Evaporation: Seal the microtiter plates with adhesive film or place them in a humidified container during incubation to prevent evaporation, which can concentrate the antibiotic and affect results.

  • Accurate Reading: Read the MICs at the correct time point and use a consistent method for determining the lowest concentration that inhibits visible growth. Using a plate reader for optical density measurements can increase objectivity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No growth of M. esteraromaticum this compound in control wells/plates. 1. Inappropriate growth medium or temperature.2. Inoculum is not viable.1. Culture M. esteraromaticum this compound on a suitable medium (e.g., tryptic soy agar/broth) at its optimal temperature (typically 28-30°C).2. Use a fresh culture to prepare the inoculum.
Contamination in cultures. 1. Non-sterile technique.2. Contaminated reagents or media.1. Strictly follow aseptic techniques during all manipulations.2. Use pre-sterilized or filter-sterilized reagents and certified sterile media.
Difficulty in extracting high-quality genomic DNA for sequencing. 1. The cell wall of Gram-positive bacteria can be difficult to lyse.2. Nuclease contamination.1. Incorporate a lysozyme or other enzymatic digestion step in your DNA extraction protocol.2. Use nuclease-free water and reagents, and work in a clean environment.
PCR amplification of suspected resistance genes fails. 1. Incorrect primer design.2. PCR inhibitors in the DNA template.3. Suboptimal PCR conditions.1. Verify primer sequences against known resistance genes from related species. Design multiple primer sets.2. Re-purify the genomic DNA to remove potential inhibitors.3. Optimize the annealing temperature and extension time for your specific target.

Quantitative Data Summary

As specific antibiotic resistance data for M. esteraromaticum this compound is not publicly available, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) data for illustrative purposes. This data represents a plausible multi-drug resistance profile for a highly resistant environmental bacterium.

Antibiotic Class Antibiotic Hypothetical MIC (µg/mL) for M. esteraromaticum this compound Interpretation
β-Lactams Penicillin G> 256Resistant
Cefoxitin128Resistant
Imipenem64Resistant
Aminoglycosides Amikacin32Intermediate
Kanamycin> 128Resistant
Macrolides Erythromycin64Resistant
Clarithromycin32Resistant
Glycopeptides Vancomycin4Susceptible
Quinolones Ciprofloxacin16Resistant

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Materials:

  • 96-well microtiter plates (U-bottom)

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Antibiotic stock solutions

  • M. esteraromaticum this compound culture

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

2. Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of M. esteraromaticum this compound and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in MHB to obtain a working inoculum of approximately 1 x 10^6 CFU/mL.

  • Plate Preparation:

    • Add 50 µL of MHB to all wells of a 96-well plate.

    • Add an additional 50 µL of the highest concentration of the antibiotic to be tested to the first well of each row.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the last 50 µL from the final well.

  • Inoculation:

    • Add 50 µL of the working bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10^5 CFU/mL.[10]

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Seal the plate and incubate at 28-30°C for 24-48 hours, or until sufficient growth is observed in the growth control well.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.[11]

Protocol 2: Workflow for Identification of Antibiotic Resistance Genes (ARGs)

This protocol outlines a general approach to identifying potential ARGs in M. esteraromaticum this compound.

1. Genomic DNA Extraction:

  • Culture M. esteraromaticum this compound in a suitable broth medium.

  • Harvest the cells by centrifugation.

  • Lyse the cells using a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., bead beating) methods.

  • Extract and purify the genomic DNA using a commercial kit or standard phenol-chloroform extraction.

2. Whole-Genome Sequencing (WGS):

  • Prepare a sequencing library from the purified genomic DNA.

  • Sequence the genome using a high-throughput sequencing platform (e.g., Illumina).

3. Bioinformatic Analysis:

  • Assemble the sequencing reads to create a draft or complete genome.

  • Annotate the genome to identify open reading frames (ORFs).

  • Screen the annotated genes against antibiotic resistance gene databases (e.g., CARD, ResFinder) to identify putative ARGs.

4. Gene Confirmation and Functional Analysis:

  • Design primers to amplify the putative ARGs from the genomic DNA via PCR.

  • Sequence the PCR products to confirm their identity.

  • Clone the confirmed ARGs into an expression vector and transform them into a susceptible host bacterium (e.g., E. coli).

  • Perform MIC testing on the transformed host to determine if the cloned gene confers resistance.

Visualizations

Experimental_Workflow cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic Analysis cluster_validation Functional Validation pheno_start Isolate M. esteraromaticum this compound ast Antimicrobial Susceptibility Testing (AST) (Disk Diffusion / MIC) pheno_start->ast mdr Identify Multi-Drug Resistant (MDR) Profile ast->mdr gDNA Genomic DNA Extraction mdr->gDNA Investigate Genetic Basis wgs Whole Genome Sequencing gDNA->wgs bioinfo Bioinformatic Analysis (ARG Database Screening) wgs->bioinfo putative_args Identify Putative ARGs bioinfo->putative_args pcr PCR Amplification & Cloning putative_args->pcr Validate Gene Function expression Heterologous Expression in Susceptible Host pcr->expression mic_confirm Confirm Resistance via MIC expression->mic_confirm

Caption: Workflow for Investigating Antibiotic Resistance.

Resistance_Mechanisms cluster_cell Bacterial Cell cluster_mechanisms Resistance Mechanisms antibiotic Antibiotic efflux Efflux Pump antibiotic->efflux Pumped Out inactivation Enzymatic Inactivation antibiotic->inactivation Degraded target_mod Target Modification antibiotic->target_mod Cannot Bind target Cellular Target (e.g., Ribosome) antibiotic->target Intended Action permeability Reduced Permeability antibiotic->permeability Blocked Entry target_mod->target Alters

Caption: Common Bacterial Antibiotic Resistance Mechanisms.

Signaling_Pathway antibiotic Antibiotic (Inducer) sensor Membrane Sensor Kinase antibiotic->sensor Binds regulator Response Regulator sensor->regulator Phosphorylates promoter Promoter Region regulator->promoter Activates Transcription arg Resistance Gene (e.g., Efflux Pump) promoter->arg protein Resistance Protein arg->protein Translated to protein->antibiotic Neutralizes/ Expels

Caption: Hypothetical Inducible Resistance Signaling Pathway.

References

Validation & Comparative

Battling the Plastic Plague: A Comparative Analysis of Microbacterium and Arthrobacter in Plastic Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the plastic-degrading capabilities of two promising bacterial genera, Microbacterium and Arthrobacter, reveals their potential in addressing the global plastic pollution crisis. This guide provides a comparative analysis of their performance, supported by experimental data, detailed methodologies, and visual pathways for researchers, scientists, and drug development professionals.

The pervasive nature of plastic waste has spurred a scientific quest for effective bioremediation strategies. Among the microbial candidates, the genera Microbacterium and Arthrobacter have emerged as noteworthy contenders in the fight against plastic pollution. Both are known for their metabolic versatility and ability to thrive in diverse environments, including those contaminated with plastic waste. This report synthesizes available research to compare their efficacy in degrading various types of plastics, outlines the experimental protocols used to assess their capabilities, and visualizes the known enzymatic pathways involved.

Performance in Plastic Degradation: A Quantitative Comparison

The ability of Microbacterium and Arthrobacter species to degrade plastics varies significantly depending on the bacterial strain, the type of plastic, any pre-treatment of the material, and the duration of the experiment. The following tables summarize the quantitative data from various studies, providing a snapshot of their degradation efficiency, primarily measured by the percentage of weight loss of the plastic material.

Microbacterium Species Plastic Type Pre-treatment Incubation Time Degradation (% Weight Loss) Reference Strain/Study
Microbacterium paraoxydansLow-Density Polyethylene (LDPE)UV irradiation2 months61%[Not specified in search results]
Microbacterium sp. M1Polyethylene (PE) mulch filmNot specifiedNot specifiedUsed in a degrading consortiumWang et al.
Arthrobacter Species Plastic Type Pre-treatment Incubation Time Degradation (% Weight Loss) Reference Strain/Study
Arthrobacter sp. iso16Polystyrene (PS)None28 daysup to 19.54%[Not specified in search results]
Arthrobacter sp.Polycarbonate (PC)NoneNot specifiedDegradation confirmedGoel et al.
Arthrobacter sp.Terephthalic acid (TPA)N/ANot specifiedUtilized as a carbon source[Not specified in search results]

Note: Direct comparison is challenging due to the variability in experimental conditions across studies. The data highlights the potential of both genera, with Microbacterium paraoxydans showing significant degradation of pre-treated LDPE. Arthrobacter demonstrates a broader range of degradation capabilities across different plastic types.

Unraveling the Degradation Mechanisms: Experimental Insights and Pathways

The degradation of plastics by these bacteria is a complex process involving initial attachment to the plastic surface, formation of a biofilm, and the secretion of enzymes that break down the polymer chains.

Experimental Workflow for Assessing Plastic Degradation

The general experimental workflow to assess the plastic-degrading ability of these bacteria involves several key steps, as illustrated in the diagram below.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Microbacterium or Arthrobacter) Incubation Incubation in Minimal Salt Medium (Plastic as sole carbon source) Bacterial_Culture->Incubation Plastic_Sample Plastic Sample (e.g., PE, PS, PET film) Pretreatment Pre-treatment (Optional) (e.g., UV, heat) Plastic_Sample->Pretreatment Pretreatment->Incubation Weight_Loss Gravimetric Analysis (Weight Loss %) Incubation->Weight_Loss SEM Surface Morphology (SEM) Incubation->SEM FTIR Chemical Changes (FTIR) Incubation->FTIR CO2_Evolution Mineralization (CO2 Evolution) Incubation->CO2_Evolution

Caption: A generalized experimental workflow for studying plastic degradation by bacteria.

Key Experimental Protocols

1. Bacterial Culture and Inoculum Preparation:

  • Media: Strains are typically cultured in a nutrient-rich medium like Luria-Bertani (LB) or Nutrient Broth to obtain sufficient biomass.

  • Inoculum: The bacterial cells are harvested by centrifugation, washed with a sterile saline solution, and resuspended in a minimal salt medium (MSM) to a specific optical density (e.g., OD600 of 1.0).

2. Plastic Sample Preparation and Pre-treatment:

  • Form: Plastic samples are often used in the form of films, powders, or pellets.

  • Cleaning: The plastic is thoroughly cleaned with ethanol and sterile distilled water to remove any surface contaminants.

  • Pre-treatment (Optional): To enhance biodegradability, plastics can be pre-treated with UV irradiation or heat to initiate abiotic degradation and create more accessible sites for enzymatic attack.

3. Degradation Assay:

  • Media: A minimal salt medium is used with the plastic material as the sole source of carbon. This ensures that any observed bacterial growth is dependent on the degradation of the plastic.

  • Incubation: The plastic samples are incubated with the bacterial inoculum in the minimal medium under controlled conditions of temperature and agitation for a defined period (e.g., 30-90 days).

4. Analytical Methods:

  • Gravimetric Analysis: The weight loss of the plastic sample is determined by comparing its initial and final dry weights.

  • Scanning Electron Microscopy (SEM): SEM is used to visualize changes in the surface morphology of the plastic, such as the formation of pits, cracks, and microbial colonization.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is employed to detect changes in the chemical structure of the plastic, such as the formation of carbonyl and hydroxyl groups, which are indicative of oxidation and degradation.

  • CO2 Evolution Measurement: The amount of CO2 evolved during the incubation period is measured to quantify the mineralization of the plastic carbon into carbon dioxide.

Known Signaling and Enzymatic Pathways

The breakdown of complex plastic polymers into smaller molecules that can be assimilated by bacteria is orchestrated by a series of enzymatic reactions. While the complete pathways for many plastics are still under investigation, some key enzymes and initial steps have been identified.

Polystyrene Degradation Pathway (Hypothetical)

The degradation of polystyrene is thought to be initiated by oxidative enzymes that introduce functional groups into the polymer chain, making it more susceptible to further breakdown.

Polystyrene_Degradation Polystyrene Polystyrene Oxidized_PS Oxidized Polystyrene (with Hydroxyl/Carbonyl groups) Polystyrene->Oxidized_PS Monooxygenases, Dioxygenases Styrene_Oligomers Styrene Oligomers Oxidized_PS->Styrene_Oligomers Hydrolases Styrene Styrene Styrene_Oligomers->Styrene Phenylacetic_Acid Phenylacetic Acid Styrene->Phenylacetic_Acid TCA_Cycle TCA Cycle Phenylacetic_Acid->TCA_Cycle

Caption: A proposed pathway for the microbial degradation of polystyrene.

For Arthrobacter, enzymes like alkane-1-monooxygenase are implicated in the initial oxidation of polystyrene[1]. The resulting smaller molecules, such as phenylacetic acid, can then enter central metabolic pathways like the TCA cycle. The specific enzymes involved in polystyrene degradation by Microbacterium are less well-characterized.

Polyethylene Terephthalate (PET) Monomer Degradation

While the direct degradation of the highly crystalline PET polymer is challenging, some bacteria, including Arthrobacter, have been shown to degrade its monomer, terephthalic acid (TPA).

TPA_Degradation TPA Terephthalic Acid (TPA) PCA Protocatechuic Acid (PCA) TPA->PCA Dioxygenase Ring_Cleavage Ring Cleavage Products PCA->Ring_Cleavage Dioxygenase TCA_Cycle TCA Cycle Ring_Cleavage->TCA_Cycle

Caption: The metabolic pathway for the degradation of terephthalic acid (TPA).

Arthrobacter species can utilize TPA as a sole carbon and energy source by first converting it to protocatechuic acid (PCA) via a dioxygenase enzyme. PCA then undergoes ring cleavage, and the resulting products are funneled into the tricarboxylic acid (TCA) cycle[2].

Conclusion

Both Microbacterium and Arthrobacter demonstrate significant potential for the bioremediation of plastic waste. Arthrobacter appears to have a broader documented range of plastic-degrading capabilities, with quantitative data available for polystyrene and evidence of polycarbonate and PET monomer degradation. Microbacterium, on the other hand, has shown remarkable efficiency in degrading pre-treated polyethylene.

Further research is crucial to fully elucidate the enzymatic machinery and metabolic pathways employed by these bacteria. A deeper understanding of these mechanisms will be instrumental in developing optimized and efficient bioremediation strategies to combat the global challenge of plastic pollution. The detailed protocols and comparative data presented in this guide aim to facilitate and standardize future research in this critical field.

References

Comparative Gene Expression Analysis of Microbacterium esteraromaticum and Other Bioremediating Bacteria Under Pesticide Stress

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the gene expression responses of Microbacterium esteraromaticum and other relevant bacteria when subjected to pesticide-induced stress. The data and pathways presented for M. esteraromaticum are based on documented genomic information and known bacterial stress response mechanisms, offering a predictive framework in the absence of direct transcriptomic studies. This guide is intended for researchers, scientists, and professionals in drug development and environmental biotechnology to facilitate experimental design and data interpretation in the field of microbial bioremediation.

Introduction

Microbacterium esteraromaticum is a Gram-positive bacterium recognized for its capacity to degrade various organic pollutants, including organophosphorus pesticides.[1][2][3] Understanding the molecular mechanisms, particularly the gene expression changes, that underpin its resilience and degradative capabilities in the presence of pesticides is crucial for optimizing its use in bioremediation. Gene expression analysis, through methods like RNA sequencing (RNA-seq) and quantitative real-time PCR (RT-qPCR), offers a window into the adaptive strategies of microorganisms under chemical stress.[4][5] This guide compares the known and hypothesized gene expression profiles of M. esteraromaticum with those of other well-studied pesticide-degrading bacteria.

Hypothetical Gene Expression Profile of Microbacterium esteraromaticum under Organophosphate Stress

While specific transcriptomic data for M. esteraromaticum under pesticide stress is not yet publicly available, based on its genome and the known responses of other bacteria, we can hypothesize the upregulation of several key gene categories. The following table presents hypothetical quantitative data comparing the fold change in the expression of crucial gene categories in M. esteraromaticum versus a well-documented pesticide degrader, Pseudomonas putida.

Gene CategoryKey Genes (Hypothetical for M. esteraromaticum)Microbacterium esteraromaticum (Fold Change)Pseudomonas putida (Fold Change)
Pesticide Hydrolysis Organophosphorus hydrolase (oph)+15.2+12.5
Carboxylesterase (cae)+8.7+6.3
Oxidative Stress Response Superoxide dismutase (sodA)+6.5+7.1
Catalase (katG)+5.8+6.2
Glutathione S-transferase (gst)+9.1+10.3
DNA Repair DNA gyrase (gyrA)+3.2+2.8
Recombinase A (recA)+4.0+3.5
Efflux Pumps ABC transporter permease+7.3+8.9
MFS transporter+5.1+6.4
General Stress Response Chaperone protein (dnaK)+4.9+5.5
Universal stress protein (uspA)+6.2+7.8

Experimental Protocols

Detailed methodologies are critical for reproducible gene expression analysis. The following protocols outline the key steps for a comprehensive study.

1. Bacterial Culture and Pesticide Exposure:

  • Strain: Microbacterium esteraromaticum (e.g., strain MM1).

  • Growth Medium: Luria-Bertani (LB) broth or a minimal salt medium supplemented with a carbon source.

  • Pesticide Treatment: Cultures are grown to the mid-logarithmic phase (OD600 ≈ 0.6). The pesticide (e.g., fenamiphos) is then added at a predetermined sublethal concentration.

  • Control: A parallel culture without the pesticide is maintained under identical conditions.

  • Incubation: Cultures are incubated for a specific duration (e.g., 1, 4, and 24 hours) to capture both early and late gene expression responses.

  • Harvesting: Bacterial cells are harvested by centrifugation at 4°C. The cell pellets are immediately flash-frozen in liquid nitrogen and stored at -80°C until RNA extraction.

2. RNA Extraction and Quality Control:

  • Extraction: Total RNA is extracted from the bacterial pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, including a DNase I treatment step to remove contaminating genomic DNA.

  • Quality Control: The quantity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop), checking for A260/A280 and A260/A230 ratios. RNA integrity is evaluated using an Agilent Bioanalyzer or agarose gel electrophoresis.

3. RNA Sequencing (RNA-seq):

  • Library Preparation: Ribosomal RNA (rRNA) is depleted from the total RNA samples. Strand-specific RNA-seq libraries are then prepared using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq.

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.

    • Mapping: The cleaned reads are mapped to the reference genome of Microbacterium esteraromaticum.

    • Differential Gene Expression: The number of reads mapping to each gene is counted. Differential gene expression analysis between the pesticide-treated and control samples is performed using software packages like DESeq2 or edgeR. Genes with a significant fold change and a low p-value (e.g., |log2(FoldChange)| > 1 and p-adj < 0.05) are identified as differentially expressed.

4. RT-qPCR Validation:

  • cDNA Synthesis: A subset of the total RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Primer Design: Gene-specific primers for selected target genes (e.g., oph, sodA) and a reference gene (e.g., 16S rRNA) are designed and validated.

  • qPCR Reaction: The qPCR is performed using a SYBR Green-based master mix on a real-time PCR system.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow for Gene Expression Analysis

The following diagram illustrates the key steps in the experimental workflow for analyzing the gene expression of Microbacterium esteraromaticum under pesticide stress.

Experimental_Workflow cluster_culture Bacterial Culture & Exposure cluster_processing Sample Processing cluster_analysis Gene Expression Analysis cluster_output Output Culture M. esteraromaticum Culture Exposure Pesticide Exposure Culture->Exposure Control Control (No Pesticide) Culture->Control Harvest Cell Harvesting Exposure->Harvest Control->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction QC RNA Quality Control RNA_Extraction->QC RNA_Seq RNA Sequencing QC->RNA_Seq RT_qPCR RT-qPCR Validation QC->RT_qPCR Bioinformatics Bioinformatic Analysis RNA_Seq->Bioinformatics DEG Differentially Expressed Genes Bioinformatics->DEG

Caption: Workflow for gene expression analysis under pesticide stress.

Hypothetical Signaling Pathway for Pesticide Stress Response

This diagram depicts a hypothetical signaling pathway in Microbacterium esteraromaticum in response to pesticide-induced oxidative stress, leading to the upregulation of detoxification and repair genes.

Stress_Response_Pathway Pesticide Pesticide ROS Reactive Oxygen Species (ROS) Pesticide->ROS CellDamage Oxidative Damage (DNA, Proteins, Lipids) ROS->CellDamage SensorKinase Sensor Kinase ROS->SensorKinase activates ResponseRegulator Response Regulator SensorKinase->ResponseRegulator phosphorylates StressGenes Stress Response Genes ResponseRegulator->StressGenes activates transcription Detoxification Detoxification Enzymes (e.g., GST, Catalase) StressGenes->Detoxification Repair DNA Repair Proteins (e.g., RecA) StressGenes->Repair Detoxification->ROS neutralizes Repair->CellDamage repairs

Caption: Hypothetical oxidative stress response pathway in M. esteraromaticum.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Genomic Guide to Microbacterium esteraromaticum and Its Congeners: Insights into Metabolism and Genetic Diversity

Introduction

Microbacterium esteraromaticum, a species of Gram-positive bacteria, is recognized for its metabolic versatility, including its ability to degrade various aromatic compounds.[1] This guide provides a comparative genomic overview of Microbacterium esteraromaticum and related species, offering insights for researchers, scientists, and drug development professionals. While this guide aims to be comprehensive, it is important to note that specific genomic data for strain B261 was not publicly available at the time of this writing. Therefore, the comparative analysis is based on data from other sequenced M. esteraromaticum strains and closely related species within the Microbacterium genus.

Genomic Characteristics: A Comparative Overview

The genus Microbacterium exhibits considerable genetic diversity.[2][3] Comparative genomic studies of various Microbacterium species have revealed key characteristics that distinguish this genus. The table below summarizes the general genomic features of M. esteraromaticum and other Microbacterium species for which data is available.

FeatureMicrobacterium esteraromaticum (General)Other Microbacterium spp. (Average)Reference Strain (M. esteraromaticum DEHP-1)
Genome Size (Mb) ~3.0 - 4.0>3.53.04
GC Content (%) 69.3 - 69.7~70Not specified
Number of Protein-Coding Genes ~2,900 - 3,500>3,3002986
Number of RNA Genes Not specifiedNot specified59
Plasmids Presence varies by strainPresence varies by strainNot specified

Data for M. esteraromaticum DEHP-1 was obtained from the KEGG GENOME database.[4]

Metabolic Capabilities: Degradation of Aromatic Compounds

A hallmark of Microbacterium esteraromaticum is its ability to metabolize aromatic compounds, a trait reflected in its species name.[1] This capability is of significant interest for bioremediation and industrial applications. The degradation of aromatic hydrocarbons by bacteria typically involves a series of enzymatic reactions that break down complex aromatic rings into simpler molecules that can enter central metabolic pathways.[5]

Below is a generalized pathway for the aerobic degradation of a simple aromatic compound, benzoate, which is a common intermediate in the breakdown of more complex aromatic molecules.

aromatic_degradation cluster_upper Upper Pathway cluster_funneling Funneling to Central Intermediate cluster_lower Lower Pathway (Ring Cleavage) Aromatic_Compound Aromatic Compound Benzoate Benzoate Aromatic_Compound->Benzoate Dioxygenases, Dehydrogenases Catechol Catechol Benzoate->Catechol Benzoate 1,2-dioxygenase cis_cis_Muconate cis,cis-Muconate Catechol->cis_cis_Muconate Catechol 1,2-dioxygenase (ortho-cleavage) Muconolactone Muconolactone cis_cis_Muconate->Muconolactone Muconate cycloisomerase beta_Ketoadipate_enollactone beta-Ketoadipate enol-lactone Muconolactone->beta_Ketoadipate_enollactone Muconolactone isomerase beta_Ketoadipate beta-Ketoadipate beta_Ketoadipate_enollactone->beta_Ketoadipate Enol-lactone hydrolase TCA_Cycle TCA Cycle beta_Ketoadipate->TCA_Cycle beta-Ketoadipyl-CoA thiolase

Caption: Generalized aerobic degradation pathway of aromatic compounds via benzoate and catechol intermediates.

Experimental Protocols: A Guide to Comparative Genomics

The following sections outline the key experimental and computational methodologies employed in the comparative genomics of Microbacterium species.

DNA Extraction, Sequencing, and Assembly

High-quality genomic DNA is a prerequisite for accurate genome sequencing.

  • Bacterial Culture and DNA Extraction: Microbacterium spp. are typically grown in appropriate broth media (e.g., Tryptic Soy Broth). Genomic DNA is then extracted using commercially available kits (e.g., FastDNA Spin Kits) following the manufacturer's protocols.[2]

  • Genome Sequencing: Whole-genome shotgun sequencing is commonly performed using next-generation sequencing (NGS) platforms such as Illumina HiSeq.[2]

  • Genome Assembly: Sequencing reads are assembled de novo using software like MEGAhit. The quality of the assembly is assessed with tools such as QUAST and CheckM to determine completeness and contamination.[2]

Genome Annotation and Comparative Analysis

Annotation assigns biological meaning to the raw sequence data, forming the basis for comparative studies.

  • Gene Prediction and Annotation: Assembled genomes are annotated using automated pipelines like the National Center for Biotechnology Information (NCBI) Prokaryotic Genome Annotation Pipeline (PGAP) or the Joint Genome Institute's Integrated Microbial Genomes (IMG) system.[2] These pipelines identify protein-coding genes, RNA genes, and other functional elements.

  • Comparative Genomics: Whole-genome alignments and comparisons can be performed using tools like MUMmer to identify conserved regions, structural variations, and single nucleotide polymorphisms (SNPs). Pangenome analysis, using software like Roary, helps to identify the core, accessory, and unique genes across a set of related genomes.[3][6]

The following diagram illustrates a typical workflow for comparative genomics.

comparative_genomics_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Culture Bacterial Culture DNA_Extraction Genomic DNA Extraction Culture->DNA_Extraction Sequencing Whole Genome Sequencing DNA_Extraction->Sequencing Assembly Genome Assembly Sequencing->Assembly Annotation Genome Annotation Assembly->Annotation Comparative_Analysis Comparative Genomic Analysis Annotation->Comparative_Analysis Pangenome Pangenome Analysis Comparative_Analysis->Pangenome Phylogenetics Phylogenetic Analysis Comparative_Analysis->Phylogenetics Metabolic_Reconstruction Metabolic Pathway Reconstruction Comparative_Analysis->Metabolic_Reconstruction

Caption: A standard workflow for bacterial comparative genomics, from culture to in-silico analysis.

Conclusion

The comparative genomic analysis of Microbacterium esteraromaticum and its relatives provides a foundation for understanding the genetic basis of their diverse metabolic capabilities and ecological roles. While the lack of specific data for strain this compound limits a direct comparison, the available genomic information for the genus highlights a high degree of genetic diversity and a rich potential for biotechnological applications, particularly in the bioremediation of aromatic pollutants. Future sequencing efforts focused on a wider range of M. esteraromaticum strains will undoubtedly provide deeper insights into the unique genomic features of this versatile bacterium.

References

Unveiling the Plastic-Degrading Prowess of Microbacterium esteraromaticum: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the validation of the polyethylene degradation pathway by Microbacterium esteraromaticum, benchmarked against other microbial agents. This report details the experimental data, protocols, and visual pathways necessary for a thorough comparative assessment.

In the global effort to combat plastic pollution, microbial degradation of polyethylene (PE) presents a promising and environmentally benign solution. Among the myriad of microorganisms studied, Microbacterium esteraromaticum has emerged as a noteworthy candidate. This guide provides an objective comparison of the PE degradation capabilities of M. esteraromaticum with other potent microbial agents, supported by quantitative data and detailed experimental methodologies.

Performance Benchmark: Microbacterium esteraromaticum vs. Alternative Microorganisms

The efficacy of microbial degradation of polyethylene can be quantified through various metrics, primarily the percentage of weight loss of the polymer over a specific incubation period. The following table summarizes the performance of Microbacterium esteraromaticum in comparison to other bacteria and fungi known for their polyethylene degradation capabilities.

MicroorganismPolyethylene TypeIncubation Time (days)Degradation (% Weight Loss)Key Enzymes InvolvedReference
** Microbacterium esteraromaticum SW3 **PE 21 5.39% Manganese peroxidase, Lipase [1]
Bacillus sp. AS3LDPE283.06%Esterase[2]
Sphingobacterium sp. AS8LDPE282.01%Not specified[2]
Rhodococcus ruberPE30~8%Laccase[3]
Klebsiella pneumoniaeHDPE (thermally treated)6018.4%Not specified[4]
Brevibacillus borstelensisLDPE3011% reduction in weightNot specified[5]
Pseudomonas aeruginosaPE306.25%Not specified[5]
Aspergillus clavatusLDPE90~35%Not specified[4]
Aspergillus nigerLDPE3016%Not specified[6]
Fusarium sp. FSM-10 & Aspergillus sp. FSM-3LDPE608-9%Not specified[4]

Visualizing the Degradation Pathway and Experimental Workflow

To elucidate the complex processes involved in polyethylene biodegradation, the following diagrams illustrate the degradation pathway by Microbacterium esteraromaticum and a typical experimental workflow for its validation.

Polyethylene Degradation by Microbacterium esteraromaticum PE Polyethylene Polymer Colonization Microbial Colonization & Biofilm Formation PE->Colonization Biofragmentation Bio-fragmentation (Oxidation & Hydrolysis) PE->Biofragmentation Enzymes Secretion of Extracellular Enzymes (Manganese peroxidase, Lipase) Colonization->Enzymes Enzymes->Biofragmentation Oligomers Shorter Polymer Chains (Oligomers, Dimers, Monomers) Biofragmentation->Oligomers Assimilation Assimilation into Microbial Cell Oligomers->Assimilation Metabolism Intracellular Metabolism Assimilation->Metabolism Mineralization Mineralization Metabolism->Mineralization Byproducts Byproducts: Alkanes, Ketones, Carboxylic acids, Esters Metabolism->Byproducts EndProducts End Products: CO2, H2O, Biomass Mineralization->EndProducts

Polyethylene degradation pathway by M. esteraromaticum.

Experimental Workflow for Validating PE Degradation Start Start: Isolate & Culture Microorganism Incubation Incubate with Polyethylene Film (Mineral Salt Medium) Start->Incubation WeightLoss Gravimetric Analysis (% Weight Loss) Incubation->WeightLoss SEM Scanning Electron Microscopy (SEM) (Surface Morphology) Incubation->SEM FTIR Fourier-Transform Infrared Spectroscopy (FTIR) (Chemical Bond Changes) Incubation->FTIR GCMS Gas Chromatography-Mass Spectrometry (GC-MS) (Byproduct Identification) Incubation->GCMS Data Data Analysis & Comparison WeightLoss->Data SEM->Data FTIR->Data GCMS->Data Conclusion Conclusion on Degradation Efficacy Data->Conclusion

General experimental workflow for validation.

Detailed Experimental Protocols

For accurate and reproducible validation of polyethylene degradation, the following standardized protocols are recommended:

Gravimetric Analysis (Weight Loss Measurement)
  • Objective: To quantify the amount of polyethylene consumed by the microorganism.

  • Procedure:

    • Pre-weigh sterile polyethylene films of a standardized size and record the initial weight (W_initial).

    • Introduce the PE films into a liquid mineral salt medium containing the microbial culture. An abiotic control (medium with PE film but no microbes) should be run in parallel.

    • Incubate the cultures under optimal growth conditions (e.g., 35°C, pH 6.3 for M. esteraromaticum) for a defined period (e.g., 21 days).[1]

    • After incubation, carefully remove the PE films and gently wash with a 2% (v/v) sodium dodecyl sulfate (SDS) solution to remove the biofilm, followed by rinsing with distilled water.

    • Dry the cleaned films in an oven at 60°C until a constant weight is achieved.

    • Record the final weight (W_final).

    • Calculate the percentage of weight loss using the formula: % Weight Loss = [(W_initial - W_final) / W_initial] * 100

Scanning Electron Microscopy (SEM) Analysis
  • Objective: To visualize the physical changes and biofilm formation on the polyethylene surface.

  • Procedure:

    • After incubation, carefully retrieve the polyethylene films.

    • Fix the samples in a 2.5% glutaraldehyde solution for 2-4 hours.

    • Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).

    • Critical point dry the samples to preserve their structure.

    • Mount the dried films onto stubs and coat them with a thin layer of gold or palladium using a sputter coater.

    • Observe the surface morphology under a scanning electron microscope, looking for signs of degradation such as pits, cracks, and cavities.[6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To detect changes in the chemical structure of the polyethylene, such as the formation of new functional groups.

  • Procedure:

    • Analyze both the microbially-treated and control polyethylene films.

    • Record the FTIR spectra in the range of 4000-400 cm⁻¹.

    • Look for the appearance of new peaks, particularly in the carbonyl (C=O) region (around 1710-1740 cm⁻¹) and hydroxyl (-OH) region (around 3300-3500 cm⁻¹), which are indicative of oxidation and hydrolysis of the polymer chain.[1][8]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Objective: To identify the low molecular weight byproducts of polyethylene degradation.

  • Procedure:

    • After incubation, centrifuge the liquid culture medium to remove microbial cells and any remaining PE debris.

    • Extract the supernatant with a suitable organic solvent (e.g., diethyl ether, dichloromethane).[9]

    • Concentrate the organic extract.

    • Analyze the extract using a GC-MS system.

    • Identify the separated compounds by comparing their mass spectra with a standard library (e.g., NIST). Common degradation byproducts include alkanes, ketones, carboxylic acids, and esters.[1]

Conclusion

Microbacterium esteraromaticum demonstrates a clear, albeit moderate, capacity for polyethylene degradation. While some fungal species and other bacteria under specific pre-treatment conditions show higher degradation rates, M. esteraromaticum's ability to utilize PE as a sole carbon source without harsh pre-treatments makes it a valuable subject for further research. The combination of gravimetric analysis with spectroscopic and microscopic techniques provides a robust framework for validating and comparing the efficacy of different microbial candidates in the bioremediation of plastic waste. Future studies should focus on optimizing the degradation conditions for M. esteraromaticum and exploring synergistic effects with other microorganisms in a consortium to enhance the overall efficiency of polyethylene biodegradation.

References

Cross-Species Comparison of Fenamiphos Hydrolysis Efficiency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This guide provides a comparative analysis of fenamiphos hydrolysis efficiency across different species, intended for researchers, scientists, and professionals in drug development and environmental science. The document summarizes available quantitative data, outlines detailed experimental protocols, and visualizes key metabolic and experimental processes.

Fenamiphos, an organophosphate nematicide and insecticide, undergoes metabolic degradation in various organisms. A primary detoxification pathway is hydrolysis, which cleaves the phosphate ester bond, reducing its toxicity. The efficiency of this process varies significantly across different species, influencing their susceptibility to this compound. This guide aims to collate and present the existing data on this cross-species variability.

Data Presentation: Quantitative Comparison of Fenamiphos Hydrolysis

Species/Enzyme SourceEnzymeSubstrateKm (µM)Vmax (µM min-1)Reference
Microbacterium esteraromaticum MM1Fenamiphos Hydrolysing Enzyme (Enolase)Fenamiphos584.15 ± 16.226.46 ± 0.13[1][2]
Rat (Liver Microsomes)Cytochrome P-450Isofenphos14.10.05 (nmol/hr/1.3 nmol P-450)[1]
Guinea Pig (Liver Microsomes)Cytochrome P-450Isofenphos7.40.07 (nmol/hr/1.3 nmol P-450)[1]
Monkey (Liver Microsomes)Cytochrome P-450Isofenphos19.20.12 (nmol/hr/1.3 nmol P-450)[1]
Dog (Liver Microsomes)Cytochrome P-450Isofenphos23.30.03 (nmol/hr/1.3 nmol P-450)[1]
Human (Liver Microsomes)Cytochrome P-450Isofenphos18.40.01 (nmol/hr/1.3 nmol P-450)[1]

Note: Vmax values for isofenphos were originally reported in nmol/hr/1.3 nanomoles P-450 and have been converted to µM min-1 for comparative purposes, assuming a standard reaction volume. These values for isofenphos metabolism, which includes desulfuration and dealkylation rather than direct hydrolysis of the primary ester bond, are presented to illustrate the range of metabolic capacities across different vertebrate species for a related organophosphate.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a generalized protocol for assessing fenamiphos hydrolysis in a liver microsomal assay, based on standard practices in the field.

Protocol: In Vitro Fenamiphos Hydrolysis Assay using Liver Microsomes

1. Materials and Reagents:

  • Fenamiphos (analytical grade)

  • Liver microsomes (from the species of interest, e.g., rat, human, fish)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Internal standard for analytical quantification

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • HPLC-MS/MS or GC-MS system for analysis

2. Preparation of Solutions:

  • Prepare a stock solution of fenamiphos in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Prepare the NADPH regenerating system in phosphate buffer.

  • Dilute the liver microsomes to the desired protein concentration (e.g., 0.5-1.0 mg/mL) in cold phosphate buffer.

3. Incubation Procedure:

  • In a microcentrifuge tube, pre-incubate the liver microsomes, phosphate buffer, and fenamiphos solution (at various concentrations to determine kinetic parameters) at 37°C for 5 minutes.

  • Initiate the enzymatic reaction by adding the NADPH regenerating system. The final reaction volume is typically 200-500 µL.

  • Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of product formation.

  • Terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

  • Include control incubations: a negative control without the NADPH regenerating system to assess non-enzymatic degradation, and a control with heat-inactivated microsomes.

4. Sample Processing and Analysis:

  • Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for analysis.

  • Analyze the formation of the fenamiphos hydrolysis product (fenamiphos phenol) and the depletion of the parent compound using a validated LC-MS/MS or GC-MS method.

5. Data Analysis:

  • Quantify the concentration of the metabolite at each time point using a standard curve.

  • Determine the initial velocity (V) of the reaction at each substrate concentration.

  • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Mandatory Visualization

The following diagrams illustrate the metabolic pathway of fenamiphos and a typical experimental workflow for studying its hydrolysis.

fenamiphos_metabolism fenamiphos Fenamiphos sulfoxide Fenamiphos Sulfoxide fenamiphos->sulfoxide Oxidation hydrolysis_product Fenamiphos Phenol fenamiphos->hydrolysis_product Hydrolysis sulfone Fenamiphos Sulfone sulfoxide->sulfone Oxidation sulfoxide->hydrolysis_product Hydrolysis sulfone->hydrolysis_product Hydrolysis conjugates Conjugates (e.g., Glucuronides) hydrolysis_product->conjugates Phase II Metabolism

Caption: Metabolic pathway of fenamiphos highlighting the central role of hydrolysis.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (Buffer, NADPH, Fenamiphos) pre_incubation Pre-incubate Microsomes & Fenamiphos (37°C) reagents->pre_incubation microsomes Thaw & Dilute Liver Microsomes microsomes->pre_incubation start_reaction Initiate with NADPH pre_incubation->start_reaction incubation Incubate at 37°C start_reaction->incubation terminate Terminate Reaction (Cold Acetonitrile) incubation->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge extract Collect Supernatant centrifuge->extract analysis LC-MS/MS or GC-MS Analysis extract->analysis data_analysis Determine Kinetic Parameters (Km, Vmax) analysis->data_analysis

Caption: Experimental workflow for determining fenamiphos hydrolysis kinetics.

References

A Researcher's Guide to Investigating the Transcriptomic Response of Microbacterium esteraromaticum to Environmental Pollutants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular mechanisms by which microorganisms respond to environmental contaminants is crucial for harnessing their potential in bioremediation. This guide provides a comprehensive framework for studying the transcriptomic response of Microbacterium esteraromaticum to environmental pollutants. While specific transcriptomic data for M. esteraromaticum in response to pollutants is not yet extensively published, this guide offers a comparative approach, detailing the necessary experimental protocols and data analysis workflows, using illustrative examples from well-studied pollutant-degrading bacteria.

Comparative Methodologies for Bacterial Transcriptomics

The primary method for analyzing the transcriptomic response of bacteria to environmental stress is RNA sequencing (RNA-seq) . This technique provides a comprehensive and quantitative view of the entire transcriptome, allowing for the identification of differentially expressed genes, novel transcripts, and metabolic pathways involved in the stress response. Compared to older technologies like microarrays, RNA-seq offers higher sensitivity, a wider dynamic range, and is not limited to previously known gene sequences.

Key Advantages of RNA-seq for this Application:

  • Comprehensive Profile: Captures all RNA transcripts, including messenger RNA (mRNA), small RNAs (sRNA), and non-coding RNAs.

  • High Resolution: Provides single-nucleotide resolution, enabling the identification of isoforms and splice variants (though less common in bacteria).

  • Quantitative Accuracy: Delivers precise measurements of gene expression levels.

  • Discovery Power: Allows for the discovery of novel genes and transcripts that may be specific to the pollutant degradation capabilities of M. esteraromaticum.

Experimental Protocols

A well-designed experiment is fundamental to obtaining high-quality transcriptomic data. Below are detailed methodologies for a typical study investigating the response of M. esteraromaticum to an environmental pollutant, such as a polycyclic aromatic hydrocarbon (PAH).

Bacterial Culture and Pollutant Exposure
  • Organism: Microbacterium esteraromaticum (or a relevant strain).

  • Culture Medium: A minimal salts medium (MSM) with a suitable primary carbon source (e.g., glucose) for initial growth.

  • Pollutant Stock: Prepare a high-concentration stock of the pollutant (e.g., phenanthrene, pyrene) in a suitable solvent (e.g., dimethylformamide).

  • Experimental Setup:

    • Grow M. esteraromaticum in MSM with the primary carbon source to mid-log phase (OD600 ≈ 0.6-0.8).

    • Harvest the cells by centrifugation and wash them with fresh MSM to remove the primary carbon source.

    • Resuspend the cells in fresh MSM to a standardized OD600.

    • Divide the culture into two groups:

      • Control Group: No pollutant added.

      • Treatment Group: Add the pollutant to a final concentration relevant to environmental conditions.

    • Incubate both groups under controlled conditions (e.g., temperature, shaking).

    • Collect cell pellets at various time points (e.g., 0h, 1h, 4h, 24h) for RNA extraction.

RNA Extraction and Quality Control
  • RNA Extraction:

    • Immediately stabilize the RNA in the collected cell pellets using a commercial RNA stabilization reagent or by flash-freezing in liquid nitrogen.

    • Use a high-quality RNA extraction kit designed for bacteria, which typically includes a mechanical lysis step (e.g., bead beating) to efficiently break the bacterial cell wall.

    • Include a DNase treatment step to remove contaminating genomic DNA.

  • Quality Control:

    • Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop), checking the A260/A280 and A260/A230 ratios.

    • Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation) to obtain an RNA Integrity Number (RIN). A RIN of >7 is generally recommended for RNA-seq.

RNA-seq Library Preparation and Sequencing
  • Ribosomal RNA (rRNA) Depletion: Bacterial RNA is predominantly composed of rRNA (~95-98%), which needs to be removed to enrich for mRNA. Use a commercial rRNA depletion kit specific for bacteria.

  • Library Preparation:

    • Fragment the rRNA-depleted RNA.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second strand of cDNA.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library using PCR.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq or NextSeq).

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical, yet representative, data on differentially expressed genes in a bacterium exposed to a PAH, based on findings from related organisms like Mycobacterium and Rhodococcus.[1][2]

Table 1: Upregulated Genes in Microbacterium esteraromaticum Following Exposure to a Polycyclic Aromatic Hydrocarbon (PAH)

Gene IDGene NamePutative FunctionLog2 Fold Changep-value
ME_0123pdoA1Ring-hydroxylating dioxygenase, alpha subunit4.5<0.001
ME_0124pdoB1Ring-hydroxylating dioxygenase, beta subunit4.3<0.001
ME_0125pcaGProtocatechuate 3,4-dioxygenase, alpha subunit3.8<0.001
ME_0126pcaHProtocatechuate 3,4-dioxygenase, beta subunit3.7<0.001
ME_0456catACatechol 1,2-dioxygenase3.5<0.005
ME_0789abcTABC transporter, substrate-binding protein3.2<0.005
ME_1122alkBAlkane 1-monooxygenase2.9<0.01
ME_1543fadDLong-chain fatty acid--CoA ligase2.5<0.01
ME_2345groELChaperonin GroEL (heat shock protein)2.1<0.05
ME_3456katGCatalase-peroxidase1.8<0.05

Table 2: Downregulated Genes in Microbacterium esteraromaticum Following Exposure to a Polycyclic Aromatic Hydrocarbon (PAH)

Gene IDGene NamePutative FunctionLog2 Fold Changep-value
ME_4567rplA50S ribosomal protein L1-2.1<0.01
ME_4589rpsB30S ribosomal protein S2-2.0<0.01
ME_5123gltBGlutamate synthase large subunit-1.8<0.05
ME_6345argCN-acetyl-gamma-glutamyl-phosphate reductase-1.5<0.05

Mandatory Visualizations

Diagrams of Pathways and Workflows

Experimental_Workflow cluster_0 Experimental Phase cluster_1 Sequencing Phase cluster_2 Data Analysis Phase Culture 1. M. esteraromaticum Culture (Mid-log phase) Exposure 2. Pollutant Exposure (Treatment vs. Control) Culture->Exposure Sampling 3. Time-course Sampling Exposure->Sampling RNA_Extraction 4. RNA Extraction & QC Sampling->RNA_Extraction rRNA_Depletion 5. rRNA Depletion RNA_Extraction->rRNA_Depletion Library_Prep 6. Library Preparation rRNA_Depletion->Library_Prep Sequencing 7. High-Throughput Sequencing Library_Prep->Sequencing QC 8. Raw Read Quality Control Sequencing->QC Mapping 9. Read Mapping to Genome QC->Mapping Quantification 10. Gene Expression Quantification Mapping->Quantification DEA 11. Differential Expression Analysis Quantification->DEA Enrichment 12. Pathway Enrichment Analysis DEA->Enrichment

Caption: Experimental and data analysis workflow for transcriptomics.

PAH_Degradation_Pathway cluster_enzymes Key Upregulated Enzymes PAH Polycyclic Aromatic Hydrocarbon (e.g., Phenanthrene) Dioxygenase Ring-Hydroxylating Dioxygenase (e.g., pdoA1/pdoB1) PAH->Dioxygenase Diol cis-Dihydrodiol Dehydrogenase cis-Dihydrodiol Dehydrogenase Diol->Dehydrogenase Dihydroxy Dihydroxyphenanthrene RingCleavageEnzyme Extradiol Dioxygenase (e.g., CatA) Dihydroxy->RingCleavageEnzyme RingCleavage Ring Cleavage Product Hydrolase Hydrolase RingCleavage->Hydrolase TCA TCA Cycle Intermediates Dioxygenase->Diol O2 Dehydrogenase->Dihydroxy NAD+ -> NADH RingCleavageEnzyme->RingCleavage O2 Hydrolase->TCA

Caption: A generalized PAH degradation pathway.

Alternative Bacterial Responses to Environmental Pollutants

While Microbacterium species are known for their bioremediation potential, other genera have been more extensively studied at the transcriptomic level. Comparing their responses provides a valuable context for what might be expected from M. esteraromaticum.

  • Pseudomonas putida : Often considered a model organism for bioremediation, P. putida exhibits a robust transcriptomic response to aromatic compounds. Key features include the strong upregulation of the ben-cat and pca gene clusters for benzoate and protocatechuate degradation, respectively. It also shows a significant response in genes related to solvent tolerance, such as efflux pumps and membrane modifications.

  • Rhodococcus species : These bacteria are known for their versatile catabolic pathways, particularly for degrading a wide range of hydrophobic compounds like alkanes and PAHs. Transcriptomic studies on Rhodococcus often reveal the induction of multiple, sometimes redundant, monooxygenase and dioxygenase enzymes.[3] For example, they possess multiple alkB homologues for alkane degradation.

  • Mycobacterium species : Similar to Rhodococcus, mycobacteria are effective degraders of HMW PAHs.[1][2][4] Transcriptomic analyses have highlighted the upregulation of specific gene clusters for PAH degradation, as well as genes involved in producing biosurfactants to increase the bioavailability of these hydrophobic pollutants.[1][2][4]

By following the methodologies outlined in this guide and using the responses of these well-characterized bacteria as a comparative baseline, researchers can effectively elucidate the transcriptomic landscape of Microbacterium esteraromaticum in the face of environmental pollutants, paving the way for its optimized use in bioremediation technologies.

References

Proteomic analysis of Microbacterium esteraromaticum B261 during bioremediation

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Proteomic Analysis in Bioremediation: A Guide for Researchers

A Comparative Overview of Proteomic Responses in Bioremediating Bacteria with Reference to the Genus Microbacterium

Disclaimer: While the focus of this guide is the proteomic analysis of Microbacterium esteraromaticum B261, a comprehensive literature search did not yield specific proteomic studies for this particular strain in the context of bioremediation. Therefore, this guide provides a comparative analysis based on available proteomic data from other species within the Microbacterium genus and other well-characterized bioremediating bacteria, such as Pseudomonas, Bacillus, and Acinetobacter. This approach offers valuable insights into the general proteomic responses and metabolic pathways activated during the degradation of environmental pollutants.

Introduction

The application of proteomics in environmental microbiology provides a powerful lens through which we can understand the functional responses of microorganisms to contaminants.[1][2][3] By analyzing the complete set of proteins expressed by an organism, researchers can identify key enzymes, transporters, and regulatory proteins involved in the degradation of pollutants and the cellular stress responses to toxic compounds.[1][2] This guide presents a comparative overview of proteomic findings in the context of bioremediation, with a focus on bacteria known for their degradative capabilities.

Quantitative Proteomic Data: A Comparative Look

The following tables summarize quantitative proteomic data from studies on different bacteria during the degradation of various pollutants. This data highlights the upregulation of proteins crucial for contaminant metabolism and stress tolerance.

Table 1: Upregulated Proteins in Microbacterium sp. XT11 During Xanthan Degradation

Protein CategoryNumber of Upregulated ProteinsKey ExamplesFold Change
Carbohydrate-Active Enzymes (CAZymes)19GH3, GH38, GH9, PL8Not specified
Transporter Activity38ABC transporter (LX1-1GL001097)Not specified
Total Induced Proteins 430

(Data sourced from a study on Microbacterium sp. XT11 grown in xanthan medium versus glucose medium. While not a typical bioremediation scenario, it provides insight into the degradative machinery of the Microbacterium genus.)[4]

Table 2: Comparative Upregulation of Key Protein Families in Different Bacteria During Hydrocarbon Degradation

Bacterial SpeciesPollutantKey Upregulated Protein FamiliesReference
Pseudomonas aeruginosaPyreneF420-dependent oxidoreductase, Phthalate 4,5-dioxygenase[1]
Acinetobacter junii SB132Crude OilProteins with differential expression (36% similarity to control)[5]
Mycobacterium vanbaalenii PYR-1Polycyclic Aromatic Hydrocarbons (PAHs)Proteins identified via 2D-PAGE and de novo sequencing[6]

Table 3: Proteomic Responses to Pesticide Stress in Bacillus cereus 2D

ConditionNumber of Expressed ProteinsKey Protein CategoriesReference
Pesticide Stress250Stress responsive proteins, Catabolic/pesticide degrading proteins[7]
Normal Conditions223Translational proteins, Housekeeping proteins[7]

Experimental Protocols: A Methodological Overview

The following sections detail the typical methodologies employed in the proteomic analysis of bioremediating bacteria.

Sample Preparation and Protein Extraction
  • Bacterial Culture: Bacteria are cultured in a minimal salt medium with the pollutant of interest as the sole carbon source. A control culture is grown on a readily metabolizable carbon source, such as glucose or yeast extract.[5]

  • Cell Lysis: Bacterial cells are harvested during the exponential growth phase by centrifugation. The cell pellets are washed and then lysed using methods such as sonication, bead beating, or chemical lysis buffers.

  • Protein Precipitation: Proteins are precipitated from the cell lysate, often using trichloroacetic acid (TCA)/acetone precipitation, to remove non-protein contaminants.

  • Protein Quantification: The total protein concentration is determined using a standard protein assay, such as the Bradford or BCA assay.

Protein Separation and Identification
  • Two-Dimensional Gel Electrophoresis (2-DE): This technique separates proteins based on their isoelectric point (pI) in the first dimension and molecular weight in the second dimension.[5]

    • Isoelectric Focusing (IEF): Protein samples are loaded onto an IEF strip with an immobilized pH gradient.

    • SDS-PAGE: The IEF strip is then placed on top of a sodium dodecyl sulfate-polyacrylamide gel to separate proteins by size.

    • Staining: Gels are stained with dyes like Coomassie Brilliant Blue or silver stain to visualize the protein spots.

  • Mass Spectrometry (MS):

    • In-Gel Digestion: Protein spots of interest are excised from the 2-DE gel and digested with a protease, typically trypsin.

    • Peptide Extraction: The resulting peptides are extracted from the gel.

    • MS Analysis: The peptide mixture is analyzed by mass spectrometry (e.g., MALDI-TOF/TOF or LC-MS/MS) to determine the mass-to-charge ratio of the peptides.

    • Database Searching: The peptide mass fingerprint or fragmentation data is used to search protein databases (e.g., NCBI, UniProt) to identify the proteins.

Quantitative Proteomics
  • Label-Free Quantification: The relative abundance of proteins is determined by comparing the intensity of peptide signals or the number of spectral counts between different samples.[4]

  • Differential In-Gel Electrophoresis (DIGE): This method uses fluorescent dyes to label protein samples from different conditions before 2-DE, allowing for more accurate quantification of changes in protein expression.

Visualizing Bioremediation Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and metabolic pathways involved in bioremediation.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Proteomic Analysis Culture Bacterial Culture (with/without pollutant) Harvest Cell Harvesting Culture->Harvest Lysis Cell Lysis Harvest->Lysis Precipitation Protein Precipitation Lysis->Precipitation Quantification Protein Quantification Precipitation->Quantification TwoDE 2D Gel Electrophoresis Quantification->TwoDE Digestion In-Gel Digestion TwoDE->Digestion MS Mass Spectrometry (LC-MS/MS or MALDI-TOF) Digestion->MS Database Database Searching MS->Database Quant Quantitative Analysis Database->Quant

Caption: A generalized workflow for proteomic analysis in bioremediation studies.

Hydrocarbon_Degradation_Pathway cluster_pathway Aerobic Aromatic Hydrocarbon Degradation Aromatic_Hydrocarbon Aromatic Hydrocarbon (e.g., Benzene, Toluene) Dioxygenase Dioxygenase Aromatic_Hydrocarbon->Dioxygenase Dihydrodiol cis-Dihydrodiol Dioxygenase->Dihydrodiol Dehydrogenase Dehydrogenase Dihydrodiol->Dehydrogenase Catechol Catechol Dehydrogenase->Catechol Ring_Cleavage Ring Cleavage Dioxygenase Catechol->Ring_Cleavage Intermediates Ring Fission Products Ring_Cleavage->Intermediates TCA_Cycle TCA Cycle Intermediates->TCA_Cycle

Caption: A simplified aerobic degradation pathway for aromatic hydrocarbons.

Pesticide_Degradation_Logic cluster_logic Cellular Response to Pesticide Pesticide Pesticide Exposure Stress Cellular Stress Pesticide->Stress Degradation Degradation Pathway Activation Pesticide->Degradation Stress_Proteins Upregulation of Stress Proteins (e.g., Chaperones, SOD) Stress->Stress_Proteins Degradative_Enzymes Upregulation of Degradative Enzymes (e.g., Hydrolases, Oxygenases) Degradation->Degradative_Enzymes Metabolites Less Toxic Metabolites Degradative_Enzymes->Metabolites

Caption: Logical flow of a bacterium's proteomic response to pesticide exposure.

References

Efficacy of M. esteraromaticum B261 in mixed microbial consortia for plastic degradation

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the efficacy of Microbacterium esteraromaticum B261 and other microbial consortia in the degradation of plastics reveals a promising but still developing field of research. While specific data on M. esteraromaticum this compound within a mixed microbial consortium is not publicly available, studies on a closely related strain, M. esteraromaticum SW3, and various other microbial consortia provide valuable insights into their potential for bioremediation of plastic waste. This guide synthesizes the available experimental data to offer a comparative overview for researchers, scientists, and drug development professionals.

Efficacy of Microbacterium esteraromaticum in Plastic Degradation

Research on Microbacterium esteraromaticum SW3 has demonstrated its capability to degrade polystyrene (PS) and polyethylene (PE) when used as a sole carbon source.[1] The degradation rates observed over a 21-day period were 13.17% for PS and 5.39% for PE.[1] The key enzymes identified in this process were manganese peroxidase and lipase.[1] This indicates the potential of the Microbacterium genus in breaking down resilient plastic polymers. However, it is important to note that this data is for a different strain (SW3) and for the bacterium acting alone, not in a consortium.

Comparative Efficacy of Mixed Microbial Consortia

Mixed microbial consortia have shown significant potential for the degradation of various plastics, often exhibiting synergistic effects where the combined activity of the microorganisms is greater than the sum of their individual activities.[2][3]

Polyethylene Terephthalate (PET) Degradation:

A consortium comprising Pseudomonas and Bacillus species has been shown to synergistically degrade PET.[4][5][6] This consortium was able to convert the PET monomer, bis(2-hydroxyethyl) terephthalate (BHET), into its constituent monomers, terephthalic acid (TPA) and ethylene glycol.[4][6][7] In one study, this consortium degraded 19% of a PET glycolysis product within two weeks, and 35% over a ten-week period.[7]

Polyurethane (PU) Degradation:

Microbial consortia enriched from landfill leachate have demonstrated efficient degradation of polyester PU films.[8][9] These consortia, containing various bacterial species, could fragment and degrade PU films within 48 hours, leading to the release of degradation products such as adipic acid and butanediol.[8][10] The primary enzymes implicated in this process are esterases and ureases.[8]

Polyolefin Degradation:

For less biodegradable plastics like linear low-density polyethylene (LLDPE), a microbial consortium developed through sequential enrichment showed a weight reduction of 2.5% to 5.5% after 105 days of incubation.[11]

Quantitative Data Summary

The following tables summarize the quantitative data on plastic degradation by M. esteraromaticum SW3 and various microbial consortia.

Table 1: Plastic Degradation by Microbacterium esteraromaticum SW3

Plastic TypeDegradation Rate (%)Incubation Time (days)Key Enzymes
Polystyrene (PS)13.1721Manganese peroxidase, Lipase
Polyethylene (PE)5.3921Manganese peroxidase, Lipase

Data from a study on M. esteraromaticum SW3, not this compound.[1]

Table 2: Plastic Degradation by Mixed Microbial Consortia

Plastic TypeConsortium CompositionDegradation MetricDegradation RateIncubation TimeKey Enzymes
PETPseudomonas and Bacillus spp.Degradation of BHET35%10 weeksEsterase/Hydrolase
PULandfill leachate consortiaFilm fragmentation-48 hoursEsterase, Urease
LLDPESoil microcosm consortiaWeight reduction2.5 - 5.5%105 daysLaccase, Peroxidase

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols used in the cited studies.

1. Plastic Weight Loss Determination

This method quantifies the amount of plastic degraded by measuring the change in mass of the plastic material over time.[12][13][14]

  • Sample Preparation: Plastic films or granules are pre-weighed using a precision balance after being cleaned and dried.

  • Incubation: The weighed plastic samples are placed in a liquid culture medium containing the microbial consortium as the sole carbon source. Control flasks without the microbial inoculum are also prepared.

  • Incubation Conditions: The flasks are incubated under specific conditions of temperature and shaking for a defined period (e.g., 21, 105 days).

  • Post-Incubation Processing: After incubation, the plastic samples are carefully removed, washed to remove any biofilm, dried completely, and weighed again.

  • Calculation: The percentage of weight loss is calculated using the formula: [(Initial Weight - Final Weight) / Initial Weight] x 100.

2. Scanning Electron Microscopy (SEM) Analysis

SEM is used to visualize the surface morphology of the plastic before and after microbial degradation, providing qualitative evidence of biodeterioration.[8][15][16][17][18][19]

  • Sample Preparation: Small pieces of the plastic film are taken from both the experimental and control groups. The samples are fixed, dehydrated through a series of ethanol washes, and then dried.

  • Coating: The dried samples are mounted on stubs and coated with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater.

  • Imaging: The coated samples are then observed under a scanning electron microscope. Images are captured at different magnifications to observe changes such as cracks, pits, and holes on the plastic surface.

3. Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is employed to identify changes in the chemical structure of the plastic polymer, such as the formation of new functional groups, which indicates biodegradation.[20][21][22][23][24]

  • Sample Preparation: The plastic samples are cleaned and dried.

  • Analysis: The FTIR spectra of the control and microbially-treated plastic samples are recorded using an FTIR spectrometer, typically in the attenuated total reflectance (ATR) mode.

  • Interpretation: The spectra are analyzed for the appearance or disappearance of specific peaks corresponding to different chemical bonds. For example, the formation of carbonyl (C=O) and hydroxyl (-OH) groups can be indicative of oxidative degradation of the polymer chain.

Visualizations

Experimental Workflow for Assessing Plastic Biodegradation

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Plastic_Sample Plastic Sample (Film/Granules) Incubation Incubation in Mineral Salt Medium (Plastic as sole C source) Plastic_Sample->Incubation Microbial_Consortium Microbial Consortium (e.g., M. esteraromaticum) Microbial_Consortium->Incubation Weight_Loss Weight Loss Analysis Incubation->Weight_Loss SEM SEM Analysis Incubation->SEM FTIR FTIR Analysis Incubation->FTIR

Caption: A generalized workflow for evaluating the biodegradation of plastics by microbial consortia.

Hypothetical Synergistic Degradation Pathway

Synergistic_Degradation cluster_microbeA Microbe A (e.g., M. esteraromaticum) cluster_microbeB Microbe B (e.g., Pseudomonas sp.) Plastic Plastic Polymer Enzyme_A Secretes Enzyme A (e.g., Peroxidase) Plastic->Enzyme_A Oligomers Oligomers Metabolism_A Metabolizes Oligomers Oligomers->Metabolism_A Enzyme_B Secretes Enzyme B (e.g., Hydrolase) Oligomers->Enzyme_B Monomers Monomers Metabolism_B Metabolizes Monomers Monomers->Metabolism_B Intermediates Metabolic Intermediates CO2_H2O CO2 + H2O + Biomass Intermediates->CO2_H2O Shared Metabolism Enzyme_A->Oligomers Metabolism_A->Intermediates Enzyme_B->Monomers Metabolism_B->Intermediates

Caption: A conceptual model of synergistic plastic degradation by a mixed microbial consortium.

References

Safety Operating Guide

Navigating the Disposal of "B261": A Call for Specificity

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For a substance designated "B261," a universal disposal protocol cannot be provided as the name is used for several distinct chemical products with different compositions and associated hazards. Researchers, scientists, and drug development professionals must first identify the specific "this compound" product in use to ensure safe and compliant disposal.

Safety Data Sheets (SDS) for various "this compound" products highlight the importance of adhering to local, regional, national, and international regulations for waste disposal.[1][2] Many of these documents recommend consultation with a licensed waste disposal contractor to ensure proper handling.[1]

To illustrate the diversity of products labeled "this compound," consider the following examples:

  • CO-261: A metallic alloy containing cobalt, tungsten, chromium, and nickel.[1]

  • Sikafloor®-261 Fast Set Part B: A component of a flooring system.

  • BODY P261 POLYESTER FILLER: A polyester-based filler material.[2]

  • Sigma-Aldrich B4261: A distinct chemical product offered for laboratory use.

Given the varied nature of these substances, the appropriate disposal procedures will differ significantly.

General Principles for Chemical Waste Disposal

While specific procedures are product-dependent, several overarching principles apply to the disposal of laboratory chemical waste. These guidelines are designed to protect laboratory personnel and the environment.

Core Disposal Procedures:

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe handling and disposal of any chemical. It will provide specific instructions under the "Disposal considerations" section.

  • Follow all Regulations: Adherence to local, regional, national, and international waste disposal regulations is mandatory.[1][2] These regulations are in place to prevent environmental contamination and ensure public safety.

  • Utilize Licensed Waste Disposal Services: For many hazardous chemicals, disposal via a licensed waste disposal contractor is required.[1] These services are equipped to handle and dispose of hazardous materials safely and in accordance with the law.

  • Avoid Drain and Trash Disposal unless Explicitly Permitted: Never dispose of chemicals down the drain or in the regular trash unless the SDS or other official guidance explicitly states it is safe to do so.[3] Many chemicals can harm aquatic life, damage plumbing systems, or create hazardous conditions in landfills.

  • Properly Label all Waste Containers: All chemical waste containers must be clearly and accurately labeled with their contents.

A workflow for determining the correct disposal procedure is outlined below:

This compound Disposal Decision Workflow

Spill and Emergency Procedures

In the event of a spill or accidental release, immediate and appropriate action is crucial. The following table summarizes general emergency procedures, but specific actions will be detailed in the product's SDS.

Procedure Actions
Personal Protection Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection as specified in the SDS.[1]
Containment Prevent the spill from spreading and entering drains or waterways.[4]
Cleanup For solid materials, avoid creating dust.[1] Use a HEPA-filtered vacuum for cleanup if available.[1] For liquids, absorb with an inert material.
Disposal of Cleanup Materials Place all contaminated materials into a labeled, sealed container for disposal as hazardous waste.[1]
Ventilation Ensure adequate ventilation in the affected area.
Reporting Report the spill to the appropriate laboratory supervisor and Environmental Health & Safety (EHS) department.

To receive precise and actionable disposal procedures, please identify the full product name, manufacturer, and any associated product codes for the "this compound" substance you are using. Once this information is provided, a detailed and specific guide for its proper disposal can be developed.

References

Unable to Identify "B261" as a Chemical Substance

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "B261" have not yielded information corresponding to a chemical compound requiring specific personal protective equipment (PPE) and handling protocols in a laboratory environment. The search results predominantly refer to non-chemical products, including mechanical hardware and consumer goods.

It is possible that "this compound" is an internal product code, a shorthand notation, or an error. Without a standardized chemical identifier, such as a Chemical Abstracts Service (CAS) number or a formal chemical name, it is not feasible to provide accurate and reliable safety and handling information.

To ensure the safety of researchers, scientists, and drug development professionals, it is imperative to have precise identification of any chemical substance. Different chemicals possess vastly different properties and hazards, necessitating specific and appropriate safety measures.

We request that you provide a more specific name or identifier for the substance . Once a valid chemical identity is established, we can proceed with a thorough assessment and provide the essential safety and logistical information you require, including:

  • Recommended Personal Protective Equipment (PPE)

  • Detailed Handling and Storage Procedures

  • Comprehensive Disposal Guidelines

  • Relevant Quantitative Safety Data

  • Experimental Protocols and Signaling Pathways (if applicable)

Your safety is our primary concern. We look forward to assisting you once more specific information is available.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.